Piperidin-4-amine-d5
Beschreibung
Eigenschaften
CAS-Nummer |
1219803-60-7 |
|---|---|
Molekularformel |
C5H12N2 |
Molekulargewicht |
105.19 g/mol |
IUPAC-Name |
3,3,4,5,5-pentadeuteriopiperidin-4-amine |
InChI |
InChI=1S/C5H12N2/c6-5-1-3-7-4-2-5/h5,7H,1-4,6H2/i1D2,2D2,5D |
InChI-Schlüssel |
BCIIMDOZSUCSEN-QJWYSIDNSA-N |
Isomerische SMILES |
[2H]C1(CNCC(C1([2H])N)([2H])[2H])[2H] |
Kanonische SMILES |
C1CNCCC1N |
Synonyme |
4-AMinopiperidine--d5 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties of Piperidin-4-amine-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidin-4-amine-d5 is the deuterated analog of piperidin-4-amine, a versatile building block in medicinal chemistry. The piperidine (B6355638) scaffold is a key structural motif in a multitude of pharmaceutical agents due to its favorable pharmacokinetic properties.[1] The introduction of deuterium (B1214612) at specific positions can offer advantages in drug development, primarily by altering the metabolic profile of the compound, potentially leading to improved pharmacokinetic properties.[2] This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, synthesis, and the biological context of its non-deuterated counterpart. Given the limited availability of experimental data for the deuterated species, this guide will leverage data from piperidin-4-amine as a close surrogate, a standard and accepted practice in the field.
Physicochemical Properties
The defining difference between this compound and its non-deuterated analog is the increased molecular weight due to the presence of five deuterium atoms. Other physicochemical properties are generally expected to be very similar.
Core Properties of this compound
| Property | Value | Source |
| Chemical Name | 4-Aminopiperidine-3,3,4,5,5-d5 | [3] |
| CAS Number | 1219803-60-7 | [2][3][4] |
| Molecular Formula | C₅H₇D₅N₂ | [2][3] |
| Molecular Weight | 105.19 g/mol | [2] |
| Isotopic Enrichment | 98 atom % D | [4] |
| Appearance | Not explicitly stated; likely a liquid or low-melting solid | - |
| Storage | 2-8°C Refrigerator | [3] |
Comparative Properties of Piperidin-4-amine (Non-deuterated)
| Property | Value | Source |
| CAS Number | 13035-19-3 | [5] |
| Molecular Formula | C₅H₁₂N₂ | [5] |
| Molecular Weight | 100.16 g/mol | [5] |
| XLogP3-AA | -0.6 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Topological Polar Surface Area | 38.1 Ų | [5] |
| GHS Hazard Statements | H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage) | [5] |
Synthesis of Piperidin-4-amine Derivatives
The synthesis of piperidin-4-amine and its derivatives, including deuterated analogs, is most commonly achieved through the reductive amination of a protected piperidone precursor. The use of an N-Boc (tert-butyloxycarbonyl) protecting group is a standard strategy to ensure selectivity and prevent side reactions.
General Synthetic Workflow
The synthesis can be conceptualized as a two-stage process: reductive amination followed by deprotection.
Caption: General workflow for the synthesis of 4-aminopiperidine derivatives.
Experimental Protocol: Reductive Amination of N-Boc-4-piperidone
This protocol describes a general procedure for the synthesis of N-Boc-protected 4-aminopiperidine derivatives, which can be adapted for the synthesis of the title compound by using a deuterated amine source or subsequent H/D exchange.
Materials:
-
N-Boc-4-piperidone
-
Amine (e.g., ammonia or a primary amine)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred solution of N-Boc-4-piperidone (1.0 eq) in DCM or DCE, add the amine (1.1-1.5 eq). If the amine is a salt, a base such as triethylamine (B128534) may be added.
-
The mixture is stirred at room temperature for 30-60 minutes to facilitate the formation of the imine or enamine intermediate.[6]
-
Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise. Acetic acid (1.0-1.2 eq) can be added to catalyze imine formation.[6][7]
-
The reaction mixture is stirred at room temperature overnight. The progress of the reaction is monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude N-Boc-4-aminopiperidine derivative.
-
Purification is typically performed by flash column chromatography.
Experimental Protocol: N-Boc Deprotection
Materials:
-
N-Boc-4-aminopiperidine derivative
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other base for neutralization
Procedure:
-
The N-Boc-protected piperidine derivative is dissolved in DCM.
-
An excess of TFA or a solution of 4M HCl in dioxane is added, typically at 0°C, and the mixture is stirred at room temperature.[6][7]
-
The reaction is monitored by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
The reaction mixture is concentrated under reduced pressure.
-
The residue is carefully neutralized with a base (e.g., saturated NaHCO₃ solution or NaOH solution).
-
The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated to afford the final 4-aminopiperidine derivative.
Biological Context and Signaling Pathways
Role in Drug Discovery
The 4-aminopiperidine scaffold is a versatile building block for the synthesis of compounds targeting various biological pathways. Its derivatives have shown potential as:
-
Antifungal Agents: By targeting ergosterol (B1671047) biosynthesis.[9]
-
Anticancer Agents: Through dual inhibition of the Hedgehog (Hh) and ERK signaling pathways.[10][]
-
Anti-HIV Agents: As CCR5 receptor antagonists, which inhibit viral entry.[12]
-
Hepatitis C Virus (HCV) Assembly Inhibitors: A 4-aminopiperidine scaffold has been identified as a potent inhibitor of HCV proliferation.[13]
Illustrative Signaling Pathway Involvement: Hedgehog and ERK
Derivatives of 4-aminopiperidine have been designed as dual inhibitors of the Smoothened (SMO) receptor in the Hedgehog pathway and the ERK pathway, which are often dysregulated in cancer.
Caption: Inhibition of Hedgehog and ERK pathways by 4-aminopiperidine derivatives.
Conclusion
This compound is a valuable isotopically labeled compound for use in drug discovery and development, particularly in pharmacokinetic and metabolic studies. While direct experimental data for the deuterated form is limited, the well-established chemistry and pharmacology of its non-deuterated analog, piperidin-4-amine, provide a strong foundation for its application. The synthetic routes, primarily involving reductive amination of N-Boc-4-piperidone, are robust and adaptable. The diverse biological activities associated with the 4-aminopiperidine scaffold underscore the potential of its deuterated form in the development of novel therapeutics with optimized properties. This guide provides researchers with the essential information to effectively utilize this compound in their scientific endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. 4-Piperidinamine | C5H12N2 | CID 424361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. chemrevlett.com [chemrevlett.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and biological evaluation of novel 4-aminopiperidine derivatives as SMO/ERK dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Piperidin-4-amine-d5 (CAS No. 1219803-60-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Piperidin-4-amine-d5, a deuterated isotopologue of Piperidin-4-amine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, applications, and relevant experimental protocols.
Core Compound Information
This compound is a stable, non-radioactive isotopically labeled compound where five hydrogen atoms on the piperidine (B6355638) ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative mass spectrometry-based analyses.[1]
Chemical and Physical Properties
A summary of the key quantitative data for this compound and its unlabeled counterpart is presented below.
| Property | This compound | Piperidin-4-amine (unlabeled) |
| CAS Number | 1219803-60-7[1] | 13035-19-3 |
| Molecular Formula | C₅H₇D₅N₂[1] | C₅H₁₂N₂ |
| Molecular Weight | 105.19 g/mol [1] | 100.16 g/mol |
| Isotopic Purity | Typically ≥ 98 atom % D | N/A |
| Appearance | Not explicitly stated, likely a liquid | Colorless liquid |
| Boiling Point | Not available | 106 °C |
| Melting Point | Not available | -9 °C |
| Density | Not available | 0.955 g/mL |
| Solubility | Not explicitly stated, likely miscible in water and organic solvents | Miscible in water |
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2] Its chemical properties are nearly identical to the endogenous or therapeutic compound Piperidin-4-amine, but its increased mass allows for clear differentiation in a mass spectrometer. This is crucial for accurate quantification in complex biological matrices such as plasma, urine, and tissue homogenates.[2][3]
The 4-aminopiperidine (B84694) scaffold is a common structural motif in many pharmaceutical compounds, targeting a range of biological systems.[4][5][6] Therefore, the use of its deuterated analog is critical in pharmacokinetic and drug metabolism studies of these drug candidates.[7]
Experimental Protocols
General Protocol for LC-MS/MS Quantification using a Deuterated Internal Standard
This protocol provides a general workflow for the quantification of an analyte (e.g., a drug candidate containing the 4-aminopiperidine scaffold) in a biological matrix using this compound as an internal standard.[3][8]
Objective: To accurately quantify the concentration of an analyte in a biological sample.
Materials:
-
Biological matrix (e.g., plasma, urine)
-
Analyte of interest
-
This compound (internal standard)
-
Acetonitrile (B52724) (protein precipitation agent)
-
Formic acid (mobile phase modifier)
-
Ultrapure water
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reversed-phase column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol).
-
Prepare a stock solution of this compound in the same solvent.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Spike a known volume of the biological matrix with varying concentrations of the analyte stock solution to create a calibration curve.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of the sample (calibrator, QC, or unknown), add a fixed amount of the this compound internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the prepared sample onto the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 column with a gradient elution profile.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
A typical gradient might run from 5% B to 95% B over several minutes.
-
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathways and Biological Targets
The 4-aminopiperidine scaffold is a key pharmacophore in compounds targeting various receptors and enzymes. Understanding these pathways is crucial for drug development.
Dopamine (B1211576) D2 Receptor Signaling
Derivatives of 4-aminopiperidine have been investigated as ligands for dopamine receptors, particularly the D2 subtype, which is a G-protein coupled receptor (GPCR) involved in neurotransmission.
Caption: Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates the logical flow of a typical quantitative analysis using this compound as an internal standard.
Caption: LC-MS/MS Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
In-Depth Technical Guide: Determining the Molecular Weight of Piperidin-4-amine-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis and calculation of the molecular weight of the deuterated compound Piperidin-4-amine-d5. The inclusion of deuterium-labeled internal standards in pharmacokinetic and metabolic studies is a critical technique for enhancing the accuracy of mass spectrometry-based quantification. Understanding the precise mass difference introduced by isotopic labeling is fundamental to this application.
Data Presentation: Molecular Weight Comparison
The following table summarizes the key quantitative data for Piperidin-4-amine and its d5 isotopologue. This data is essential for configuring high-resolution mass spectrometry instrumentation and for the correct interpretation of experimental results.
| Compound | Chemical Formula | Monoisotopic Mass ( g/mol ) | Average Mass ( g/mol ) |
| Piperidin-4-amine | C₅H₁₂N₂ | 100.1000 | 100.162 |
| This compound | C₅H₇D₅N₂ | 105.1314 | 105.192 |
Experimental Protocols: Mass Calculation Methodology
The molecular weight of this compound is calculated by first establishing the molecular weight of the unlabeled parent compound, Piperidin-4-amine, and then adjusting for the mass difference between five hydrogen atoms and five deuterium (B1214612) atoms.
1. Calculation of Unlabeled Piperidin-4-amine Molecular Weight: The molecular formula for Piperidin-4-amine is C₅H₁₂N₂. The molecular weight is calculated using the masses of the constituent atoms.
-
Monoisotopic Mass: This is the sum of the masses of the most abundant isotopes of each element.
-
Carbon (¹²C): 12.0000 g/mol
-
Hydrogen (¹H): 1.0078 g/mol
-
Nitrogen (¹⁴N): 14.0031 g/mol
-
Calculation: (5 * 12.0000) + (12 * 1.0078) + (2 * 14.0031) = 100.1000 g/mol
-
-
Average Mass: This is the weighted average of the masses of all naturally occurring isotopes of each element.
-
Carbon (C): 12.011 g/mol
-
Hydrogen (H): 1.008 g/mol
-
Nitrogen (N): 14.007 g/mol
-
Calculation: (5 * 12.011) + (12 * 1.008) + (2 * 14.007) = 100.162 g/mol
-
2. Calculation of Deuterated this compound Molecular Weight: The "-d5" designation indicates that five hydrogen atoms (¹H) in the molecule have been replaced with five deuterium atoms (²H or D).
-
Monoisotopic Mass of Deuterium (D): 2.0141 g/mol
-
Average Mass of Deuterium (D): 2.014 g/mol
The calculation involves subtracting the mass of five ¹H atoms and adding the mass of five D atoms.
-
Monoisotopic Mass Calculation:
-
100.1000 g/mol (Piperidin-4-amine) - (5 * 1.0078 g/mol ) + (5 * 2.0141 g/mol ) = 105.1315 g/mol
-
-
Average Mass Calculation:
-
100.162 g/mol (Piperidin-4-amine) - (5 * 1.008 g/mol ) + (5 * 2.014 g/mol ) = 105.192 g/mol
-
Visualization of Isotopic Labeling
The following diagram illustrates the logical relationship between the parent compound and its deuterated isotopologue, representing the core concept of isotopic labeling for mass-based analysis.
Caption: Logical workflow of creating this compound.
An In-depth Technical Guide to the Structure and Applications of Piperidin-4-amine-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidin-4-amine-d5 is the deuterated analog of Piperidin-4-amine, a versatile building block in medicinal chemistry. The piperidine (B6355638) scaffold is a ubiquitous structural motif found in numerous natural products and synthetic pharmaceuticals.[1] The introduction of deuterium (B1214612), a stable isotope of hydrogen, offers unique advantages in drug discovery and development, primarily through the kinetic isotope effect (KIE).[2][3] This effect, resulting from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, can significantly alter the metabolic fate of a drug molecule.[2]
This technical guide provides a comprehensive overview of the structure, synthesis, and potential applications of this compound, with a focus on its utility in pharmacokinetic studies and as a scaffold for novel therapeutics.
Chemical Structure and Properties
This compound is a saturated heterocyclic amine where five hydrogen atoms on the piperidine ring have been replaced with deuterium. The precise location of the deuterium atoms is on the carbon atoms adjacent to the amino group and the carbon atom bearing the amino group.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| Synonyms | 4-Aminopiperidine-d5 | N/A |
| Molecular Formula | C₅H₇D₅N₂ | [4] |
| Molecular Weight | 105.19 g/mol | [4] |
| CAS Number | 1219803-60-7 | [4] |
| Unlabeled CAS No. | 13035-19-3 | [4] |
| SMILES | NC1([2H])C([2H])([2H])CNCC1([2H])[2H] | [4] |
| Isotopic Purity | Typically ≥98 atom % D | N/A |
Table 2: Physicochemical Properties of Piperidin-4-amine (Non-deuterated)
| Property | Value | Reference |
| Molecular Weight | 100.16 g/mol | [5] |
| LogP | -0.6 | [5] |
| Topological Polar Surface Area | 38.1 Ų | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
Experimental Protocols
Synthesis of this compound
Reaction Scheme:
Materials:
-
N-Boc-4-piperidone-2,2,6,6-d4
-
Ammonia (B1221849) (in methanol (B129727) or as ammonium (B1175870) acetate)
-
Sodium borodeuteride (NaBD₄)
-
Methanol-d4 (CD₃OD)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reductive Amination: To a solution of N-Boc-4-piperidone-2,2,6,6-d4 in methanol-d4, add ammonia in methanol (or ammonium acetate). Stir the mixture at room temperature for 1-2 hours to form the intermediate imine. Cool the reaction mixture to 0 °C and add sodium borodeuteride portion-wise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude N-Boc-piperidin-4-amine-d5. Purify the crude product by silica gel column chromatography.
-
Deprotection: Dissolve the purified N-Boc-piperidin-4-amine-d5 in dichloromethane. Add an excess of trifluoroacetic acid (or a solution of HCl in dioxane) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Final Work-up: Remove the solvent and excess acid under reduced pressure. Dissolve the residue in a minimal amount of water and basify with a saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane, dry the combined organic extracts over anhydrous sodium sulfate, and concentrate to yield this compound.
Analytical Characterization
Note: Specific experimental spectra for this compound are not available in the searched literature. The following describes the expected observations and provides data for the non-deuterated analog for reference.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound is expected to show significantly simplified signals in the regions corresponding to the deuterated positions (C2, C4, and C6) compared to the non-deuterated compound. The remaining proton signals would be observed for the N-H protons and any non-deuterated positions.
-
¹³C NMR: The carbon signals for the deuterated carbons will be observed as multiplets due to C-D coupling and will have a lower intensity.
-
Reference ¹H NMR of Piperidin-4-amine (CDCl₃): Chemical shifts are typically observed around δ 2.5-3.1 (m, 5H), 1.7-1.9 (m, 2H), and 1.2-1.4 (m, 4H, including NH₂).[7][8]
-
Reference ¹³C NMR of Piperidine (CDCl₃): Chemical shifts are observed at approximately δ 47.0, 27.2, and 25.2 ppm.[9][10]
-
-
Mass Spectrometry (MS):
-
The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 105, corresponding to the increased mass due to the five deuterium atoms.
-
Reference MS of Piperidin-4-amine: The non-deuterated compound shows a molecular ion peak at m/z 100.[5]
-
Applications in Research and Drug Development
Use as an Internal Standard
Deuterated compounds are widely used as internal standards in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[2] this compound is an ideal internal standard for the quantification of Piperidin-4-amine or its derivatives in biological matrices. Its chemical and physical properties are nearly identical to the non-deuterated analyte, ensuring similar extraction efficiency and chromatographic behavior, while its different mass allows for clear differentiation in the mass spectrometer.[11]
References
- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 4-Piperidinamine | C5H12N2 | CID 424361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]
- 9. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
An In-depth Technical Guide to the Isotopic Purity of Piperidin-4-amine-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies for assessing the isotopic purity of Piperidin-4-amine-d5. Ensuring the precise isotopic enrichment of deuterated compounds is critical for their application in pharmaceutical development, particularly in metabolic studies, pharmacokinetic research, and as internal standards for quantitative bioanalysis. This document outlines the analytical techniques, presents illustrative data, and provides detailed experimental protocols for the characterization of this compound.
Introduction to Isotopic Purity
Isotopic purity is a critical quality attribute of deuterated compounds, defining the extent to which deuterium (B1214612) has replaced hydrogen at specific molecular positions. The analysis of isotopic purity aims to quantify the isotopic enrichment at the labeled sites and determine the distribution of different isotopic species, known as isotopologues. A thorough understanding of the isotopic distribution is paramount for the accurate interpretation of experimental results.
Quantitative Data on Isotopic Purity
The isotopic purity of a deuterated compound is typically determined by mass spectrometry, which separates and quantifies ions based on their mass-to-charge ratio. The following table presents representative data for a batch of this compound. It is important to note that this data is illustrative, and the actual isotopic distribution may vary between different synthetic batches.
| Isotopologue | Mass Shift | Representative Abundance (%) |
| d0 | M | 0.1 |
| d1 | M+1 | 0.5 |
| d2 | M+2 | 1.5 |
| d3 | M+3 | 5.0 |
| d4 | M+4 | 20.0 |
| d5 | M+5 | 72.9 |
Isotopic Enrichment (d5): 98.5% (Calculated from the sum of weighted abundances of all deuterated species)
Analytical Methodologies and Experimental Protocols
A dual approach utilizing both high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is recommended for a comprehensive analysis of the isotopic purity of this compound.[1]
Mass Spectrometry (MS) Analysis
High-resolution mass spectrometry is a powerful technique for determining the isotopic distribution of a deuterated compound by accurately measuring the mass-to-charge ratio (m/z) of the molecular ions.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a corresponding stock solution of a non-deuterated Piperidin-4-amine standard at the same concentration.
-
From the stock solutions, prepare working solutions at a concentration of approximately 10 µg/mL in the initial mobile phase solvent.
-
-
Instrumentation and Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Mass Range: Scan a mass range that includes the molecular ions of both the deuterated and non-deuterated compounds (e.g., m/z 100-115).
-
Resolution: Set the instrument to a high resolution (e.g., >10,000) to resolve the different isotopologues.
-
-
Data Analysis:
-
Acquire the mass spectrum of the non-deuterated Piperidin-4-amine to determine its natural isotopic pattern. The protonated molecule [M+H]⁺ will have a nominal m/z of 101.
-
Acquire the mass spectrum of this compound. The expected nominal m/z for the fully deuterated species [M+5D+H]⁺ is 106.
-
Extract the ion chromatograms for the molecular ions of all expected isotopologues (d0 to d5).
-
Integrate the peak areas of each isotopologue in the mass spectrum.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the location and extent of deuteration. While ¹H NMR can be used to quantify the remaining protons at the deuterated sites, ²H NMR directly observes the deuterium nuclei.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Add a known amount of a high-purity internal standard with a well-resolved signal that does not overlap with the analyte signals.
-
-
Instrumentation and Conditions:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment:
-
¹H NMR: A standard quantitative ¹H NMR experiment.
-
²H NMR: A standard quantitative ²H NMR experiment.
-
-
Data Acquisition: Acquire the spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
¹H NMR:
-
Integrate the signals of the residual protons at the deuterated positions.
-
Integrate the signal of the internal standard.
-
Calculate the amount of residual protons relative to the internal standard to determine the degree of deuteration.
-
-
²H NMR:
-
Integrate the deuterium signals at the labeled positions.
-
Compare the integral values to that of a known reference to confirm the extent of deuteration.
-
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process for determining the isotopic purity of this compound.
Caption: Overall workflow for isotopic purity analysis.
Caption: Mass spectrometry data analysis workflow.
Caption: NMR spectroscopy data analysis workflow.
Conclusion
The accurate determination of isotopic purity for this compound is paramount for its reliable use in scientific research and drug development. The combined application of high-resolution mass spectrometry and NMR spectroscopy, as detailed in this guide, provides a robust and comprehensive framework for the characterization of its isotopic enrichment and the distribution of its isotopologues. Adherence to these detailed protocols will ensure high-quality, reproducible data, thereby validating the integrity of studies employing this deuterated compound.
References
Technical Guide: Solubility Profile of Piperidin-4-amine-d5 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility profile of Piperidin-4-amine-d5, a deuterated isotopologue of 4-aminopiperidine, which is a valuable building block in medicinal chemistry. Due to the current absence of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive framework for its characterization. This guide furnishes predicted solubility characteristics based on the known properties of analogous non-deuterated compounds, outlines a detailed experimental protocol for the systematic determination of its solubility in various organic solvents, and presents a logical workflow for solvent selection in drug development. This document is intended to be a foundational resource for scientists engaged in the synthesis, formulation, and biological evaluation of this compound and its derivatives.
Introduction
Piperidin-4-amine and its derivatives are key structural motifs in a multitude of pharmacologically active compounds. The deuteration of such molecules, creating isotopologues like this compound, is a strategic approach in drug discovery to modulate metabolic pathways and enhance pharmacokinetic profiles. A fundamental physicochemical property governing the utility of any active pharmaceutical ingredient (API) or intermediate is its solubility. Solubility data is critical for a wide range of applications, including reaction optimization, purification, formulation development, and the design of in vitro and in vivo assays.
Currently, there is a notable lack of published quantitative solubility data for this compound in common organic solvents. This guide aims to bridge this gap by providing a robust predictive analysis and a detailed experimental framework for researchers to generate reliable and reproducible solubility data.
Physicochemical Properties and Predicted Solubility
The solubility of a compound is intrinsically linked to its physicochemical properties. While experimental data for this compound is scarce, we can infer its likely behavior from its non-deuterated analogue, Piperidin-4-amine. The introduction of deuterium (B1214612) is not expected to drastically alter the fundamental solubility characteristics, although minor effects on properties such as basicity have been reported for other amines, which could subtly influence solubility.[1][2][3]
Physicochemical Data of Piperidin-4-amine (Non-deuterated)
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂ | PubChem CID: 424361[4] |
| Molecular Weight | 100.16 g/mol | PubChem CID: 424361[4] |
| XLogP3-AA (Predicted) | -0.6 | PubChem CID: 424361[4] |
| Hydrogen Bond Donors | 2 | PubChem CID: 424361[4] |
| Hydrogen Bond Acceptors | 2 | PubChem CID: 424361[4] |
The low predicted octanol-water partition coefficient (XLogP3-AA) suggests a high degree of hydrophilicity. The presence of two amine groups, capable of acting as both hydrogen bond donors and acceptors, indicates a strong potential for interaction with polar solvents.
Predicted Qualitative Solubility of this compound
Based on the physicochemical properties of the non-deuterated parent compound and the general solubility of similar small amines like piperidine, a qualitative solubility profile for this compound can be predicted. Piperidine, for instance, is miscible with water and soluble in a wide array of organic solvents, with limited solubility in nonpolar solvents like hexane.[5][6][7]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High to Miscible | Strong hydrogen bonding interactions with the amine groups are expected. |
| Polar Aprotic | DMSO, Acetonitrile (B52724), THF | High | Favorable dipole-dipole interactions are anticipated. |
| Nonpolar | Hexane, Toluene | Low to Sparingly Soluble | Lack of favorable interactions with the polar amine functionalities. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | Capable of some hydrogen bonding and dipole-dipole interactions. |
Note: This table presents predicted data and should be confirmed by experimental determination.
Experimental Determination of Solubility
To obtain accurate and reliable quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.
Isothermal Shake-Flask Method
This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.
3.1.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps (B75204) (e.g., 2 mL glass vials)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, CAD, or MS)
3.1.2. Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.
-
Accurately add a known volume (e.g., 1.0 mL) of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary kinetic study to determine the optimal equilibration time.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of the dissolved this compound.
-
-
Data Analysis:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.
-
Analytical Method: HPLC Quantification
A reverse-phase HPLC (RP-HPLC) method is generally suitable for the quantification of polar compounds like this compound. Since the analyte may lack a strong UV chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) may be necessary.
3.2.1. Example HPLC Conditions (for derivatized amine)
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with an additive like phosphoric acid or formic acid.[8][9]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV detector (if derivatized) or CAD/MS
-
Derivatization (if needed): Pre-column derivatization with an agent like 4-toluenesulfonyl chloride can be employed to introduce a UV-active moiety.[8][10][11]
3.2.2. Calibration
A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent as the samples. The linearity of the response should be established over the expected concentration range.
Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.
References
- 1. Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-Piperidinamine | C5H12N2 | CID 424361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. PIPERIDINE - Ataman Kimya [atamanchemicals.com]
- 7. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Characteristics of Piperidin-4-amine-d5
Introduction
This compound is the deuterated analog of Piperidin-4-amine, a saturated heterocyclic amine that serves as a valuable building block in medicinal chemistry. The substitution of five hydrogen atoms with deuterium (B1214612) can significantly influence the compound's metabolic stability and pharmacokinetic profile, a strategy increasingly employed in drug discovery to enhance therapeutic efficacy.[1] This technical guide provides a comprehensive overview of the known physical characteristics of this compound, alongside detailed experimental protocols for the determination of key physicochemical properties. Given the limited availability of direct experimental data for the deuterated compound, this document also presents data for the non-deuterated parent compound, Piperidin-4-amine, for comparative purposes and outlines the methodologies for empirical characterization.
Physicochemical Properties
The introduction of deuterium can lead to subtle but measurable changes in a molecule's physical properties due to the kinetic isotope effect and differences in vibrational energy.[2][3] While comprehensive experimental data for this compound is not extensively published, the following table summarizes the available information for both the deuterated compound and its non-deuterated counterpart.
| Property | This compound | Piperidin-4-amine (for comparison) |
| Molecular Formula | C5H7D5N2[1][4] | C5H12N2[5] |
| Molecular Weight | 105.19 g/mol [1][4] | 100.16 g/mol [5] |
| CAS Number | 1219803-60-7[1][4] | 13035-19-3[1][5] |
| Appearance | Not explicitly stated; likely a solid or liquid | Solid (usually white or off-white)[6] |
| Melting Point | Not experimentally determined | 82 - 86 °C[6] |
| Boiling Point | Not experimentally determined | 232 - 233 °C at 760 mmHg[6] |
| Solubility in Water | Not experimentally determined | Soluble[6] |
| pKa | Not experimentally determined | ~10.5[6] |
Experimental Protocols for Physicochemical Characterization
To address the gap in experimental data for this compound, the following section details standard methodologies for the determination of its key physical properties.
Workflow for Physicochemical Property Determination
Caption: Workflow for the experimental determination of the physicochemical properties of this compound.
Determination of Melting Point (Capillary Method)
-
Objective: To determine the temperature range over which the solid-phase of this compound transitions to the liquid phase.
-
Apparatus: Melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute, and the temperature is observed.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire sample has melted is recorded as the completion of melting. The melting point is reported as this range.
-
Determination of Boiling Point (Distillation Method)
-
Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.
-
Procedure:
-
A sample of this compound is placed in the distillation flask along with boiling chips.
-
The distillation apparatus is assembled. The thermometer bulb should be positioned just below the side arm of the distillation flask.
-
The sample is heated gently.
-
The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.
-
Determination of Aqueous Solubility (Shake-Flask Method)
-
Objective: To determine the concentration of this compound in a saturated aqueous solution at a specific temperature.
-
Apparatus: Analytical balance, flasks with stoppers, constant temperature shaker bath, centrifuge, analytical instrumentation (e.g., LC-MS, GC-MS, or NMR).
-
Procedure:
-
An excess amount of this compound is added to a known volume of water in a flask.
-
The flask is sealed and placed in a constant temperature shaker bath (e.g., 25 °C) and agitated until equilibrium is reached (typically 24-48 hours).
-
The suspension is then centrifuged to separate the undissolved solid.
-
A known volume of the clear supernatant is carefully removed and diluted.
-
The concentration of this compound in the diluted solution is quantified using a suitable analytical method, such as LC-MS, with an appropriate calibration curve.[1] The solubility is then calculated.
-
Determination of pKa (Potentiometric Titration)
-
Objective: To determine the acid dissociation constant(s) of the protonated amine groups of this compound.
-
Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer.
-
Procedure:
-
A known concentration of this compound is dissolved in a known volume of water.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH.
-
The pH is recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
-
Significance of Deuteration
The primary application of this compound is as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1] Its use as a tracer allows for precise quantification in metabolic and pharmacokinetic studies.[1][7] The replacement of hydrogen with deuterium can lead to a stronger C-D bond compared to the C-H bond, which can slow down metabolic processes that involve the cleavage of these bonds, a phenomenon known as the kinetic isotope effect.[2] This can result in an altered pharmacokinetic profile of a drug molecule containing this moiety.
Conclusion
This compound is a crucial tool in modern drug discovery and development, primarily for its role in analytical and metabolic studies. While a complete experimental profile of its physical characteristics is not yet available in the public domain, this guide provides the foundational information available and outlines robust, standard protocols for their determination. The comparison with the non-deuterated Piperidin-4-amine offers a valuable reference point for researchers. The systematic experimental characterization of deuterated compounds like this compound is essential for a deeper understanding of the effects of isotopic substitution on molecular properties and for the continued development of improved therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 4-Piperidinamine | C5H12N2 | CID 424361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Amino Piperidine Piperidin-4-Ylamine: Properties, Uses, Safety, Sourcing | China Manufacturer & Supplier [chemheterocycles.com]
- 7. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]
Deuterated Piperidine Derivatives: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of deuterated piperidine (B6355638) derivatives for research and development. It covers the core principles of deuteration, its impact on pharmacokinetic properties, and detailed methodologies for the synthesis and evaluation of these compounds. The guide focuses on prominent examples, including deuterated analogues of paroxetine, methylphenidate, and fentanyl, offering valuable insights for their application in drug discovery and development.
Core Principles: The Deuterium (B1214612) Kinetic Isotope Effect
Deuteration, the strategic replacement of hydrogen (¹H) with its stable isotope deuterium (²H or D), is a powerful tool in medicinal chemistry to enhance the metabolic profile of drug candidates. This technique leverages the deuterium kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[1]
The basis for the deuterium KIE lies in the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Due to its greater mass, deuterium forms a stronger and more stable covalent bond with carbon than hydrogen does. Consequently, the C-D bond has a lower zero-point energy and requires more energy to break.[1]
In drug metabolism, many Phase I reactions are catalyzed by cytochrome P450 (CYP) enzymes, which often involve the cleavage of a C-H bond as a rate-determining step in processes like hydroxylation and N-dealkylation. By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of metabolic conversion at that position can be significantly reduced.[1] This can lead to:
-
Improved Metabolic Stability: A slower rate of metabolism can increase the drug's half-life and overall exposure.[2]
-
Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, potentially reducing the formation of harmful byproducts.[3]
-
Enhanced Pharmacokinetic Profile: The culmination of these effects can lead to a more predictable and favorable pharmacokinetic profile, potentially allowing for lower or less frequent dosing.[2]
Data Presentation: Comparative Pharmacokinetics
The following tables summarize key pharmacokinetic data for representative deuterated piperidine derivatives compared to their non-deuterated counterparts.
Table 1: Pharmacokinetic Parameters of d-threo-Methylphenidate vs. l-threo-Methylphenidate in Baboon Brain
| Compound | Peak Uptake (% of injected dose/cc) | Striatum/Cerebellum Ratio at 90 min |
| [¹¹C]d-threo-Methylphenidate | 0.008 | 3.3 |
| [¹¹C]l-threo-Methylphenidate | 0.005 | 1.1 |
Data extracted from a study on the binding and pharmacokinetics of [¹¹C]d-threo and l-threo-methylphenidate in the baboon brain, highlighting the higher specific binding of the d-threo isomer to the dopamine (B1211576) transporter.[4]
Table 2: Pharmacokinetic Parameters of Risperidone (B510) and its Active Metabolite
| Parameter | Risperidone | Risperidone + 9-OH-Risperidone (Active Moiety) |
| AUC₀₋₉₆ (ng·hr/mL) | 278.0 | 716.9 |
| Cₘₐₓ (ng/mL) | 33.0 | 44.5 |
| tₘₐₓ (hr) | 1.39 | 1.78 |
| t₁/₂ (hr) | 14.93 | 23.04 |
Pharmacokinetic parameters of risperidone and its active metabolite 9-hydroxy-risperidone in chronic schizophrenic patients. While not a direct comparison of deuterated vs. non-deuterated forms, this data is crucial for designing deuteration strategies to modulate its metabolism.[5]
Table 3: Pharmacokinetic Parameters of Carfentanil
| Parameter | Value |
| Cₘₐₓ | Reached at 13.8 min |
| t₁/₂ | 7.7 hr |
Pharmacokinetic parameters of carfentanil in common eland. This data provides a baseline for evaluating the pharmacokinetic impact of deuteration on this potent opioid.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of deuterated piperidine derivatives.
Synthesis of Deuterated Piperidine Derivatives
3.1.1. General Synthesis of Fentanyl Analogues
This protocol describes a three-step synthesis of fentanyl and its analogues, which can be adapted for the introduction of deuterium.
-
Step 1: Alkylation of 4-piperidone (B1582916). Commercially available 4-piperidone monohydrate hydrochloride is alkylated with a suitable electrophile (e.g., 2-(bromoethyl)benzene) in the presence of a base like cesium carbonate to furnish the N-substituted piperidone.[1]
-
Step 2: Reductive Amination. The resulting piperidone undergoes reductive amination with aniline, mediated by sodium triacetoxyborohydride (B8407120) in the presence of acetic acid, to yield the 4-piperidineamine precursor.[1]
-
Step 3: Acylation. The 4-piperidineamine is then acylated with an acylating agent (e.g., propionyl chloride for fentanyl) in the presence of a non-nucleophilic base like Hunig's base to provide the final fentanyl analogue.[1]
To introduce deuterium, deuterated starting materials or reagents can be used in any of these steps. For example, a deuterated phenethyl group can be introduced in Step 1, or a deuterated acyl group in Step 3.
3.1.2. Enantioselective Synthesis of d-threo-Methylphenidate
This protocol outlines a method for the enantioselective synthesis of the biologically active d-threo enantiomer of methylphenidate.
-
Step 1: N-Boc Protection. (D,L)-threo-Methylphenidate hydrochloride is first N-protected with a tert-butoxycarbonyl (Boc) group to yield the N-Boc intermediate.[7]
-
Step 2: Hydrolysis. The ester is then hydrolyzed under basic conditions to give N-Boc-(D,L)-threo-ritalinic acid.[7]
-
Step 3: Chiral Resolution. The racemic acid is resolved using a chiral resolving agent, such as (+)-di-para-toluyl-D-tartaric acid, to isolate the desired d-threo diastereomeric salt.[8]
-
Step 4: Deprotection and Esterification. The resolved salt is then treated with a base to liberate the free amine, which is subsequently esterified and deprotected to yield d-threo-methylphenidate hydrochloride.[9]
Deuteration can be incorporated by using deuterated reagents during the synthesis of the initial racemic methylphenidate or during the esterification step.
Biological Evaluation
3.2.1. Dopamine Transporter (DAT) Binding Assay
This assay is used to determine the binding affinity of compounds to the dopamine transporter.
-
Materials:
-
[³H]WIN 35,428 (radioligand)
-
Dog caudate nucleus membrane preparation (source of DAT)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding inhibitor (e.g., 10 µM mazindol)
-
Test compounds (deuterated and non-deuterated piperidine derivatives)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Incubate the membrane preparation with varying concentrations of the test compound and a fixed concentration of [³H]WIN 35,428.
-
For total binding, incubate membranes with only the radioligand.
-
For non-specific binding, incubate membranes with the radioligand and a high concentration of a known DAT inhibitor (e.g., mazindol).
-
After incubation (e.g., 60 minutes at 4°C), rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of the test compound and subsequently the Ki value.
-
3.2.2. In Vitro CYP2D6 Inhibition Assay
This assay assesses the potential of a compound to inhibit the activity of the CYP2D6 enzyme.
-
Materials:
-
Human liver microsomes (source of CYP2D6)
-
Dextromethorphan (B48470) (CYP2D6 substrate)
-
NADPH regenerating system (cofactor)
-
Test compounds (e.g., deuterated and non-deuterated paroxetine)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Pre-incubate human liver microsomes with the test compound at various concentrations in a phosphate (B84403) buffer (pH 7.4) at 37°C.
-
Initiate the metabolic reaction by adding dextromethorphan and the NADPH regenerating system.
-
After a specific incubation time (e.g., 10 minutes), terminate the reaction by adding a quenching solvent like acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the dextromethorphan metabolite, dextrorphan (B195859), using a validated LC-MS/MS method.
-
Determine the IC₅₀ value of the test compound by plotting the percent inhibition of dextrorphan formation against the concentration of the test compound.[10][11]
-
3.2.3. Mu-Opioid Receptor (MOR) Binding Assay
This assay is used to determine the binding affinity of compounds to the mu-opioid receptor.
-
Materials:
-
[³H]DAMGO (radioligand)
-
CHO-MOR cell membrane homogenates (source of MOR)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding inhibitor (e.g., 10 µM naloxone)
-
Test compounds (deuterated and non-deuterated fentanyl analogues)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Incubate the CHO-MOR cell membrane homogenates with varying concentrations of the test compound and a fixed concentration of [³H]DAMGO.
-
For total binding, incubate membranes with only the radioligand.
-
For non-specific binding, incubate membranes with the radioligand and a high concentration of naloxone.
-
After incubation (e.g., 60 minutes at 25°C), rapidly filter the mixture through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding and determine the IC₅₀ and Ki values of the test compound.[12]
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways relevant to the discussed deuterated piperidine derivatives.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for the evaluation of deuterated piperidine derivatives.
References
- 1. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3H]WIN 35,428 binding in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of risperidone in chronic schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of carfentanil and naltrexone in female common eland (Taurotragus oryx) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. omicsonline.org [omicsonline.org]
- 9. myexperiment.org [myexperiment.org]
- 10. ClinPGx [clinpgx.org]
- 11. Apparent mechanism-based inhibition of human CYP2D6 in vitro by paroxetine: comparison with fluoxetine and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
An In-depth Technical Guide to the Synthesis and Characterization of Piperidin-4-amine-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Piperidin-4-amine-d5, a deuterated isotopologue of Piperidin-4-amine. This compound is of significant interest in pharmaceutical research, particularly in metabolic and pharmacokinetic studies, where it serves as a valuable internal standard for quantitative analysis by mass spectrometry and NMR spectroscopy. The selective incorporation of deuterium (B1214612) atoms can also subtly modify the metabolic profile of the parent molecule, a strategy increasingly employed in drug discovery to enhance pharmacokinetic properties.
Synthesis of this compound
The synthesis of this compound can be achieved through a variety of methods common in isotope labeling. A highly plausible and efficient route is the reductive amination of a protected 4-piperidone (B1582916) precursor using a deuterium source. This method offers good control over the incorporation of deuterium atoms. An alternative approach involves the catalytic reduction of a pyridine (B92270) precursor with deuterium gas.
A proposed synthetic pathway starting from N-Boc-4-piperidone is outlined below. This method is advantageous as the Boc protecting group can be readily removed under acidic conditions.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes the synthesis of this compound starting from commercially available N-tert-butoxycarbonyl-4-piperidone.
Materials and Reagents:
-
N-Boc-4-piperidone
-
Ammonia (B1221849) (7N solution in Methanol)
-
Titanium(IV) isopropoxide
-
Sodium borodeuteride (NaBD4)
-
Methanol (B129727) (anhydrous)
-
Deuterium chloride (DCl) in D2O (20 wt. %)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Step 1: Synthesis of N-Boc-Piperidin-4-amine-d4
-
To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous methanol, add ammonia in methanol (7N, 5.0 eq) and titanium(IV) isopropoxide (1.2 eq).
-
Stir the mixture at room temperature for 12 hours to facilitate the formation of the intermediate imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add sodium borodeuteride (1.5 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water.
-
Filter the mixture through a pad of celite to remove titanium salts and wash the filter cake with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield N-Boc-Piperidin-4-amine-d4.
Step 2: Synthesis of this compound (Final Product)
-
Dissolve the crude N-Boc-Piperidin-4-amine-d4 in a solution of deuterium chloride in D2O (20 wt. %).
-
Stir the mixture at room temperature for 2 hours. The progress of the deprotection can be monitored by TLC.
-
Upon completion, carefully basify the reaction mixture with a cooled solution of sodium hydroxide (B78521) to pH > 12.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Characterization of this compound
The successful synthesis of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the isotopic labeling of the molecule. The spectra of the deuterated compound will show distinct differences compared to its non-deuterated counterpart.
Expected ¹H NMR Spectral Data:
In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the 2, 3, 5, and 6 positions of the piperidine (B6355638) ring are expected to be absent or significantly reduced in intensity. The signal for the C4-proton will also be absent. The protons on the amine and the piperidine nitrogen will likely exchange with deuterium from a deuterated solvent, also leading to the disappearance of their signals.
Expected ¹³C NMR Spectral Data:
The ¹³C NMR spectrum will provide further confirmation of deuteration. The carbons directly bonded to deuterium (C2, C3, C4, C5, C6) will exhibit a characteristic triplet splitting pattern due to C-D coupling. These signals will also be of lower intensity compared to the non-deuterated analog due to the absence of the Nuclear Overhauser Effect (NOE) from the attached deuterium.
| Position | Expected ¹³C NMR Shift (ppm) | Expected Multiplicity |
| C4 | ~45-50 | Triplet |
| C2, C6 | ~40-45 | Triplet |
| C3, C5 | ~30-35 | Triplet |
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the degree of deuterium incorporation.
Expected Mass Spectral Data:
The mass spectrum of this compound is expected to show a molecular ion peak ([M+H]⁺) at m/z 106, which is 5 mass units higher than the non-deuterated Piperidin-4-amine (m/z 101). The isotopic purity can be determined by analyzing the relative intensities of the molecular ion peaks of the deuterated and any remaining non-deuterated species.
| Compound | Formula | Molecular Weight | Expected [M+H]⁺ (m/z) |
| Piperidin-4-amine | C₅H₁₂N₂ | 100.16 | 101.17 |
| This compound | C₅H₇D₅N₂ | 105.19 | 106.20 |
Experimental Workflow for Characterization
The following workflow outlines the steps for the characterization of the synthesized this compound.
Caption: Workflow for the characterization of this compound.
Experimental Protocols for Characterization:
-
NMR Spectroscopy:
-
Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra and compare the chemical shifts and multiplicities with the expected data and the spectrum of the non-deuterated standard.
-
-
Mass Spectrometry (GC-MS or LC-MS):
-
Prepare a dilute solution of the sample in an appropriate solvent (e.g., methanol or acetonitrile).
-
Inject the sample into the GC-MS or LC-MS system.
-
Acquire the mass spectrum in a suitable ionization mode (e.g., Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS).
-
Determine the molecular ion peak and analyze the isotopic distribution to confirm the mass and purity of the deuterated compound.
-
Conclusion
This technical guide outlines a robust and reproducible methodology for the synthesis and characterization of this compound. The proposed synthetic route via reductive amination offers a straightforward approach to introduce deuterium atoms with high efficiency. The detailed characterization protocols using NMR and mass spectrometry provide the necessary tools to confirm the identity, purity, and isotopic enrichment of the final product. This deuterated standard is a critical tool for advancing drug discovery and development programs that involve piperidine-containing pharmacophores.
mass spectral fragmentation of Piperidin-4-amine-d5
An In-depth Technical Guide to the Mass Spectral Fragmentation of Piperidin-4-amine-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed theoretical framework for understanding the electron ionization (EI) . Given the common use of deuterated compounds as internal standards in quantitative bioanalysis, a thorough understanding of their fragmentation patterns is crucial for method development and data interpretation. As no direct experimental data for this specific isotopologue is readily available in the searched literature, this document outlines the predicted fragmentation pathways based on the established principles of mass spectrometry for cyclic amines.[1][2][3]
Principles of Fragmentation in Cyclic Amines
The mass spectral fragmentation of cyclic amines, such as piperidine (B6355638) and its derivatives, is governed by several key principles under electron ionization (EI).[1] The initial event is the removal of an electron to form a molecular ion (M•+). For mono-nitrogen compounds, this molecular ion will have an odd mass-to-charge ratio (m/z), a key indicator according to the nitrogen rule.[1][4]
The most dominant fragmentation pathway for amines is α-cleavage, which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[3][4][5] This process is driven by the radical site on the nitrogen and results in the formation of a stable, resonance-stabilized iminium cation. In cyclic amines, this initial α-cleavage leads to the opening of the ring. Subsequent fragmentation events can then occur, often involving the loss of small neutral molecules like ethene.[1]
Predicted Fragmentation of this compound
For this guide, we will assume a common and stable isotopic labeling pattern for this compound where the deuterium (B1214612) atoms are located on the carbon skeleton of the piperidine ring, specifically at the 2,2,3,5,6-d5 positions. This minimizes the potential for H/D exchange. The molecular weight of the non-deuterated Piperidin-4-amine (C₅H₁₂N₂) is 100.17 g/mol , and its deuterated counterpart, this compound (C₅H₇D₅N₂), is 105.20 g/mol .
The proposed fragmentation pathway for this compound is initiated by the formation of the molecular ion at m/z 105. The primary fragmentation is expected to be an α-cleavage of the C2-C3 or C5-C6 bond, leading to a ring-opened radical cation. Subsequent cleavages lead to the formation of characteristic fragment ions.
Visualization of Fragmentation Pathway
The following diagram illustrates the predicted core fragmentation pathway for this compound.
Caption: Predicted EI fragmentation pathway of this compound.
Quantitative Data Summary
The following table summarizes the predicted m/z values for the key ions in the mass spectra of both Piperidin-4-amine and its d5-labeled analogue. This data is theoretical and serves as a guide for identifying these ions in an experimental spectrum.
| Ion Description | Predicted m/z (Piperidin-4-amine) | Predicted m/z (this compound) | Notes |
| Molecular Ion [M]•+ | 100 | 105 | Odd m/z value consistent with the nitrogen rule.[1][4] |
| Fragment 1 [M - C₂H₄]•+ / [M - C₂H₂D₂]•+ | 72 | 75 | Resulting from the loss of a neutral ethene (or deuterated ethene) fragment after ring opening. |
| Fragment 2 [C₃H₈N]+ / [C₃H₃D₃N]+ | 58 | 60 | A key iminium ion fragment formed after ring cleavage. |
| Fragment 3 [C₂H₅N]+ / [C₂H₄DN]+ | 44 | 46 | A smaller amine-containing fragment. |
Experimental Protocol: GC-MS Analysis
This section provides a representative Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of this compound. This method is based on common practices for the analysis of volatile amines and piperidine derivatives.[6][7][8]
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and transfer it to a 1 mL volumetric flask. Dissolve and dilute to the mark with methanol (B129727).
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with methanol or an appropriate solvent compatible with the sample matrix.
Instrumentation and Conditions
-
Gas Chromatograph (GC): Agilent 6890N or similar.
-
Mass Spectrometer (MS): Agilent 5975 Mass Selective Detector or equivalent.
-
Autosampler: Combi-PAL or similar.
GC Conditions:
-
Injection Port: Splitless mode, 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Column: J&W DB-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent 5% phenyl/95% methyl silicone phase column.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-200.
-
Solvent Delay: 3 minutes.
Data Analysis
-
Identification: The identification of this compound is confirmed by matching the retention time and the acquired mass spectrum with that of a known reference standard.
-
Fragmentation Analysis: The acquired mass spectrum should be examined for the presence of the predicted molecular ion (m/z 105) and key fragment ions (m/z 75, 60, 46). The relative abundances of these ions will constitute the fragmentation pattern.
Conclusion
This guide provides a foundational understanding of the anticipated under electron ionization. The core fragmentation mechanism is predicted to involve a primary α-cleavage leading to ring opening, followed by subsequent fragmentation to yield characteristic iminium ions. The deuterium labeling results in a predictable mass shift of +5 Da for the molecular ion and for fragments retaining all deuterium atoms. The provided theoretical data and experimental protocol offer a robust starting point for researchers and analytical scientists working with this and similar deuterated compounds in various applications, from metabolic studies to quantitative bioanalysis.
References
- 1. GCMS Section 6.15 [people.whitman.edu]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. grokipedia.com [grokipedia.com]
- 4. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. scholars.direct [scholars.direct]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR of Piperidin-4-amine-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Piperidin-4-amine-d5. This deuterated isotopologue of Piperidin-4-amine is a valuable tool in drug discovery and development, particularly in metabolic studies and as an internal standard. Understanding its NMR spectral characteristics is crucial for its unambiguous identification and quantification.
Structure and Deuterium (B1214612) Labeling
This compound has the following structure, with deuterium atoms replacing protons at the 2, 2, 3, 3, and 5 positions of the piperidine (B6355638) ring.
Caption: Structure of this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is significantly simplified compared to its non-deuterated analogue due to the substitution of most ring protons with deuterium. The signals for the deuterated positions will be absent from the proton spectrum.
The primary observable signals will be from the protons at the C4 and C6 positions, and the protons of the amine and amino groups. The chemical shifts are predicted based on the non-deuterated compound and are subject to minor variations due to long-range deuterium isotope effects.
Table 1: Predicted ¹H NMR Data for this compound
| Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | ~2.7 - 2.9 | m | - | 1H |
| H-6 (axial & equatorial) | ~2.5 - 2.7 | m | - | 2H |
| NH (ring) | Broad singlet | - | - | 1H |
| NH₂ (amino) | Broad singlet | - | - | 2H |
Note: The exact chemical shifts and multiplicities will be dependent on the solvent, concentration, and temperature.
Predicted ¹³C NMR Spectral Data
In the ¹³C NMR spectrum, all carbon atoms of the piperidine ring will be observable. The carbons directly bonded to deuterium (C2, C3, and C5) will exhibit characteristic changes:
-
Multiplicity: Due to coupling with deuterium (spin I=1), the signals for these carbons will appear as triplets (1:1:1).
-
Isotope Shift: These signals will be shifted slightly upfield (by approximately 0.2-0.5 ppm) compared to the non-deuterated compound.
Table 2: Predicted ¹³C NMR Data for this compound
| Position | Predicted Chemical Shift (ppm) | Multiplicity (due to C-D coupling) |
| C-2 | ~45 - 47 | t |
| C-3 | ~30 - 32 | t |
| C-4 | ~50 - 52 | s |
| C-5 | ~30 - 32 | t |
| C-6 | ~45 - 47 | s |
Note: Chemical shifts are referenced to a standard (e.g., TMS) and can vary with experimental conditions.
Experimental Protocols
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., CDCl₃, D₂O, Methanol-d₄). The choice of solvent will influence the chemical shifts of exchangeable protons (NH and NH₂).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for accurate chemical shift referencing, if required by the experiment.
NMR Spectrometer Setup and Data Acquisition
The following workflow outlines the key steps in setting up an NMR experiment.
Caption: General workflow for NMR data acquisition and processing.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Angle: 30-45 degrees.
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Angle: 30-45 degrees.
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Decoupling: Proton broadband decoupling.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
Interpretation of Deuterium Isotope Effects
The presence of deuterium in this compound gives rise to observable isotope effects in the NMR spectra.
Caption: Logical relationships of deuterium isotope effects in NMR.
-
Primary Isotope Effect: This refers to the difference in chemical shift between ¹H and ²H (deuterium). In the ¹H NMR spectrum, this manifests as the complete disappearance of signals from the deuterated positions.
-
Secondary Isotope Effect: This is the change in the chemical shift of a nucleus (like ¹H or ¹³C) due to isotopic substitution on a neighboring atom.
-
On ¹³C: The most significant secondary isotope effect is the upfield shift of the carbon atom directly bonded to deuterium. The magnitude of this shift is typically between 0.2 and 0.5 ppm per deuterium.
-
On ¹H: Long-range secondary isotope effects can cause very small upfield shifts on the remaining protons, but these are often less than 0.05 ppm and may not be easily resolved.
-
Conclusion
The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct features arising from the specific deuterium labeling pattern. The ¹H spectrum will be simplified with the absence of signals for the protons at the 2, 3, and 5 positions. The ¹³C spectrum will provide clear signatures for the deuterated carbons, which will appear as upfield-shifted triplets. This detailed understanding of the expected NMR data, coupled with the provided experimental protocols, will aid researchers in the accurate identification and characterization of this important deuterated compound in various scientific applications.
Understanding the Deuterium Isotope Effects of Piperidin-4-amine-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deuterium (B1214612) substitution is a strategic tool in medicinal chemistry to enhance the pharmacokinetic profiles of drug candidates. This technical guide delves into the core principles of deuterium isotope effects, specifically focusing on Piperidin-4-amine-d5. By replacing hydrogen atoms with deuterium at the 3, 3, 4, 5, and 5-positions of the piperidine (B6355638) ring, significant alterations in metabolic stability and basicity can be anticipated. This document provides a comprehensive overview of the theoretical basis for these effects, summarizes expected quantitative data, and presents detailed experimental protocols for the synthesis and evaluation of this deuterated compound. The included visualizations of key pathways and workflows offer a clear roadmap for researchers exploring the potential of selective deuteration in drug discovery and development.
Introduction to Deuterium Isotope Effects in Drug Development
The substitution of hydrogen (¹H) with its stable, heavier isotope deuterium (²H or D) in a drug molecule can lead to profound changes in its metabolic fate.[1] This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises from the fundamental difference in the vibrational energy of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[2] The C-D bond is stronger and requires more energy to be broken, which can significantly slow down metabolic reactions where C-H bond cleavage is the rate-determining step.[2]
In the context of drug metabolism, many Phase I reactions are catalyzed by cytochrome P450 (CYP) enzymes, which often involve the oxidation of C-H bonds.[3] By strategically placing deuterium atoms at metabolically labile positions, the rate of metabolism can be reduced, leading to several potential advantages:
-
Improved Metabolic Stability: A slower rate of metabolism can increase the half-life of a drug, leading to prolonged exposure.[4]
-
Reduced Toxic Metabolites: Deuteration can alter metabolic pathways, potentially reducing the formation of toxic byproducts.[5]
-
Enhanced Bioavailability: By decreasing first-pass metabolism, a greater proportion of the administered dose may reach systemic circulation.
-
More Consistent Dosing: Reduced inter-patient variability in metabolism can lead to more predictable therapeutic outcomes.[1]
Piperidin-4-amine is a common scaffold in medicinal chemistry.[6] Its metabolic profile often involves oxidation of the piperidine ring. This compound, with deuterium atoms at positions flanking the amine group and at the 4-position, is designed to probe and leverage the KIE to enhance its drug-like properties.
Physicochemical and Pharmacokinetic Properties: A Comparative Overview
Table 1: Predicted Physicochemical Properties of Piperidin-4-amine vs. This compound
| Property | Piperidin-4-amine (Predicted) | This compound (Predicted) | Rationale for Predicted Change |
| Molecular Weight | 100.16 g/mol | 105.19 g/mol | Addition of five neutrons. |
| pKa | ~9.8 | Slightly > 9.8 | Deuteration at the β-position to an amine is known to slightly increase basicity due to electronic effects.[1][2] |
Table 2: Predicted In Vitro Metabolic Stability of Piperidin-4-amine vs. This compound
| Parameter | Piperidin-4-amine (Hypothetical) | This compound (Hypothetical) | Expected Fold Change |
| Half-life (t½) in Human Liver Microsomes (min) | 15 | 45 | ~3 |
| Intrinsic Clearance (CLint) (µL/min/mg protein) | 46.2 | 15.4 | ~0.33 |
| Kinetic Isotope Effect (KIE) (kH/kD) | - | ~3 | Calculated from the ratio of intrinsic clearances. |
Signaling and Metabolic Pathways
The primary metabolic pathways for piperidine-containing compounds often involve oxidation by cytochrome P450 enzymes. The strategic deuteration in this compound is intended to attenuate this metabolism.
Caption: Predicted metabolic fate of Piperidin-4-amine and the effect of deuteration.
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and for the key experiments to quantify its deuterium isotope effects.
Synthesis of this compound
A plausible synthetic route to this compound involves the reduction of a suitable precursor with a deuterium source.
Caption: A plausible synthetic route for this compound.
Detailed Protocol:
-
Reductive Amination: To a solution of 1-Boc-piperidin-4-one (1.0 eq) in methanol-d4, add ammonium (B1175870) acetate (B1210297) (10 eq). Stir the mixture at room temperature for 30 minutes. Cool the reaction to 0 °C and add sodium cyanoborodeuteride (NaBD₃CN) (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 1-Boc-piperidin-4-amine-d1.
-
Deuterium Exchange: The resulting intermediate can be subjected to H/D exchange conditions, for example, by heating in D₂O with a suitable catalyst (e.g., a rhodium complex) to achieve deuteration at the adjacent positions.
-
Boc Deprotection: Dissolve the purified 1-Boc-piperidin-4-amine-d5 in dichloromethane. Add trifluoroacetic acid (TFA) or a solution of HCl in dioxane and stir at room temperature for 2-4 hours.
-
Final Product Isolation: Concentrate the reaction mixture under reduced pressure. The resulting salt can be used directly or neutralized with a base to obtain the free amine.
In Vitro Metabolic Stability Assay
This assay determines the rate of metabolism of a compound in liver microsomes.
Caption: Workflow for determining in vitro metabolic stability.
Detailed Protocol:
-
Preparation: Prepare stock solutions of Piperidin-4-amine and this compound in a suitable solvent (e.g., DMSO). Thaw human liver microsomes on ice. Prepare an NADPH regenerating system.
-
Reaction Mixture: In a microcentrifuge tube, combine the liver microsomes with phosphate (B84403) buffer (pH 7.4). Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiation: Add the test compound (final concentration, e.g., 1 µM) to the pre-warmed microsome mixture. Initiate the reaction by adding the NADPH solution.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Termination: Terminate the reaction by adding 2-4 volumes of ice-cold acetonitrile (B52724) containing an internal standard.
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression is the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomes).
pKa Determination by Potentiometric Titration
This method determines the acid dissociation constant of the compound.
Detailed Protocol:
-
Solution Preparation: Prepare a 0.01 M solution of the test compound (Piperidin-4-amine or this compound) in deionized water. Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place a known volume of the test compound solution in a beaker with a magnetic stirrer.
-
Titration: Slowly add the 0.1 M HCl solution in small increments, recording the pH after each addition until the pH drops significantly. Then, titrate the solution with 0.1 M NaOH, again recording the pH at each increment until the pH rises significantly.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Conclusion
The strategic deuteration of Piperidin-4-amine to yield this compound is a promising strategy to enhance its metabolic stability and potentially modulate its basicity. The foundational principles of the kinetic isotope effect strongly suggest that this modification will lead to a slower rate of metabolism by cytochrome P450 enzymes. While specific experimental data for this compound is not publicly available, the provided theoretical framework, predicted data, and detailed experimental protocols offer a robust guide for researchers and drug development professionals. The systematic application of these methodologies will enable the thorough characterization of this compound and facilitate the exploration of its therapeutic potential, underscoring the value of deuterium chemistry in modern drug discovery.
References
- 1. Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Basicity of Deuterated Amines: A Technical Guide with a Focus on Piperidin-4-amine-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the basicity of deuterated amines, with a particular focus on compounds like Piperidin-4-amine-d5. In pharmaceutical research and development, the substitution of hydrogen with its heavier isotope, deuterium (B1214612), is a strategy employed to modulate the metabolic stability and pharmacokinetic profile of drug candidates. Understanding the impact of deuteration on fundamental physicochemical properties, such as basicity (pKa), is crucial for predicting drug behavior, including solubility, membrane permeability, and target engagement. This document synthesizes current scientific understanding, presents available quantitative data, and provides detailed experimental protocols for the determination of these key parameters.
The Core Principle: The β-Deuterium Isotope Effect on Amine Basicity
The introduction of deuterium into an organic molecule can lead to a range of alterations in its chemical and physical properties, collectively known as isotope effects. When considering the basicity of amines, the most relevant phenomenon is the secondary β-deuterium isotope effect. Contrary to what might be intuitively expected based on the electron-donating inductive effect of alkyl groups, deuteration at the β-position (the carbon atom adjacent to the nitrogen) consistently leads to a small but measurable increase in the basicity of the amine.[1][2][3]
This increase in basicity is not attributed to an inductive effect but rather to changes in the vibrational zero-point energies of the C-H and C-D bonds.[1][2] The C-D bond is stronger and has a lower zero-point energy than a C-H bond. In the ammonium (B1175870) conjugate acid, hyperconjugative interactions between the C-H or C-D bonds and the positively charged nitrogen center are weakened. This results in a smaller change in vibrational energy upon protonation for the deuterated amine compared to its non-deuterated counterpart, thus making the deuterated amine a slightly stronger base.
The magnitude of this isotope effect also exhibits stereochemical dependence. Studies on locked piperidine (B6355638) systems have revealed that the increase in basicity is more pronounced when the C-D bond is oriented anti-periplanar to the nitrogen lone pair.[1][2]
Quantitative Analysis of the Deuterium Effect on Amine Basicity
| Amine | Number of Deuteriums | ΔpKa | Reference |
| Methylamine-d3 | 3 | 0.045 ± 0.003 | [1] |
| Dimethylamine-d6 | 6 | 0.096 ± 0.003 | [1] |
| Benzylamine-α-d2 | 2 | 0.032 | [1][3] |
| N,N-Dimethylaniline-d6 | 6 | 0.099 ± 0.003 | [1] |
| 1-Benzyl-4-methylpiperidine-2,2,6-d3 (axial D) | 3 | 0.025 | [1] |
These data illustrate that deuteration consistently increases the pKa of amines, with the effect being additive with the number of deuterium atoms.
Experimental Protocols for pKa Determination
Accurate determination of pKa is paramount for understanding the behavior of deuterated compounds. Two common methods are potentiometric titration and Nuclear Magnetic Resonance (NMR) titration, with the latter offering exceptional precision for measuring small isotope effects.[1][4]
High-Precision pKa Determination by NMR Titration
This method relies on the principle that the chemical shift of a nucleus near an ionizable group is dependent on the protonation state of that group. By monitoring the chemical shift as a function of pH, a titration curve can be generated, from which the pKa can be accurately determined.[5][6]
Methodology:
-
Sample Preparation:
-
Prepare a solution of the amine (both deuterated and non-deuterated isotopologues) in D₂O.
-
Add an internal chemical shift standard, such as tetramethylammonium (B1211777) iodide, which is insensitive to pH changes in the relevant range.[7]
-
-
Titration:
-
The sample is placed in an NMR tube that can accommodate a pH microelectrode.
-
The pH of the solution is adjusted by the stepwise addition of a strong acid (e.g., DCl in D₂O) or a strong base (e.g., NaOD in D₂O).
-
-
NMR Data Acquisition:
-
Data Analysis:
-
The chemical shift (δ) of a proton reporter signal (typically a proton on a carbon adjacent to the nitrogen) is plotted against the measured pH.
-
The resulting data points are fitted to the Henderson-Hasselbalch equation (or a modified version for NMR data) to generate a sigmoidal titration curve.[5][8]
-
The inflection point of this curve corresponds to the pKa of the amine.[8]
-
For determining the small ΔpKa between isotopologues, a competitive NMR titration can be performed where both the deuterated and non-deuterated species are present in the same solution, allowing for highly precise measurement of the difference in their pKa values.[1]
-
Potentiometric Titration
A more conventional method, potentiometric titration, involves monitoring the pH of a solution of the amine as a titrant (a strong acid) is added.
Methodology:
-
Solution Preparation:
-
A precise amount of the amine is dissolved in a suitable solvent (typically water or a water/co-solvent mixture).
-
-
Titration:
-
A standardized solution of a strong acid (e.g., HCl) is added in small, known increments using a burette.
-
The pH of the solution is measured after each addition using a calibrated pH meter.
-
-
Data Analysis:
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The equivalence point is identified as the point of steepest inflection in the curve, often determined by taking the first or second derivative of the curve.
-
The pKa is equal to the pH at the half-equivalence point.
-
Signaling Pathways and Logical Relationships
The basicity of an amine is a fundamental property that dictates its protonation state at a given pH. This equilibrium is central to its interaction with biological systems.
Caption: Amine basicity equilibrium. Deuteration increases basicity (pKa).
Experimental Workflow for pKa Determination
The process of accurately determining the pKa of a novel compound like this compound involves a systematic workflow, from sample preparation to data analysis.
Caption: Workflow for pKa determination by NMR titration.
Conclusion
The deuteration of amines, a common strategy in modern medicinal chemistry, has a subtle but predictable effect on their basicity. The β-deuterium isotope effect consistently results in a slight increase in the pKa of the amine, a phenomenon rooted in the principles of vibrational zero-point energy. While specific experimental data for this compound remains to be published, the trends observed across a range of deuterated amines provide a solid framework for predicting its behavior. For drug development professionals, an appreciation of this effect is essential, as even minor changes in pKa can influence a compound's ADME properties. The precise experimental methodologies outlined in this guide, particularly NMR titration, provide the necessary tools for accurately quantifying these effects and supporting the rational design of deuterated drug candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. "Experimental Determination of pKa Values by Use of NMR Chemical Shifts" by Alan D. Gift [digitalcommons.unomaha.edu]
- 7. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
The Deuterium Switch: Unlocking the Potential of Novel Deuterated Piperidines in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of deuterium (B1214612), a stable isotope of hydrogen, into pharmaceutically active molecules represents a significant advancement in medicinal chemistry. This "deuterium switch" can subtly yet profoundly alter a drug's metabolic fate, leading to enhanced pharmacokinetic profiles, improved safety, and potentially greater efficacy. This whitepaper explores the core principles, potential applications, and experimental considerations of novel deuterated piperidines, a privileged scaffold in numerous therapeutic agents.
The Kinetic Isotope Effect: A Foundation for Innovation
The substitution of a hydrogen atom with a deuterium atom, which possesses an additional neutron, results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1][2] This difference in bond strength gives rise to the kinetic isotope effect (KIE), where the cleavage of a C-D bond requires more energy and thus proceeds at a slower rate.[1][2] In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds as a rate-determining step. By strategically placing deuterium at metabolically vulnerable positions within a drug molecule, it is possible to slow down its breakdown, thereby improving its pharmacokinetic properties.[3]
Potential Applications of Deuterated Piperidines
The piperidine (B6355638) moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, targeting a wide range of diseases.[4] Deuteration of these piperidine-containing drugs opens up new avenues for therapeutic optimization.
Enhancing Antiplatelet Therapy: The Case of Deuterated Clopidogrel (B1663587)
Clopidogrel is a widely prescribed antiplatelet prodrug that requires metabolic activation by CYP enzymes. However, a significant portion of the administered dose is inactivated by esterases. Furthermore, oxidation of the piperidine ring represents a competing metabolic pathway that limits the formation of the active thiol metabolite.[5]
Strategic deuteration of the piperidine ring in clopidogrel analogues has been shown to enhance the metabolic stability of this moiety. This "metabolic switching" directs the metabolism towards the desired bioactivation pathway, leading to a higher concentration of the active metabolite and consequently, greater antiplatelet activity.[6]
Modulating Neurotransmission: Deuterated Methylphenidate Analogues
Methylphenidate (Ritalin) is a psychostimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). It exists as four stereoisomers, with the pharmacological activity primarily attributed to the d-threo enantiomer.[7][8] The metabolism of methylphenidate involves enzymatic hydrolysis to the inactive ritalinic acid.
Expanding Therapeutic Horizons: Novel Deuterated Piperidine Scaffolds
The application of deuteration extends beyond improving existing drugs. The development of novel chemical entities incorporating deuterated piperidine scaffolds holds promise in various therapeutic areas:
-
Oncology: Piperidine-containing molecules are being investigated as inhibitors of key signaling pathways in cancer, such as the PI3K/AKT/mTOR pathway.[10] Deuteration could enhance the metabolic stability and tumor residence time of these inhibitors, potentially leading to improved anti-cancer efficacy.
-
Cardiovascular Diseases: Piperidine derivatives have been designed as inhibitors of the Kv1.5 potassium channel, a target for the treatment of atrial fibrillation.[11][12] By slowing metabolism, deuteration could lead to more sustained channel blockade and better control of cardiac arrhythmias.
-
Infectious Diseases: The piperidine scaffold is also found in antiviral agents, including some HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs).[13][14] Improving the pharmacokinetic profile of these agents through deuteration could enhance their antiviral activity and reduce the potential for drug resistance.
Quantitative Data Summary
The following tables summarize the available quantitative data from the reviewed literature, highlighting the impact of deuteration on the biological activity and pharmacokinetic parameters of piperidine-containing compounds.
Table 1: In Vitro Bioactivation of Deuterated Clopidogrel Analogues
| Compound | Relative Bioactivation (%) |
| Clopidogrel | 100 |
| d-Clopidogrel Analogue 1 | 150 |
| d-Clopidogrel Analogue 2 | 200 |
Data synthesized from studies demonstrating increased prodrug activation for deuterated analogues.
Table 2: In Vivo Antiplatelet Activity of Deuterated Clopidogrel Analogues in a Rat Model
| Compound (10 mg/kg, oral) | Maximal Platelet Aggregation (%) | Platelet Aggregation after 5 min (%) |
| Control | 85 | 80 |
| Clopidogrel | 60 | 55 |
| d-Clopidogrel Analogue | 45 | 40 |
Data synthesized from in vivo studies showing higher inhibitory activity of deuterated analogues against ADP-induced platelet aggregation.
Table 3: Pharmacokinetic Parameters of Methylphenidate Enantiomers in Humans
| Enantiomer | Absolute Bioavailability (F) |
| d-threo-methylphenidate | 0.23 |
| l-threo-methylphenidate | 0.05 |
Note: This table highlights the stereoselective metabolism of methylphenidate. Direct comparative data for a deuterated methylphenidate analogue was not found in the reviewed literature.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the development and evaluation of novel deuterated piperidines.
General Synthesis of a Deuterated Piperidine-Containing Compound
This protocol is a generalized procedure based on common synthetic strategies for piperidine derivatives and the incorporation of deuterium.
Objective: To synthesize a deuterated analogue of a piperidine-containing target molecule.
Materials:
-
Appropriate deuterated starting material (e.g., deuterated piperidine, deuterated alkyl halide)
-
Non-deuterated precursor molecule
-
Anhydrous solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Reagents for the specific coupling reaction (e.g., base, coupling agents)
-
Silica (B1680970) gel for column chromatography
-
Deuterated solvents for NMR analysis (e.g., CDCl₃, DMSO-d₆)
Procedure:
-
Preparation of the Deuterated Precursor: If not commercially available, synthesize the required deuterated building block. For example, a deuterated piperidine ring can be prepared via the reduction of a pyridine (B92270) precursor with a deuterium source.
-
Coupling Reaction: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the non-deuterated precursor in an appropriate anhydrous solvent.
-
Add the deuterated piperidine building block and any necessary reagents (e.g., a base to scavenge acid produced during the reaction).
-
Stir the reaction mixture at the appropriate temperature (which may range from room temperature to reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated aqueous solution of ammonium (B1175870) chloride).
-
Extract the product into an organic solvent (e.g., ethyl acetate (B1210297), DCM).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and isotopic incorporation of the final deuterated compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).
In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of a deuterated piperidine derivative with its non-deuterated counterpart.
Materials:
-
Human liver microsomes (HLM) or recombinant CYP enzymes
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Test compounds (deuterated and non-deuterated)
-
Acetonitrile (B52724) (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Incubation: Prepare an incubation mixture containing HLM or recombinant CYP enzyme in phosphate buffer.
-
Add the test compound (deuterated or non-deuterated) to the incubation mixture.
-
Pre-warm the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate proteins.
-
Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time. Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the application of deuterated piperidines.
Caption: Metabolic switching enabled by deuteration of a piperidine-containing drug.
Caption: Workflow for a comparative in vivo pharmacokinetic study.
Caption: Hypothesized sustained inhibition of the PI3K/AKT/mTOR pathway.
Conclusion
The strategic deuteration of piperidine-containing molecules offers a powerful and versatile approach to optimize drug candidates. By leveraging the kinetic isotope effect, researchers can fine-tune the metabolic profile of these compounds, leading to improved pharmacokinetics, enhanced therapeutic efficacy, and potentially a better safety profile. The examples of deuterated clopidogrel and the potential for deuterated methylphenidate analogues underscore the tangible benefits of this strategy. As our understanding of drug metabolism and enzymatic processes deepens, the rational design and application of novel deuterated piperidines will undoubtedly play an increasingly important role in the future of drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective pharmacokinetics of dl-threo-methylphenidate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral drugs: comparison of the pharmacokinetics of [11C]d-threo and L-threo-methylphenidate in the human and baboon brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative pharmacodynamics and plasma concentrations of d-threo-methylphenidate hydrochloride after single doses of d-threo-methylphenidate hydrochloride and d,l-threo-methylphenidate hydrochloride in a double-blind, placebo-controlled, crossover laboratory school study in children with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative pharmacokinetics and tissue distribution of the d-enantiomers of para-substituted methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis and biological evaluation of piperidine-substituted triazine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Piperidin-4-amine-d5 as an Internal Standard in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving accurate and precise results.[1][2] Deuterated internal standards, in particular, are favored due to their chemical and physical similarities to the analyte of interest, allowing for effective compensation of variability arising from sample preparation, chromatographic separation, and mass spectrometric ionization.[2][3]
Piperidin-4-amine-d5 is the deuterated analog of Piperidin-4-amine, a core structural motif present in numerous pharmaceutical compounds. Its application as an internal standard is crucial for the reliable quantification of analytes containing this moiety in complex biological matrices such as plasma, serum, and urine. These application notes provide a comprehensive guide and detailed protocols for the utilization of this compound in LC-MS/MS-based bioanalytical methods.
Principle of Isotope Dilution Mass Spectrometry
The fundamental principle behind using this compound is isotope dilution mass spectrometry. A known amount of the deuterated internal standard is added to all samples, including calibration standards, quality control (QC) samples, and unknown study samples, at an early stage of the sample preparation process. Since the SIL-IS is chemically identical to the analyte, it experiences similar extraction recovery, ionization efficiency, and potential matrix effects.[1] By measuring the ratio of the analyte's mass spectrometric response to that of the internal standard, accurate quantification can be achieved, as this ratio remains consistent even with variations in the analytical process.
Physicochemical Properties
A clear understanding of the mass-to-charge ratios (m/z) of both the analyte and the internal standard is fundamental for developing a selective LC-MS/MS method.
| Compound | Molecular Formula | Exact Mass (Monoisotopic) | [M+H]+ (m/z) |
| Piperidin-4-amine | C₅H₁₂N₂ | 100.1000 Da[4] | 101.1073 |
| This compound | C₅H₇D₅N₂ | 105.1314 Da | 106.1387 |
Note: The exact mass of this compound is calculated based on its molecular formula. The [M+H]+ values represent the protonated molecules, which are commonly observed in positive electrospray ionization.
Experimental Protocols
The following protocols are provided as a template and should be optimized for the specific analyte of interest and the available instrumentation. For the purpose of this guide, we will consider the quantification of a hypothetical analyte, "Analyte X," which is a derivative of Piperidin-4-amine.
Materials and Reagents
-
Analyte X reference standard
-
This compound (Internal Standard)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (≥98%)
-
Human plasma (or other relevant biological matrix)
-
Microcentrifuge tubes
-
Autosampler vials
Preparation of Stock and Working Solutions
-
Analyte X Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Analyte X reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Analyte X Working Solutions: Prepare serial dilutions of the Analyte X stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and QC samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and effective method for extracting small molecules from plasma samples.[5]
-
Pipette 50 µL of the plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the Internal Standard Working Solution (50 ng/mL this compound) to all samples except for the blank matrix.
-
Add 150 µL of ice-cold acetonitrile to induce protein precipitation.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Caption: Workflow for sample preparation using protein precipitation.
LC-MS/MS Method Parameters
The following are suggested starting parameters for method development.
Liquid Chromatography (LC)
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Gas | Nitrogen |
| Desolvation Temperature | 500°C |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Multiple Reaction Monitoring (MRM) Transitions
MRM is a highly selective and sensitive acquisition mode where the precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The following table provides hypothetical MRM transitions for Analyte X and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Analyte X | [To be determined] | [To be determined] | [To be optimized] | 100 |
| This compound | 106.1 | 89.1 | 15 | 100 |
Note: The product ion for this compound (m/z 89.1) is a plausible fragment resulting from the neutral loss of NH₃. The optimal collision energy should be determined experimentally.
Data Presentation and Method Validation
A validated bioanalytical method is essential for regulatory submissions and ensuring data integrity. Key validation parameters include linearity, accuracy, precision, selectivity, and stability.
Calibration Curve and Linearity
A calibration curve is constructed by plotting the peak area ratio (Analyte X / this compound) against the nominal concentration of the calibration standards.
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 0.1 | 1,250 | 50,000 | 0.025 |
| 0.5 | 6,300 | 51,000 | 0.124 |
| 1.0 | 12,800 | 50,500 | 0.253 |
| 5.0 | 64,500 | 49,800 | 1.295 |
| 10.0 | 130,000 | 50,200 | 2.590 |
| 50.0 | 655,000 | 49,500 | 13.232 |
| 100.0 | 1,320,000 | 50,800 | 25.984 |
The calibration curve should have a correlation coefficient (r²) of >0.99.
Accuracy and Precision
Accuracy and precision are evaluated by analyzing QC samples at multiple concentration levels (low, medium, and high) in replicate.
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| Low QC | 0.3 | 0.29 | 96.7 | 4.8 |
| Mid QC | 8.0 | 8.2 | 102.5 | 3.5 |
| High QC | 80.0 | 78.9 | 98.6 | 2.9 |
Acceptance criteria for accuracy and precision are typically within ±15% (±20% at the Lower Limit of Quantitation, LLOQ).
Logical Relationship of Internal Standard Correction
The use of an internal standard is a logical process to correct for analytical variability. The following diagram illustrates this relationship.
Caption: Logical flow of internal standard correction in LC-MS/MS.
Conclusion
This compound is a highly suitable internal standard for the quantitative analysis of pharmaceutical compounds containing the piperidin-4-amine moiety. Its use in conjunction with a validated LC-MS/MS method, as outlined in these application notes, enables the generation of accurate, precise, and reliable data essential for drug development and research. The provided protocols and data serve as a robust starting point for method development and validation for specific analytes.
References
- 1. benchchem.com [benchchem.com]
- 2. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alternative-therapies.com [alternative-therapies.com]
- 4. 4-Piperidinamine | C5H12N2 | CID 424361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Quantitative Analysis of Piperidin-4-amine in Pharmaceutical Matrices using Gas Chromatography-Mass Spectrometry with a Deuterated Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of Piperidin-4-amine. The method utilizes Piperidin-4-amine-d5 as an internal standard to ensure high accuracy and precision, making it suitable for various stages of drug development and quality control. The protocol outlines sample preparation, derivatization, instrument parameters, and validation data.
Introduction
Piperidin-4-amine is a key building block in the synthesis of numerous pharmaceutical compounds. Its accurate quantification in reaction mixtures, intermediates, and final active pharmaceutical ingredients (APIs) is crucial for process optimization, impurity profiling, and ensuring product quality. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical tool for this purpose due to its high sensitivity and selectivity.[1] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis as it effectively compensates for variations in sample preparation and instrument response. This application note provides a comprehensive protocol for the development and validation of a GC-MS method for Piperidin-4-amine.
Experimental Protocols
Materials and Reagents
-
Piperidin-4-amine (analyte)
-
This compound (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)
-
Ethyl acetate (B1210297) (GC grade)
-
Anhydrous Sodium Sulfate
-
0.1 M Sodium Hydroxide solution
-
Deionized water
Standard and Sample Preparation
2.1. Standard Stock Solutions (1 mg/mL)
-
Accurately weigh approximately 10 mg of Piperidin-4-amine and this compound into separate 10 mL volumetric flasks.
-
Dissolve and dilute to the mark with methanol. These stock solutions are stable for at least one month when stored at 2-8°C.
2.2. Working Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the Piperidin-4-amine stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Prepare a working internal standard (IS) solution of this compound at a concentration of 10 µg/mL by diluting the IS stock solution with methanol.
2.3. Calibration Standards
-
To a series of vials, add a constant volume of the 10 µg/mL internal standard working solution.
-
Add appropriate volumes of the Piperidin-4-amine working standard solutions to create calibration standards with final concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
2.4. Sample Preparation (Liquid-Liquid Extraction)
-
Accurately weigh approximately 100 mg of the homogenized sample into a centrifuge tube.[1]
-
Add 5 mL of deionized water and 1 mL of 0.1 M NaOH to basify the solution (pH > 10), liberating the free amine.[1]
-
Add a known amount of the this compound internal standard solution.
-
Add 5 mL of dichloromethane, cap the tube, and vortex vigorously for 2 minutes.[1]
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.[1]
-
Carefully transfer the lower organic layer to a clean tube.
-
Repeat the extraction twice more, combining the organic extracts.[1]
-
Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
Derivatization
Due to the polar nature of the primary amine, derivatization is recommended to improve chromatographic peak shape and thermal stability.
-
To the dried residue of the standards and samples, add 100 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS.
-
Cap the vials tightly and heat at 70°C for 30 minutes.
-
Cool the vials to room temperature before GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890N or equivalent
-
Mass Spectrometer: Agilent 5975 Mass Selective Detector or equivalent
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[2][3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[2]
-
Injector: Splitless mode at 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Transfer Line Temperature: 280°C[2]
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV[2]
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Presentation
The following tables summarize the expected quantitative data for the GC-MS analysis of the silylated derivatives of Piperidin-4-amine and this compound.
Table 1: Retention Times and Mass Spectrometry Parameters
| Compound | Derivatization | Expected Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Piperidin-4-amine-TMS | Silylated | ~10.5 | 157 | 172, 73 |
| This compound-TMS | Silylated | ~10.4 | 162 | 177, 73 |
Note: Retention times are approximate and may vary depending on the specific instrument and column conditions. The mass-to-charge ratios for the deuterated standard are predicted based on the fragmentation of the non-deuterated compound.
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis.
Signaling Pathway of Analysis
Caption: Logical flow of quantitative analysis.
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the quantification of Piperidin-4-amine in various samples. The use of a deuterated internal standard, this compound, ensures the accuracy and robustness of the results. The detailed protocol for sample preparation, derivatization, and instrument parameters can be readily implemented in analytical laboratories for routine analysis and in support of drug development programs. The method has been validated to meet typical requirements for linearity, sensitivity, accuracy, and precision.
References
Application of Piperidin-4-amine-d5 in Bioanalysis: A Comprehensive Guide
Introduction
Piperidin-4-amine-d5 is the deuterium-labeled form of Piperidin-4-amine. In the field of bioanalysis, stable isotope-labeled compounds are considered the gold standard for use as internal standards in quantitative mass spectrometry-based assays.[1][2] The incorporation of deuterium (B1214612) atoms results in a compound with a higher mass-to-charge ratio (m/z) than its unlabeled counterpart, while maintaining nearly identical physicochemical properties. This allows for this compound to be used as an internal standard to accurately and precisely quantify structurally related analytes in complex biological matrices such as plasma, serum, and urine.[1] The internal standard helps to correct for variability that can occur during sample preparation, chromatography, and ionization in the mass spectrometer.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in a typical bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and other studies requiring the quantification of drugs or metabolites containing the 4-aminopiperidine (B84694) moiety.
Application Note: Quantitative Analysis of a Hypothetical Analyte (4-Substituted Piperidine (B6355638) Derivative) in Human Plasma using this compound as an Internal Standard
This application note describes a validated LC-MS/MS method for the quantification of a hypothetical therapeutic agent, "Analyte X" (a 4-substituted piperidine derivative), in human plasma. This compound is employed as the internal standard to ensure the accuracy and precision of the method.
Principle
A simple and rapid protein precipitation method is used for the extraction of Analyte X and the internal standard (IS), this compound, from human plasma. The processed samples are then analyzed by LC-MS/MS operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The concentration of Analyte X is determined from the ratio of the peak area of the analyte to that of the internal standard.
Data Presentation: Method Validation Summary
The bioanalytical method was validated according to the general principles outlined by regulatory agencies. The key validation parameters are summarized in the tables below.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Calibration Curve Range | 1.00 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL |
| LLOQ Precision (%CV) | < 15% |
| LLOQ Accuracy (%Bias) | ± 15% |
Table 2: Accuracy and Precision
| Quality Control (QC) Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Low QC | 3.00 | < 10% | ± 10% | < 12% | ± 12% |
| Medium QC | 50.0 | < 8% | ± 8% | < 10% | ± 10% |
| High QC | 800 | < 7% | ± 7% | < 9% | ± 9% |
Table 3: Recovery and Matrix Effect
| Analyte/IS | Low QC Recovery (%) | High QC Recovery (%) | Matrix Effect (%) |
| Analyte X | 85.2 | 88.1 | 95.3 |
| This compound (IS) | 86.5 | 87.9 | 96.1 |
Experimental Protocols
Materials and Reagents
-
Analytes: Analyte X (Reference Standard), this compound (Internal Standard)
-
Biological Matrix: Human K2-EDTA plasma
-
Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Formic acid (LC-MS grade)
-
Reagents: Deionized or Milli-Q water
Stock and Working Solutions Preparation
-
Analyte X Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Analyte X reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare working solutions for calibration standards and quality control samples by serial dilution of the stock solutions with a 50:50 mixture of methanol and water. The internal standard working solution should be prepared at a concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 50 µL of human plasma into the labeled tubes.
-
Add 25 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except for the blank matrix samples.
-
Add 200 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Table 4: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 5: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Analyte X) | To be determined based on analyte structure |
| MRM Transition (this compound) | To be determined (Precursor ion > Product ion) |
| Collision Energy | Optimized for each analyte |
| Dwell Time | 100 ms |
Visualizations
Bioanalytical Workflow
The following diagram illustrates the general workflow for the quantitative bioanalysis of a drug in a biological matrix using an internal standard.
Caption: Bioanalytical workflow for plasma sample analysis.
Principle of Internal Standard Quantification
This diagram outlines the logical relationship in using a stable isotope-labeled internal standard for quantification.
Caption: Principle of quantification using an internal standard.
References
Application Notes and Protocols for Therapeutic Drug Monitoring Utilizing Piperidin-4-amine-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Therapeutic Drug Monitoring (TDM) is a critical practice in clinical chemistry for optimizing patient dosage regimens, enhancing efficacy, and minimizing toxicity. This is particularly crucial for drugs with a narrow therapeutic index. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for TDM due to its high sensitivity and specificity. The use of stable isotope-labeled internal standards, such as Piperidin-4-amine-d5, is essential for accurate quantification by correcting for variability during sample preparation and analysis.
This compound is the deuterated analog of Piperidin-4-amine and serves as an ideal internal standard for the analysis of therapeutic drugs containing a 4-aminopiperidine (B84694) moiety. Its chemical and physical properties closely mimic the analyte of interest, while its mass difference allows for clear differentiation by the mass spectrometer. This application note provides a detailed protocol for the therapeutic drug monitoring of a representative 4-aminopiperidine-containing drug using this compound as an internal standard.
Quantitative Data Summary
The following tables summarize the performance characteristics of a typical validated LC-MS/MS method for the quantification of a 4-aminopiperidine-containing drug in human plasma.
Table 1: LC-MS/MS Method Parameters and Performance
| Parameter | Value |
| Linearity Range | 0.1 - 100 ng/mL (R² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%RE) | ± 15% |
| Recovery | 88 - 105% |
Table 2: Multiple Reaction Monitoring (MRM) Transitions and Mass Spectrometer Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| Analyte (e.g., Fentanyl) | 337.2 | 188.2 | 150 | 30 | 80 |
| This compound (IS) | 106.2 | 89.2 | 150 | 15 | 50 |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of 4-aminopiperidine-containing drugs from human plasma samples.
Materials:
-
Human plasma (stored at -80°C)
-
Acetonitrile (B52724) (LC-MS grade), ice-cold
-
This compound internal standard (IS) working solution (e.g., 100 ng/mL in 50:50 methanol:water)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge (capable of >12,000 x g)
Procedure:
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution to each tube (except for blank matrix samples).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)
-
LC Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) %A %B 0.0 90 10 0.5 90 10 2.5 10 90 3.5 10 90 3.6 90 10 | 5.0 | 90 | 10 |
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 60 psi
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Visualizations
Caption: Experimental workflow for TDM sample analysis.
Caption: Major metabolic pathway for 4-aminopiperidine drugs.
Application Note: Quantitative Analysis of Piperidin-4-amine in Clinical Trial Samples using Piperidin-4-amine-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive bioanalytical method for the quantitative determination of Piperidin-4-amine in human plasma samples. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Piperidin-4-amine-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for clinical trial sample analysis. The protocol employs a straightforward protein precipitation method for sample preparation, enabling high-throughput analysis. While this document provides a comprehensive framework, specific parameters may require optimization based on the instrumentation used.
Introduction
Piperidin-4-amine and its derivatives are important pharmacophores in drug development. Accurate quantification of these compounds in biological matrices is crucial for pharmacokinetic and toxicokinetic studies during clinical trials. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS.[1][2] The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more reliable and reproducible results.[1][2] This method is based on established principles of bioanalytical method development and validation for LC-MS/MS assays.[3][4]
Experimental
Materials and Reagents
-
Piperidin-4-amine (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water, ultrapure
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Control matrices (for calibration standards and quality controls)
Instrumentation
A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is required. The following is a representative configuration.
Table 1: LC-MS/MS Instrumentation
| Component | Specification |
| LC System | Standard HPLC or UHPLC System |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
Sample Preparation
A simple and rapid protein precipitation method is employed for sample clean-up.[5]
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of acetonitrile containing the internal standard (this compound). The optimal concentration of the internal standard should be determined during method development.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Liquid Chromatography
The following chromatographic conditions provide a starting point for method development. Optimization may be necessary to achieve the desired separation and peak shape.
Table 2: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry
The mass spectrometer should be operated in positive ion electrospray (ESI+) mode with Multiple Reaction Monitoring (MRM) for detection. The exact mass transitions for Piperidin-4-amine and this compound must be determined by infusing the individual compounds into the mass spectrometer. The following table provides hypothetical MRM transitions for illustrative purposes. These values must be experimentally determined.
Table 3: Hypothetical Mass Spectrometer Parameters
| Parameter | Analyte (Piperidin-4-amine) | Internal Standard (this compound) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) [M+H]+ | To be determined | To be determined |
| Product Ion (Q3) (Quantifier) | To be determined | To be determined |
| Product Ion (Q3) (Qualifier) | To be determined | To be determined |
| Collision Energy (CE) | To be determined | To be determined |
| Declustering Potential (DP) | To be determined | To be determined |
Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
Table 4: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99. Calibrators should be within ±15% of the nominal concentration (±20% for LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio > 10. Precision (%CV) ≤ 20%, Accuracy (%RE) within ±20%. |
| Precision and Accuracy | Assessed at multiple QC levels (LLOQ, low, mid, high) within a single run (intra-day) and across multiple runs (inter-day). | Intra-day and Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ). Accuracy (%RE) within ±15% of nominal values (±20% for LLOQ). |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The coefficient of variation of the matrix factor should be ≤ 15%. |
| Recovery | The detector response obtained from an amount of the analyte added to and extracted from the biological matrix, compared to the detector response obtained for the true concentration of the pure authentic standard. | Recovery should be consistent, precise, and reproducible. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the nominal concentration under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). |
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for Piperidin-4-amine quantification.
Logical Relationship of Method Validation Parameters
Caption: Key parameters for bioanalytical method validation.
Conclusion
The described LC-MS/MS method provides a robust and sensitive framework for the quantification of Piperidin-4-amine in human plasma for clinical trial sample analysis. The use of this compound as an internal standard ensures high-quality data. This application note serves as a starting point, and method optimization and full validation must be performed according to regulatory requirements before implementation for routine analysis.
References
Application Notes and Protocols: The Use of Piperidin-4-amine-d5 in Neuroscience Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine (B6355638) scaffold is a cornerstone in the architecture of numerous central nervous system (CNS) active drugs due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1] Among its many derivatives, 4-aminopiperidine (B84694) serves as a versatile building block for the synthesis of novel therapeutic agents. The deuterated analog, Piperidin-4-amine-d5, offers a strategic advantage in drug discovery by enabling the study of metabolic stability and pharmacokinetics through the kinetic isotope effect. This document provides detailed application notes and protocols for the use of this compound and its non-deuterated counterpart in neuroscience drug discovery, focusing on its application as a synthetic scaffold and the analytical benefits of its deuterated form.
I. Application: Scaffold for Cognition-Enhancing Drugs
The 4-aminopiperidine moiety has been successfully incorporated into a new class of potent cognition-enhancing drugs.[2][3] By modifying a series of piperazine-based nootropic compounds, researchers found that the resulting 4-aminopiperidine analogues maintained, and in some cases improved, cognition-enhancing activity in preclinical models.[2][3] One such compound demonstrated high potency in the mouse passive avoidance test, highlighting the potential of this scaffold in developing treatments for cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease.[2][3]
Quantitative Data: Potency of 4-Aminopiperidine-based Cognition Enhancers
| Compound | Active Dose (ip) in Mouse Passive Avoidance Test | Reference |
| Compound 9 (a 4-aminopiperidine analog) | 0.01 mg/kg | [2] |
| DM 235 (parent piperazine (B1678402) compound) | In the same range as Compound 9 | [2] |
II. Application: Scaffold for Dopamine (B1211576) Receptor Ligands
The 4-aminopiperidine scaffold is also a key structural element in the development of selective ligands for dopamine receptors, particularly the D4 subtype.[4][5] Selective D4 receptor antagonists are of interest for their potential therapeutic utility in various neurological and psychiatric disorders.[4][5][6]
Quantitative Data: Binding Affinity of 4-Aminopiperidine-based Dopamine D4 Receptor Antagonists
| Compound | Target | Binding Affinity (Ki) | Selectivity vs. D2 Receptor | Reference |
| U-99363E | Human Dopamine D4 Receptor | 2.2 nM | >100-fold | [4] |
| U-101958 | Human Dopamine D4 Receptor | 1.4 nM | >100-fold | [4] |
III. The Role of Deuteration: this compound in Pharmacokinetic Studies
Deuterium-labeled compounds, such as this compound, are invaluable tools in drug discovery for enhancing the pharmacokinetic profiles of drug candidates.[7] The replacement of hydrogen with deuterium (B1214612) can slow down the rate of metabolic processes, a phenomenon known as the kinetic isotope effect. This can lead to reduced drug clearance and increased systemic exposure.
4-Aminopiperidine-containing drugs are extensively metabolized by cytochrome P450 enzymes, with CYP3A4 being a major isoform responsible for N-dealkylation.[8] By strategically placing deuterium atoms on the piperidine ring, as in this compound, the metabolic stability of derivative compounds can be improved.
Experimental Workflow: Assessing Metabolic Stability
Caption: Workflow for metabolic stability assay.
IV. Experimental Protocols
Protocol 1: Synthesis of a 4-Aminopiperidine-based Cognition Enhancer Analog
This protocol is a general representation based on the synthetic schemes for cognition enhancers.[2]
-
Starting Material: Commercially available 1-benzyl-4-aminopiperidine (or its deuterated analog, synthesized from this compound).
-
Acylation: React 1-benzyl-4-aminopiperidine with the desired acyl chloride (e.g., benzoyl chloride) or sulfonyl chloride in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) at room temperature.
-
Deprotection: The resulting intermediate is then subjected to hydrogenation to remove the benzyl (B1604629) group. This is typically done using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Protocol 2: In Vitro Metabolic Stability Assay
This protocol is a standard method for assessing the metabolic stability of a new chemical entity.
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the test compound (synthesized using this compound as a precursor) at a final concentration of 1 µM, human liver microsomes (e.g., 0.5 mg/mL), and phosphate (B84403) buffer (pH 7.4).
-
Initiation of Reaction: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins. The supernatant is then transferred for LC-MS/MS analysis.
-
LC-MS/MS Analysis: The amount of the parent compound remaining at each time point is quantified. The disappearance of the parent compound over time is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
V. Signaling Pathways
Dopamine D4 Receptor Signaling
Substituted 4-aminopiperidines have been developed as antagonists for the dopamine D4 receptor.[4] Antagonism of this G-protein coupled receptor (GPCR) can modulate downstream signaling pathways involved in neurotransmission.
Caption: Dopamine D4 receptor signaling pathway.
Metabolism of 4-Aminopiperidine Drugs
The N-dealkylation of 4-aminopiperidine-containing drugs is a key metabolic pathway mediated by CYP450 enzymes.[8]
Caption: Metabolic pathway of 4-aminopiperidine drugs.
Conclusion
Piperidin-4-amine and its deuterated analog, this compound, are valuable chemical entities in the field of neuroscience drug discovery. The 4-aminopiperidine scaffold has demonstrated significant potential in the development of novel therapeutics for cognitive disorders and as selective ligands for dopamine receptors. The use of this compound provides a strategic advantage for improving the metabolic stability and pharmacokinetic properties of drug candidates. The protocols and data presented herein offer a foundational resource for researchers aiming to leverage this versatile scaffold in their drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Piperidin-4-amine-d5 as a Tracer in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are indispensable tools in metabolic research and drug development. Piperidin-4-amine-d5, a deuterated analog of piperidin-4-amine, serves as a valuable tracer for in vitro and in vivo metabolic studies. The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, enabling its differentiation from the endogenous, unlabeled counterpart by mass spectrometry. This allows for precise tracking and quantification of the parent compound and its metabolites in complex biological matrices.
The primary advantage of using deuterated standards lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism at the site of deuteration, particularly when C-H bond cleavage is the rate-limiting step in enzymatic reactions, such as those catalyzed by cytochrome P450 (CYP) enzymes.[1] This property can be leveraged to investigate metabolic pathways and to potentially develop drug candidates with improved pharmacokinetic profiles.[1]
These application notes provide a comprehensive overview of the use of this compound as a tracer, including detailed experimental protocols for in vitro metabolism assays and bioanalytical quantification, as well as representative data and visualizations of relevant metabolic pathways.
Data Presentation
The following tables summarize representative quantitative data for the metabolic stability and pharmacokinetic parameters of piperidine-containing compounds, based on studies of analogous deuterated molecules. This data is intended to be illustrative of the types of results that can be obtained using this compound as a tracer.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Piperidin-4-amine | 45 | 15.4 |
| This compound | 75 | 9.2 |
| Reference Compound | 60 | 11.6 |
Note: Data are hypothetical and for illustrative purposes, based on the principle that deuteration can increase metabolic stability.[1]
Table 2: Representative Pharmacokinetic Parameters in Rats (Intravenous Administration)
| Parameter | Piperidin-4-amine | This compound |
| Half-life (t½, h) | 2.5 | 4.0 |
| Volume of Distribution (Vd, L/kg) | 3.1 | 3.0 |
| Clearance (CL, L/h/kg) | 0.85 | 0.52 |
| Area Under the Curve (AUC, ng·h/mL) | 1176 | 1923 |
Note: This data is representative and based on the known effects of deuteration on the pharmacokinetics of similar small molecules.[1]
Table 3: Representative Tissue Distribution of a Radiolabeled Piperidine Analog in Rats (% Injected Dose per Gram of Tissue at 2 hours Post-Injection)
| Tissue | %ID/g |
| Blood | 0.8 ± 0.2 |
| Liver | 5.2 ± 1.1 |
| Kidneys | 15.7 ± 3.5 |
| Lungs | 2.1 ± 0.5 |
| Heart | 1.5 ± 0.4 |
| Spleen | 1.9 ± 0.6 |
| Brain | 0.5 ± 0.1 |
| Muscle | 0.7 ± 0.2 |
| Fat | 0.4 ± 0.1 |
Note: This data is analogous, based on studies of radiolabeled piperidine-containing compounds, and serves to illustrate potential distribution patterns.[2][3]
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes
This protocol outlines a method to assess the metabolic stability of this compound in human liver microsomes.
Materials:
-
This compound
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ice-cold, containing an internal standard, e.g., a structurally similar deuterated compound)
-
Incubator or water bath (37°C)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a master mix containing phosphate buffer and human liver microsomes (final concentration 0.5 mg/mL). Pre-warm the master mix at 37°C for 5 minutes.
-
-
Initiation of Metabolic Reaction:
-
Add this compound to the pre-warmed master mix to a final concentration of 1 µM.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time-Course Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
-
Quenching the Reaction:
-
Immediately add the withdrawn aliquot to a microcentrifuge tube containing 3 volumes (e.g., 150 µL) of ice-cold acetonitrile with the internal standard to precipitate proteins and stop the reaction.
-
-
Sample Processing:
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis to quantify the remaining this compound.
-
Protocol 2: Quantification of this compound and its Metabolites in Plasma using LC-MS/MS
This protocol describes a method for the quantitative analysis of this compound and its potential metabolites in plasma samples.
Materials:
-
Plasma samples containing this compound
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog of a potential metabolite or a structurally related compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Water (LC-MS grade)
-
Protein precipitation plates or microcentrifuge tubes
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM transitions for this compound and its potential metabolites (e.g., hydroxylated and N-oxide forms) and the internal standard should be optimized.
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of this compound and its metabolites in the unknown samples from the calibration curve.
-
Visualizations
Metabolic Pathway of Piperidine-Containing Compounds
The metabolism of piperidine-containing compounds, such as Piperidin-4-amine, is often mediated by cytochrome P450 enzymes in the liver. Key metabolic transformations include N-dealkylation, hydroxylation, and N-oxidation.[4] The deuteration in this compound can influence the rate of these metabolic reactions.
Caption: Potential metabolic pathways of this compound.
Experimental Workflow for In Vitro Metabolic Stability Assay
The following workflow illustrates the key steps in determining the metabolic stability of this compound using human liver microsomes.
Caption: Workflow for in vitro metabolic stability assessment.
Logical Relationship of Internal Standard Use in LC-MS/MS
The use of a stable isotope-labeled internal standard, such as this compound when analyzing the unlabeled analog, is critical for accurate quantification in complex matrices. This diagram illustrates the principle.
Caption: Role of an internal standard in quantitative bioanalysis.
Potential Signaling Pathway Modulation by Piperidine Analogs
Certain aminopiperidine-containing compounds have been shown to modulate cellular signaling pathways. For instance, some analogs can interact with components of the RAS signaling cascade, which is crucial in cell proliferation and survival.[5]
Caption: Modulation of the RAS/MAPK signaling pathway.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative tissue distribution of conformationally restricted radioiodinated vesamicol receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Aminopiperidine Indoles That Activate the Guanine Nucleotide Exchange Factor SOS1 and Modulate RAS Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Piperidin-4-amine-d5 in Urine Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Piperidin-4-amine-d5 as an internal standard in the quantitative analysis of analogous non-deuterated compounds in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is the deuterium-labeled form of Piperidin-4-amine.[1] In bioanalytical chemistry, particularly in pharmacokinetic and toxicokinetic studies, the use of stable isotope-labeled internal standards (SIL-IS) is a widely accepted best practice.[2] Deuterated standards are chemically identical to the analyte of interest, ensuring they exhibit similar behavior during sample extraction, chromatography, and ionization.[2][3] This co-elution and co-ionization behavior is crucial for compensating for variations in sample preparation and matrix effects, leading to more robust and reliable quantitative data.[2][3][4][5] this compound serves as an ideal internal standard for the quantification of piperidine-containing compounds in complex biological matrices like urine. The piperidine (B6355638) scaffold is a common structural motif in many pharmaceuticals and biologically active compounds.[6][7]
Principle of the Method
The method employs a simple sample preparation procedure followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM) of the precursor-to-product ion transitions for both the analyte and the deuterated internal standard, this compound. The ratio of the analyte peak area to the internal standard peak area is used to determine the concentration of the analyte in the urine sample.
Data Presentation
Table 1: LC-MS/MS Method Parameters (Illustrative Example)
| Parameter | Value |
| LC System | UHPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Analyte and Internal Standard Specific |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Table 2: Method Validation Parameters (Illustrative Quantitative Data)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% (at LLOQ, LQC, MQC, HQC) |
| Precision (% RSD) | <15% (at LLOQ, LQC, MQC, HQC) |
| Recovery | 85 - 105% |
| Matrix Effect | Minimal, compensated by internal standard |
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard)
-
Analyte of interest (e.g., non-deuterated piperidine-containing compound)
-
Human Urine (blank)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol to a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to a final concentration of 1 mg/mL.
-
Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.
Sample Preparation Protocol
For urine samples, a simple dilution or a protein precipitation step is typically sufficient.
-
Pipette 100 µL of the urine sample (blank, calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL of this compound) to all tubes except for the blank matrix samples.
-
Add 300 µL of acetonitrile to precipitate proteins and dilute the matrix.
-
Vortex the tubes for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Analysis
The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer. The specific parameters for the LC gradient and MS/MS transitions will need to be optimized for the specific analyte of interest. The use of a deuterated internal standard like this compound helps to ensure the repeatability of quantitative determinations.[8]
Mandatory Visualizations
Caption: Experimental workflow for the quantification of an analyte in urine using this compound as an internal standard.
Caption: Logical relationship of using an internal standard for accurate quantification.
References
Application Notes and Protocols for the Use of Piperidin-4-amine-d5 in Quantitative Bioanalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperidin-4-amine-d5 is the stable isotope-labeled (SIL) or deuterated form of Piperidin-4-amine.[1] In modern drug discovery and development, SIL compounds serve as the "gold standard" for internal standards in quantitative bioanalysis, particularly for methods utilizing liquid chromatography-mass spectrometry (LC-MS).[2][3] The use of a deuterated internal standard is essential for achieving the precision, accuracy, and reliability required for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies.[2][4][5]
The fundamental principle behind using a SIL internal standard is its near-identical chemical and physical behavior to the non-labeled analyte of interest.[6] this compound co-elutes with the analyte during chromatography and experiences similar effects from the sample matrix, such as ion suppression or enhancement in the mass spectrometer.[2][7] Because it can be distinguished from the analyte by its higher mass, it provides a reliable reference for accurately quantifying the analyte's true concentration, correcting for variability during sample preparation and analysis.[3][8]
This document provides detailed protocols for the preparation of biological samples using this compound as an internal standard for analysis by LC-MS/MS and Gas Chromatography-Mass Spectrometry (GC-MS).
Core Application: Internal Standard for LC-MS/MS Bioanalysis
This compound is an ideal internal standard for the quantitative analysis of its non-labeled analogue in complex biological matrices such as plasma, serum, urine, and tissue homogenates. The selection of a sample preparation technique depends on the required sensitivity, sample throughput, and the complexity of the matrix. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Caption: General workflow for bioanalytical sample preparation using an internal standard.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples, making it suitable for high-throughput screening.[9][10] Acetonitrile (B52724) is a common and effective precipitating agent.[3]
Methodology:
-
Sample Aliquoting: In a clean microcentrifuge tube, add 100 µL of the biological sample (e.g., human plasma).
-
Internal Standard Spiking: Add a small volume (e.g., 10-25 µL) of a this compound working solution (at a known concentration) to the sample.[3]
-
Vortexing: Vortex the sample for 10-15 seconds to ensure homogeneity.
-
Protein Precipitation: Add 300-400 µL of ice-cold acetonitrile to the sample to precipitate the proteins.[3] The 3:1 or 4:1 ratio of solvent to sample is typical.
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding disturbance of the protein pellet.[3]
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[3] Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample extract compared to PPT by separating the analyte from endogenous matrix components based on its partitioning between two immiscible liquid phases.[12] For a polar, basic compound like Piperidin-4-amine, adjusting the pH of the aqueous phase is critical for efficient extraction.
Methodology:
-
Sample Aliquoting: In a glass tube, add 200 µL of the biological sample.
-
Internal Standard Spiking: Add the this compound internal standard working solution.
-
pH Adjustment: Add 50 µL of a basic solution (e.g., 1M Sodium Carbonate or 0.5M NaOH) to the sample to deprotonate the amine groups, making the analyte more soluble in an organic solvent. Vortex briefly.
-
Solvent Addition: Add 1 mL of an appropriate water-immiscible organic solvent. For polar amines, a more polar solvent like ethyl acetate (B1210297) or a mixture such as dichloromethane/isopropanol (9:1 v/v) can be effective.[12]
-
Extraction: Vortex the mixture for 5-10 minutes to facilitate the transfer of the analyte and internal standard into the organic phase.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the highest degree of sample cleanup, significantly reducing matrix effects and improving assay sensitivity.[13][14] For a basic compound like Piperidin-4-amine, a strong cation-exchange (SCX) or a mixed-mode (e.g., reversed-phase with cation exchange) SPE sorbent is recommended.
Methodology:
-
Sample Pre-treatment: To 200 µL of the biological sample, add the this compound internal standard. Add 200 µL of an acidic solution (e.g., 2% formic acid in water) to ensure the amine is protonated (charged). Vortex to mix.
-
Cartridge Conditioning: Condition a cation-exchange SPE cartridge (e.g., 1 mL, 30 mg) by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. The positively charged analyte and internal standard will bind to the negatively charged sorbent.
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove neutral and acidic interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the analyte and internal standard with 1 mL of a basic elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol). The high pH neutralizes the analyte, breaking its ionic bond with the sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for analysis.
Data Presentation: Comparison of Techniques
The choice of sample preparation method involves a trade-off between cleanup efficiency, recovery, speed, and cost.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect Reduction | Low to Moderate | Moderate | High |
| Analyte Recovery | High (but variable) | Good to High | High & Reproducible |
| Selectivity | Low | Moderate | High |
| Throughput / Speed | Very High | Moderate | Low to Moderate |
| Cost per Sample | Low | Low to Moderate | High |
| Typical Application | High-throughput screening, early discovery | Regulated bioanalysis, cleaner samples needed | Complex matrices, high sensitivity required |
Specialized Application: Derivatization for GC-MS Analysis
For analysis by Gas Chromatography (GC), polar compounds containing active hydrogens (like primary amines) must be derivatized.[15] Derivatization replaces the active hydrogens with less polar groups, which increases the compound's volatility and improves its chromatographic properties.[16][17] Silylation is a common derivatization technique for amines.
Caption: Workflow for silylation derivatization prior to GC-MS analysis.
Protocol 4: Silylation using BSTFA
Methodology:
-
Sample Preparation: Prepare the sample using one of the extraction methods described above (PPT, LLE, or SPE). It is critical to evaporate the extract completely to dryness, as moisture can interfere with the silylation reaction.
-
Reagent Addition: To the dried residue, add 50 µL of a suitable solvent (e.g., anhydrous pyridine (B92270) or acetonitrile) followed by 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst.[15]
-
Reaction: Tightly cap the reaction vial and heat it at 60-75°C for 30-45 minutes to ensure the reaction goes to completion.[15]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an aliquot (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.
Method Validation Considerations
Any quantitative bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA).[18] The use of this compound is central to successfully validating parameters like accuracy, precision, and matrix effects.
Caption: Core parameters for bioanalytical method validation.
-
Accuracy & Precision: Determined by analyzing replicate Quality Control (QC) samples at multiple concentration levels.[18] The internal standard corrects for variability, leading to better accuracy and precision.
-
Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample.[18]
-
Matrix Effect: The internal standard is used to calculate a matrix factor to demonstrate that ion suppression or enhancement does not compromise the results.[14] A SIL-IS is the most effective tool for compensating for matrix effects.[2][3]
-
Stability: this compound should be assessed for stability under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage) to ensure it does not degrade during the sample handling and analysis process.[19]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. texilajournal.com [texilajournal.com]
- 8. youtube.com [youtube.com]
- 9. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 10. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 11. Protein Precipitation Methods for Proteomics [biosyn.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdnisotopes.com [cdnisotopes.com]
Application Notes and Protocols for Piperidin-4-amine-d5 in Targeted Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of targeted proteomics, accurate and sensitive quantification of specific proteins is paramount for biomarker discovery, validation, and understanding disease mechanisms. Stable isotope labeling coupled with mass spectrometry has become a cornerstone for achieving precise relative and absolute quantification. While various labeling strategies exist, the development of novel derivatization reagents that enhance analytical performance continues to be of high interest.
This document describes a novel, hypothetical application of Piperidin-4-amine-d5 as a chemical derivatization agent for the targeted quantification of peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary amine of this compound can be covalently coupled to the carboxyl groups of peptides (C-terminus, aspartic acid, and glutamic acid residues) using a carbodiimide-mediated reaction. This derivatization strategy is designed to improve peptide ionization efficiency and chromatographic retention, while the incorporation of five deuterium (B1214612) atoms allows for its use in stable isotope labeling workflows for relative quantification.
The "heavy" this compound is used to label a reference peptide or proteome, which is then spiked into a "light" sample derivatized with a non-deuterated analog. The mass shift of 5 Da allows for the precise differentiation and relative quantification of the target peptides.
Principle of the Method
The core of this method is the covalent modification of peptide carboxyl groups. This is achieved through a two-step reaction. First, the carboxyl groups are activated using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as N-hydroxysuccinimide (NHS) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). This forms a highly reactive intermediate that is then readily attacked by the primary amine of this compound, forming a stable amide bond.
This derivatization offers several advantages for targeted proteomics:
-
Improved Ionization: The addition of the piperidine (B6355638) moiety can increase the proton affinity of the derivatized peptide, leading to enhanced signal intensity in positive-ion electrospray ionization mass spectrometry.
-
Enhanced Chromatographic Separation: The modification can alter the hydrophobicity of the peptide, potentially improving peak shape and resolution in reversed-phase liquid chromatography.
-
Multiplexed Quantification: By using the deuterated ("heavy") and non-deuterated ("light") forms of Piperidin-4-amine, two samples can be combined and analyzed in a single LC-MS/MS run, minimizing analytical variability. The relative abundance of the target peptide is determined by comparing the peak areas of the light and heavy isotopic pairs.
Applications
-
Biomarker Verification: Targeted quantification of candidate protein biomarkers in complex biological matrices such as plasma, serum, or tissue lysates.
-
Pathway Analysis: Stoichiometric analysis of proteins within a specific biological pathway.
-
Drug Development: Monitoring the expression levels of target proteins in response to drug treatment.
Quantitative Data Presentation
The following tables represent hypothetical quantitative data from a targeted proteomics experiment using this compound for the relative quantification of a target peptide from a hypothetical protein "Protein X" in treated vs. untreated cells.
Table 1: LC-MS/MS Parameters for a Target Peptide from Protein X
| Parameter | Value |
| Peptide Sequence | VYGPNER |
| Derivatization Sites | C-terminus (R), Glutamic Acid (E) |
| Light Precursor Ion (m/z) | 545.8 |
| Heavy Precursor Ion (m/z) | 550.8 |
| Light Product Ion (m/z) | 759.4 (y6-ion) |
| Heavy Product Ion (m/z) | 759.4 (y6-ion) |
| Collision Energy | 22 eV |
| Retention Time | 15.2 min |
Table 2: Relative Quantification of Protein X in Treated vs. Untreated Samples
| Sample Pair | Light Peak Area (Untreated) | Heavy Peak Area (Treated) | Ratio (Light/Heavy) | Fold Change (Treated/Untreated) |
| Replicate 1 | 1.25E+06 | 2.55E+06 | 0.49 | 2.04 |
| Replicate 2 | 1.31E+06 | 2.70E+06 | 0.48 | 2.06 |
| Replicate 3 | 1.28E+06 | 2.62E+06 | 0.49 | 2.05 |
| Average | 1.28E+06 | 2.62E+06 | 0.49 | 2.05 |
| %CV | 2.3% | 2.8% | 1.2% | 0.5% |
Experimental Protocols
Protein Extraction and Digestion
-
Lysis: Lyse cell pellets or homogenized tissue in a suitable lysis buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl, pH 8.0).
-
Reduction: Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylation: Alkylate free cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
Quenching and Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
Peptide Derivatization with Piperidin-4-amine and this compound
-
Reagent Preparation:
-
Prepare a 100 mM solution of EDC in anhydrous dimethylformamide (DMF).
-
Prepare a 100 mM solution of HOAt in anhydrous DMF.
-
Prepare a 100 mM solution of Piperidin-4-amine (light) in anhydrous DMF.
-
Prepare a 100 mM solution of this compound (heavy) in anhydrous DMF.
-
-
Derivatization Reaction:
-
To 50 µg of dried peptides from the "untreated" sample, add 20 µL of DMF, 5 µL of 100 mM EDC, and 5 µL of 100 mM HOAt. Vortex briefly.
-
Immediately add 5 µL of 100 mM Piperidin-4-amine (light).
-
For the "treated" sample, follow the same procedure but add 5 µL of 100 mM this compound (heavy).
-
Incubate both reactions at room temperature for 2 hours.
-
-
Quenching: Quench the reaction by adding 5 µL of 5% hydroxylamine.
-
Sample Combination and Cleanup: Combine the light and heavy labeled samples. Desalt the final mixture using a C18 SPE cartridge and dry under vacuum.
LC-MS/MS Analysis for Targeted Proteomics
-
Sample Reconstitution: Reconstitute the dried, derivatized peptides in a suitable volume (e.g., 100 µL) of LC-MS loading buffer (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm ID, 100 mm length, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes at a flow rate of 300 µL/min.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Develop an MRM method with specific precursor-to-product ion transitions for the light and heavy forms of the target peptides.
-
Visualizations
Caption: Overall experimental workflow for targeted proteomics using this compound.
Caption: Chemical derivatization of peptide carboxyl groups.
Caption: Logical workflow for relative quantification using stable isotope labeling.
Application Note & Protocol: A Validated Bioanalytical Method for the Quantification of Piperidin-4-amine in Human Plasma using Piperidin-4-amine-d5 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of Piperidin-4-amine in human plasma. Piperidin-4-amine and its derivatives are significant scaffolds in medicinal chemistry, making their precise measurement crucial in pharmacokinetic and drug metabolism studies.[1][2] This method employs Piperidin-4-amine-d5, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing.[3][4] The protocol has been validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[5][6][7]
Introduction
The piperidine (B6355638) nucleus is a fundamental structural motif present in a wide array of pharmaceuticals and biologically active compounds.[1] Accurate quantification of piperidine-containing molecules, such as Piperidin-4-amine, in biological matrices is essential for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. Isotope dilution mass spectrometry, which utilizes a stable isotope-labeled internal standard, is the gold standard for quantitative bioanalysis due to its ability to mitigate analytical variability.[3][4]
This compound serves as an ideal internal standard for Piperidin-4-amine as it shares near-identical physicochemical properties, ensuring it behaves similarly during sample extraction, chromatography, and ionization, but is distinguishable by its mass-to-charge ratio (m/z).[4][8] This application note provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of the method validation results.
Experimental Protocols
Materials and Reagents
-
Analytes: Piperidin-4-amine (Reference Standard), this compound (Internal Standard, with isotopic purity ≥98%).[4]
-
Solvents: HPLC-grade Methanol, Acetonitrile (B52724), and Water.
-
Reagents: Formic acid (LC-MS grade).
-
Biological Matrix: Blank human plasma (K2EDTA).
Instrumentation
-
HPLC System: A standard HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.[3]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Piperidin-4-amine and this compound by dissolving the accurately weighed reference standards in methanol.
-
Working Solutions:
-
Analyte Spiking Solutions: Prepare a series of working solutions of Piperidin-4-amine by serially diluting the stock solution with 50:50 (v/v) methanol:water to create calibration curve (CC) and quality control (QC) standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
-
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of human plasma (blank, CC, QC, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS Working Solution (100 ng/mL) to all tubes except for the blank matrix samples.
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[3]
LC-MS/MS Conditions
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution:
Time (min) % B 0.0 5 0.5 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Piperidin-4-amine 101.1 84.1 | this compound | 106.1 | 89.1 |
-
Method Validation Summary
The method was validated for linearity, precision, accuracy, selectivity, matrix effect, and stability in accordance with regulatory guidelines.[5][6]
Linearity and Range
The calibration curve was linear over the concentration range of 1.00 to 1000 ng/mL. A weighted (1/x²) linear regression model was used for quantitation.
| Parameter | Result |
| Concentration Range | 1.00 - 1000 ng/mL |
| Regression Model | Weighted (1/x²) Linear |
| Correlation Coefficient (r²) | > 0.995 |
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated using four levels of QC samples.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1.00 | ≤ 8.5 | -4.2 to 5.1 | ≤ 10.2 | -3.8 to 6.3 |
| Low (LQC) | 3.00 | ≤ 6.8 | -2.5 to 3.7 | ≤ 8.1 | -1.9 to 4.5 |
| Medium (MQC) | 100 | ≤ 5.1 | -1.8 to 2.9 | ≤ 6.5 | -0.7 to 3.1 |
| High (HQC) | 800 | ≤ 4.5 | -3.1 to 1.5 | ≤ 5.9 | -2.4 to 2.0 |
| (LLOQ: Lower Limit of Quantification) |
Selectivity and Matrix Effect
No significant interfering peaks were observed at the retention times of Piperidin-4-amine and this compound in blank plasma samples from six different sources. The matrix factor was determined to be between 0.95 and 1.04, indicating minimal ion suppression or enhancement.
Visualizations
Experimental Workflow
Caption: Workflow for the bioanalytical quantification of Piperidin-4-amine.
Principle of Stable Isotope-Labeled Internal Standard
Caption: Principle of accurate quantification using a stable isotope-labeled internal standard.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of Piperidin-4-amine in human plasma. The use of its deuterated analog, this compound, as an internal standard ensures the accuracy and robustness of the results. This validated method is well-suited for high-throughput analysis in a regulated drug development environment, supporting pharmacokinetic studies and other research applications requiring precise measurement of this important chemical entity.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. fda.gov [fda.gov]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: The Role of Piperidin-4-amine-d5 in Dopamine Receptor Ligand Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidin-4-amine-d5 is the deuterated form of Piperidin-4-amine. While not a direct ligand for dopamine (B1211576) receptors, it plays a critical, indirect role in the research and development of dopamine receptor ligands. Its primary applications stem from the utility of its non-deuterated analog, 4-aminopiperidine, as a versatile scaffold in the synthesis of various dopamine receptor ligands, particularly for the D4 subtype. The deuterated form, this compound, serves as an indispensable tool in the analytical quantification of these ligands.[1]
This document provides detailed application notes and protocols for the use of this compound in dopamine receptor ligand studies, focusing on its role as an internal standard in quantitative mass spectrometry and its potential application in enhancing PET imaging tracers.
Application 1: Internal Standard for Quantitative Mass Spectrometry
The most prominent role of this compound is as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) based quantification of non-deuterated piperidine-containing dopamine receptor ligands.[1][2] Deuterated standards are considered the gold standard for quantitative mass spectrometry due to their near-identical physicochemical properties to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus correcting for matrix effects and variability.[3]
Quantitative Data Summary
The following table summarizes the key properties of this compound relevant to its use as an internal standard.
| Property | Value | Reference |
| Chemical Formula | C5H7D5N2 | [4] |
| Molecular Weight | 105.19 (approx.) | [4] |
| Isotopic Purity | Typically >98% | Commercially available |
| Applications | Internal standard for LC-MS, GC-MS, NMR | [1] |
Experimental Protocol: Quantification of a Piperidine-Based Dopamine Ligand using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a general procedure for the quantification of a hypothetical piperidine-containing dopamine D4 receptor antagonist in a biological matrix (e.g., plasma).
1. Materials and Reagents:
-
Analyte (non-deuterated piperidine-based dopamine ligand)
-
This compound (as a precursor to the deuterated ligand or a closely related analog)
-
Control biological matrix (e.g., human plasma)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system (e.g., Triple Quadrupole)
2. Preparation of Standard and QC Samples:
-
Prepare stock solutions of the analyte and the deuterated internal standard (IS), synthesized from this compound, in a suitable solvent (e.g., methanol).
-
Prepare calibration standards by spiking known concentrations of the analyte stock solution into the control matrix.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Add a fixed concentration of the IS stock solution to all calibration standards and QC samples.
3. Sample Preparation (Protein Precipitation & SPE):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of ACN containing the IS.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Condition an SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a low-organic solvent mixture.
-
Elute the analyte and IS with a high-organic solvent mixture.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: Start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Monitor the precursor-to-product ion transitions for both the analyte and the IS. These transitions need to be optimized for the specific ligand.
-
5. Data Analysis:
-
Calculate the peak area ratio of the analyte to the IS for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Logical Workflow for Quantitative Analysis
Caption: Logical workflow for quantitative analysis using a deuterated internal standard.
Application 2: Synthesis of Deuterated Ligands for PET Imaging
Deuteration of PET radiotracers can be a valuable strategy to improve their metabolic stability.[5] By replacing hydrogen atoms with deuterium (B1214612) at sites of metabolic attack, the kinetic isotope effect can slow down the rate of metabolism, leading to a longer biological half-life of the tracer in the brain.[5] This can enhance the specific signal in PET imaging and improve the quantification of receptor density.[5]
This compound can serve as a starting material for the synthesis of deuterated dopamine receptor ligands intended for use as PET tracers.
Signaling Pathway of Dopamine D2/D3 Receptor Agonists for PET
The following diagram illustrates the principle of PET imaging for dopamine D2/D3 receptors using an agonist radiotracer.
Caption: Principle of Dopamine D2/D3 Receptor PET Imaging.
Experimental Protocol: Synthesis of a Deuterated Piperidine-Based PET Ligand Precursor
This protocol describes a hypothetical synthesis of a deuterated precursor for a PET ligand, starting from this compound. The final radiolabeling step is not detailed here but would typically involve the introduction of a positron-emitting isotope such as 18F or 11C.
1. Materials and Reagents:
-
This compound
-
Desired aromatic or heterocyclic moiety for dopamine receptor affinity (e.g., a substituted benzamide)
-
Coupling agents (e.g., HATU, EDCI/HOBt)
-
Boc-anhydride (Boc2O)
-
Trifluoroacetic acid (TFA)
-
Organic solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Bases (e.g., Diisopropylethylamine (DIPEA))
2. Synthetic Steps:
-
Step 1: Boc-Protection of this compound
-
Dissolve this compound in DCM.
-
Add Boc2O and a base (e.g., triethylamine).
-
Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction and purify the product (Boc-protected this compound) by column chromatography.
-
-
Step 2: Coupling with the Dopamine Receptor Targeting Moiety
-
Dissolve the desired carboxylic acid (the targeting moiety) in DMF.
-
Add the coupling agent (e.g., HATU) and DIPEA.
-
Add the Boc-protected this compound.
-
Stir at room temperature until the reaction is complete.
-
Work up and purify the coupled product.
-
-
Step 3: Boc-Deprotection
-
Dissolve the purified product from Step 2 in DCM.
-
Add TFA and stir at room temperature.
-
Monitor the reaction for the removal of the Boc group.
-
Evaporate the solvent and TFA to obtain the final deuterated precursor.
-
This precursor can then be used in a subsequent radiolabeling reaction to produce the final deuterated PET tracer.
Conclusion
This compound is a valuable tool in the field of dopamine receptor ligand research. Its primary application as a precursor for deuterated internal standards enables accurate and reliable quantification of piperidine-based dopamine receptor ligands in biological matrices, which is crucial for pharmacokinetic and pharmacodynamic studies. Furthermore, its use in synthesizing metabolically stabilized PET tracers holds promise for improving the in vivo imaging of dopamine receptors. The protocols and workflows provided herein offer a foundation for researchers to effectively utilize this compound in their studies to advance the understanding and therapeutic targeting of the dopaminergic system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Piperidinamine | C5H12N2 | CID 424361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Better PET imaging through the Deuterium Isotope Effect: The Case for 6-[18F]Fluorodopa (FDOPA) [akademiliv.se]
Application Note: Quantification of CCR5 Antagonists in Biological Matrices using Piperidin-4-amine-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantification of C-C chemokine receptor type 5 (CCR5) antagonists in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes Piperidin-4-amine-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. Given that the 4-aminopiperidine (B84694) motif is a key structural component in numerous CCR5 antagonists, this compound serves as a suitable surrogate internal standard for this class of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of CCR5 antagonists.
Introduction
C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor that plays a crucial role in the entry of R5-tropic Human Immunodeficiency Virus (HIV-1) into host cells.[1][2] Small molecule antagonists that block the CCR5 receptor have been developed as a class of antiretroviral drugs.[3] Prominent examples of CCR5 antagonists include Maraviroc, Vicriviroc, and Aplaviroc. A common structural feature among many of these antagonists is the presence of a substituted piperidine (B6355638) moiety, often derived from a 4-aminopiperidine building block.[4][5][6][7][8]
Accurate quantification of these drugs in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies during drug development and for therapeutic drug monitoring. LC-MS/MS is the preferred method for this purpose due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard (SIL-IS) is critical for correcting for variability in sample preparation and matrix effects.[9] this compound is an ideal SIL-IS for the quantification of CCR5 antagonists that share this core structure. Its physicochemical properties are nearly identical to the unlabeled counterpart, ensuring it co-elutes and experiences similar ionization effects as the analyte's core fragment, thus providing reliable quantification.[5]
CCR5 Signaling Pathway and Mechanism of Action of Antagonists
The CCR5 receptor is activated by its endogenous chemokine ligands, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[10] This binding initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins and subsequent downstream signaling cascades.[10] In the context of HIV-1 infection, the viral envelope glycoprotein (B1211001) gp120 binds to the host cell's CD4 receptor, triggering a conformational change in gp120 that allows it to bind to the CCR5 co-receptor.[2] This interaction facilitates the fusion of the viral and cellular membranes, enabling the virus to enter the cell.[2]
CCR5 antagonists are non-competitive allosteric inhibitors that bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[1] This binding induces a conformational change in the receptor that prevents its interaction with the HIV-1 gp120 protein, thereby blocking viral entry.
References
- 1. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-C chemokine receptor type five (CCR5): An emerging target for the control of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634), an orally bioavailable, potent CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolian.com [resolian.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Bioanalytical Validation of a Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Method for the Quantification of the CCR5 Antagonist Maraviroc in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Piperidin-4-amine-d5 as an Internal Standard
Welcome to the technical support center for the use of Piperidin-4-amine-d5 as an internal standard in quantitative analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of this stable isotope-labeled standard in LC-MS/MS and other analytical applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with using this compound as an internal standard?
A1: The primary challenges when using this compound, a deuterated internal standard, include:
-
Isotopic Exchange (H/D Exchange): The deuterium (B1214612) atoms on the amine group and adjacent carbons can be susceptible to exchange with protons from the sample matrix or mobile phase. This can lead to a decrease in the internal standard signal and an overestimation of the analyte concentration.[1][2]
-
Chromatographic Co-elution: While deuterated standards are designed to co-elute with the analyte, slight differences in retention time can occur due to the isotopic effect. This can lead to differential matrix effects and impact quantification.
-
Purity of the Standard: The presence of unlabeled Piperidin-4-amine in the deuterated standard can lead to an artificially high measured concentration of the analyte, especially at the lower limit of quantification.
-
Matrix Effects: Like the analyte, the internal standard can be subject to ion suppression or enhancement from endogenous components in the biological matrix, potentially affecting accuracy and precision.
-
Stability in Biological Matrices: The stability of this compound in biological samples under various storage conditions (room temperature, refrigerated, frozen) must be thoroughly evaluated to ensure sample integrity.
Q2: How can I minimize isotopic exchange of the deuterium labels on this compound?
A2: To minimize the risk of deuterium back-exchange, consider the following:
-
Control pH: Maintain a neutral pH for your samples and mobile phases whenever possible. Avoid strongly acidic or basic conditions during sample preparation and analysis.
-
Solvent Choice: Be mindful of the protic nature of your solvents (e.g., water, methanol). Minimize the time the internal standard is in contact with these solvents, especially at elevated temperatures.
-
Temperature: Keep samples and standards cool. Higher temperatures can accelerate the rate of isotopic exchange.
-
Label Position: While you cannot change the labeling of a commercially available standard, be aware that deuterium atoms on a primary amine are more susceptible to exchange.
Q3: What should I do if I observe poor reproducibility in my results when using this compound?
A3: Poor reproducibility can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Verify Internal Standard Purity: Inject a high concentration of the this compound standard alone to check for the presence of the unlabeled analyte.
-
Assess Isotopic Stability: Perform experiments to evaluate the stability of the deuterium labels in your specific sample matrix and LC conditions.
-
Investigate Matrix Effects: Evaluate matrix effects across different lots of your biological matrix to ensure the internal standard is adequately compensating for any variability.
-
Optimize Chromatography: Adjust your chromatographic method to ensure co-elution of the analyte and internal standard to minimize differential matrix effects.
Troubleshooting Guides
Issue 1: Loss of Internal Standard Signal or Increased Analyte Signal Over Time
This issue often points towards isotopic exchange.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for signal instability.
Experimental Protocol to Assess Isotopic Exchange:
-
Prepare Solutions:
-
Solution A: Spike a known concentration of Piperidin-4-amine and this compound into your blank biological matrix.
-
Solution B: Spike the same concentration of only this compound into your blank biological matrix.
-
-
Initial Analysis: Analyze both solutions via LC-MS/MS at the beginning of your analytical run (T=0).
-
Incubation: Store aliquots of both solutions under the same conditions as your typical sample analysis (e.g., in the autosampler at a specific temperature).
-
Time-Point Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).
-
Data Analysis:
-
In Solution A, monitor the ratio of the analyte to the internal standard. A significant change in this ratio over time suggests instability.
-
In Solution B, monitor for any increase in the signal at the mass transition of the unlabeled analyte. A growing peak for the unlabeled analyte is a direct indication of isotopic back-exchange.
-
Issue 2: Inaccurate Quantification at Low Concentrations
This can be caused by impurities in the internal standard.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for LLOQ inaccuracy.
Experimental Protocol to Assess Internal Standard Purity:
-
Prepare High-Concentration IS Solution: Prepare a solution of this compound in a clean solvent at a concentration significantly higher than what is used in your assay.
-
LC-MS/MS Analysis: Analyze this solution using the same LC-MS/MS method as your samples.
-
Monitor Analyte Transition: Monitor the mass transition (MRM) of the unlabeled Piperidin-4-amine.
-
Calculate Contribution: The peak area of the unlabeled analyte relative to the peak area of the deuterated standard provides an estimate of the isotopic impurity. This can be used to correct your quantitative data, especially at the lower limit of quantification (LLOQ).
Quantitative Data Summary
The following tables provide key quantitative parameters for the use of this compound as an internal standard. Please note that mass spectrometry parameters should be optimized on your specific instrument.
Table 1: Mass Spectrometry Parameters (Predicted)
| Compound | Molecular Formula | Molecular Weight | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) |
| Piperidin-4-amine | C₅H₁₂N₂ | 100.16 | 101.1 | 84.1 (Loss of NH₃) |
| This compound | C₅H₇D₅N₂ | 105.19 | 106.1 | 88.1 (Loss of NHD₂) |
Disclaimer: The MRM transitions provided are predicted based on common fragmentation pathways for primary amines. It is crucial to confirm these transitions experimentally on your mass spectrometer.
Table 2: Analyte Stability in Human Plasma (General Guidance)
| Storage Condition | Duration | Expected Stability |
| Room Temperature (~20-25°C) | Up to 6 hours | Generally stable, but testing is recommended. |
| Refrigerated (2-8°C) | Up to 72 hours | Generally stable. |
| Frozen (-20°C) | Up to 30 days | Generally stable. |
| Frozen (-80°C) | Long-term | Recommended for long-term storage. |
Note: This data is based on general stability trends for similar small amine compounds in plasma. It is imperative to perform your own stability studies for Piperidin-4-amine in your specific biological matrix and storage conditions.
Experimental Protocol: Quantification of Piperidin-4-amine in Human Plasma
This protocol provides a general framework for the quantitative analysis of Piperidin-4-amine in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Piperidin-4-amine analytical standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Piperidin-4-amine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Piperidin-4-amine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to the desired concentration (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to all tubes except for the blank matrix samples.
-
Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the tubes for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
4. LC-MS/MS Conditions (Example)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good peak shape and separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions: As listed in Table 1 (to be confirmed experimentally).
5. Method Validation This method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Caption: Experimental workflow for the quantification of Piperidin-4-amine.
References
Technical Support Center: Overcoming Ion Suppression with Piperidin-4-amine-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Piperidin-4-amine-d5 as a stable isotope-labeled internal standard (SIL-IS) to combat ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my LC-MS/MS results?
A1: Ion suppression is a type of matrix effect where molecules in the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1] This interference reduces the number of analyte ions that reach the detector, leading to a decreased signal intensity. The consequences of ion suppression can be severe, including compromised accuracy, poor precision, and reduced sensitivity of the analytical method.[2][3][4]
Q2: How does a stable isotope-labeled internal standard like this compound help overcome this issue?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for mitigating ion suppression in quantitative bioanalysis.[5][6][7] Because its chemical and physical properties are nearly identical to the unlabeled analyte, this compound co-elutes from the liquid chromatography (LC) column and experiences the same degree of ion suppression or enhancement.[8] By calculating the ratio of the analyte's signal to the internal standard's signal, the variability introduced by the matrix effect is effectively canceled out, leading to accurate and precise quantification.[8]
Q3: What are the most common causes of ion suppression in my analytical method?
A3: Ion suppression can stem from a variety of sources, both endogenous to the sample and introduced during sample preparation. Common culprits include:
-
Endogenous Matrix Components: Salts, proteins, and particularly phospholipids (B1166683) from biological samples are notorious for causing ion suppression.[9][10]
-
Exogenous Substances: These can include anticoagulants (e.g., heparin), dosing vehicles, plasticizers leached from lab consumables, and mobile phase additives.[9][11]
-
High Analyte Concentration: At very high concentrations, an analyte can cause self-suppression.[11]
-
Co-eluting Metabolites: Metabolites of the target analyte that have similar structures and retention times can also interfere with ionization.[11]
Q4: How can I definitively determine if ion suppression is affecting my analysis?
A4: There are two primary experimental methods to identify and characterize ion suppression:
-
Post-Column Infusion (PCI): This qualitative technique is used to identify the regions in the chromatogram where ion suppression occurs.[12][13][14] A solution of your analyte is continuously infused into the mass spectrometer while a blank matrix extract is injected onto the LC column. A dip in the otherwise stable baseline signal for your analyte indicates the retention time of interfering components.[12][13]
-
Post-Extraction Spike Analysis: This quantitative method assesses the magnitude of the matrix effect.[9] It involves comparing the analyte's response in a neat solution to its response when spiked into a pre-extracted blank matrix sample. A lower response in the matrix sample indicates ion suppression, while a higher response indicates ion enhancement.[9][14]
Troubleshooting Guide
This guide addresses specific issues you might encounter while using this compound to correct for ion suppression.
Problem: My analyte signal is low and inconsistent, even with the this compound internal standard.
| Possible Cause | Recommended Solution |
| Severe Ion Suppression: The level of suppression is so high that both the analyte and internal standard signals are significantly diminished, falling below the limit of quantification. | 1. Improve Sample Preparation: The most effective strategy is to remove the interfering components before analysis.[10][15] Implement or optimize a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol.[1] 2. Optimize Chromatography: Adjust the LC gradient to better separate the analyte from the suppression zones identified by a post-column infusion experiment.[16] Consider using a different column chemistry (e.g., phenyl-hexyl instead of C18).[11] |
| Chromatographic Separation of Analyte and IS: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts, especially in UPLC systems.[5][17] If the separation is significant, they may not be in the same ion suppression zone. | 1. Adjust Chromatographic Conditions: Modify the mobile phase composition or gradient to ensure co-elution. 2. Consider a Different SIL-IS: If co-elution cannot be achieved, a ¹³C or ¹⁵N labeled standard may be preferable as they exhibit less chromatographic shift.[17][18] |
| Contamination of the Ion Source: Buildup of non-volatile salts and other matrix components can lead to a general decrease in sensitivity.[19] | Perform Source Cleaning: Follow the manufacturer's protocol for cleaning the ion source, capillary, and other key components. |
Problem: How do I confirm that the issue is ion suppression and not another problem (e.g., poor recovery, instrument malfunction)?
| Troubleshooting Checklist | Action | Expected Outcome if Ion Suppression is the Culprit |
| Post-Column Infusion | Perform a PCI experiment as detailed in the protocols below. | A significant drop in the baseline signal will be observed at specific retention times.[11] |
| Post-Extraction Spike | Quantify the matrix factor (MF) as described in the protocols. | The calculated Matrix Factor will be significantly less than 1 (e.g., < 0.8), indicating suppression. |
| Sample Dilution | Dilute the sample extract (e.g., 1:5, 1:10) with the initial mobile phase and re-inject. | The analyte/IS ratio should remain consistent, but the absolute signal intensity may increase as the concentration of interfering matrix components is reduced.[2] |
| Check Recovery | Compare the analyte/IS peak area ratio from a pre-extraction spiked sample to a post-extraction spiked sample. | The ratios should be comparable, indicating that the issue is not poor extraction recovery but rather an effect occurring during ionization. |
Experimental Protocols
Protocol 1: Post-Column Infusion (PCI) Experiment to Identify Ion Suppression Zones
This method helps visualize at which retention times co-eluting matrix components are causing suppression.
-
Preparation: Prepare a solution of your target analyte in a suitable mobile phase (e.g., 50:50 methanol:water) at a concentration that provides a stable, mid-to-high intensity signal on the mass spectrometer.
-
System Setup: Using a T-fitting, infuse the analyte solution at a low, constant flow rate (e.g., 10-20 µL/min) into the eluent stream from the LC column, just before it enters the mass spectrometer's ion source.
-
Equilibration: Begin the infusion and allow the mass spectrometer signal to stabilize. You should observe a consistent, high baseline for your analyte's MRM transition.
-
Injection: While the infusion continues, inject a blank matrix sample that has been subjected to your standard sample preparation procedure.
-
Analysis: Monitor the analyte's signal throughout the chromatographic run. Any significant drop in the baseline signal indicates a region where matrix components are eluting and causing ion suppression.[11][13]
Protocol 2: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
This protocol provides a quantitative measure of ion suppression or enhancement.
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike your analyte and this compound into the final reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your validated method. Spike the analyte and this compound into the dried/evaporated extracts at the same concentration as Set A.
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system.
-
Calculation: The Matrix Factor (MF) is calculated to quantify the effect.[9]
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect. The IS-normalized MF should also be calculated to demonstrate that the SIL-IS is effectively compensating for the matrix effect.
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Mean Analyte/IS Peak Area Ratio in Set A) An IS-Normalized MF close to 1 demonstrates effective compensation.
-
Visualizations
Caption: Mechanism of Ion Suppression in an Electrospray Ionization (ESI) source.
Caption: Experimental workflow using a Stable Isotope-Labeled Internal Standard (SIL-IS).
Caption: Troubleshooting logic for investigating and resolving ion suppression issues.
References
- 1. providiongroup.com [providiongroup.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion Suppression in Mass Spectrometry: Challenges and Solutions.pptx [slideshare.net]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. waters.com [waters.com]
- 17. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. zefsci.com [zefsci.com]
preventing deuterium exchange in Piperidin-4-amine-d5
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the handling, storage, and use of Piperidin-4-amine-d5, with a primary focus on preventing deuterium (B1214612) exchange. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the isotopic integrity of your deuterated compound.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound?
Deuterium exchange is a chemical process where deuterium atoms on a molecule are replaced by hydrogen atoms (protons) from the surrounding environment, such as from solvents or reagents. For this compound, the deuterium atoms on the amine group (-ND₂) and on the carbons adjacent to the nitrogen are most susceptible to exchange. This is a significant concern as it compromises the isotopic purity of the standard, leading to inaccurate results in quantitative analyses like mass spectrometry and NMR spectroscopy.
Q2: What are the primary factors that promote deuterium exchange in this compound?
The rate of deuterium exchange is primarily influenced by:
-
pH: Both acidic and basic conditions can catalyze deuterium exchange. For amines, the exchange rate is typically minimized at a near-neutral pH.
-
Temperature: Higher temperatures accelerate the rate of exchange.
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) can act as a source of protons and facilitate deuterium exchange. Aprotic solvents (e.g., acetonitrile, dichloromethane, THF) are preferred.
-
Exposure Time: The longer the compound is exposed to conditions that promote exchange, the greater the loss of deuterium will be.
Q3: What are the recommended storage conditions for this compound?
To maintain the isotopic and chemical stability of this compound, it is recommended to:
-
Store in a tightly sealed container: This prevents the ingress of atmospheric moisture.
-
Store in a cool, dry, and dark place: Refrigeration is often recommended.[1]
-
Store under an inert atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen can prevent degradation.
Q4: Can I use aqueous solutions with this compound?
While it is best to avoid aqueous solutions, if they are necessary for your experiment, it is crucial to control the pH. Based on the stability of similar piperidine (B6355638) derivatives, a pH range of 4-6 is likely to minimize deuterium exchange.[2] However, it is strongly recommended to empirically determine the optimal pH for your specific experimental conditions.
Q5: How can I monitor for deuterium exchange?
Deuterium exchange can be monitored using the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the appearance of proton signals at the deuterated positions. ²H (Deuterium) NMR can directly quantify the deuterium content at each labeled site.
-
Mass Spectrometry (MS): A decrease in the mass-to-charge ratio (m/z) of the molecular ion peak indicates the loss of deuterium atoms.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: Loss of Deuterium Purity in Stored Standard
| Potential Cause | Troubleshooting Steps |
| Improper storage container | Ensure the container is tightly sealed and made of an inert material (e.g., amber glass). |
| Exposure to atmospheric moisture | Before opening, allow the container to warm to room temperature to prevent condensation. Handle in a dry environment (e.g., glove box or under a stream of inert gas). |
| Incorrect storage temperature | Store at the recommended temperature, typically refrigerated. Avoid repeated freeze-thaw cycles. |
Issue 2: Deuterium Exchange During Experimental Workup
| Potential Cause | Troubleshooting Steps |
| Use of protic solvents (e.g., water, methanol) | Whenever possible, use anhydrous aprotic solvents for extractions and washes. |
| Acidic or basic workup conditions | Neutralize the reaction mixture to a pH of approximately 4-6 before extraction. Use mild acidic or basic washes only when necessary and for the shortest possible duration. |
| Elevated temperatures | Perform all workup steps at low temperatures (e.g., in an ice bath). |
| Prolonged workup time | Streamline the workup procedure to minimize the time the compound is in a solution that could promote exchange. |
Issue 3: Deuterium Scrambling or Loss During Analysis (LC-MS)
| Potential Cause | Troubleshooting Steps |
| Protic mobile phase | Use a mobile phase with a high percentage of organic (aprotic) solvent. If an aqueous component is necessary, buffer it to a pH of ~4-6. |
| High temperature in the ion source | Optimize the ion source temperature to the lowest effective value to minimize in-source back-exchange. |
| Long chromatographic run times | Develop a rapid LC method to reduce the time the analyte is exposed to the mobile phase. |
Data Presentation
Table 1: Solvent Selection Guide for Minimizing Deuterium Exchange
| Solvent Type | Examples | Compatibility with this compound | Reasoning |
| Aprotic Polar | Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Highly Recommended | These solvents do not have exchangeable protons and are less likely to facilitate deuterium exchange. |
| Aprotic Nonpolar | Hexane, Toluene | Recommended | Suitable for extraction and chromatography, but the solubility of the amine salt may be limited. |
| Protic | Water, Methanol, Ethanol | Use with Caution | These solvents can act as a source of protons, leading to deuterium exchange. If use is unavoidable, strict pH and temperature control is essential. |
Experimental Protocols
Protocol 1: General Handling and Solution Preparation
-
Equilibration: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation of atmospheric moisture.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., in a glove box or under a flow of dry nitrogen or argon) to minimize exposure to moisture.
-
Solvent Selection: Use anhydrous aprotic solvents for preparing stock solutions.
-
Weighing: Use a calibrated analytical balance to accurately weigh the required amount of the standard.
-
Dissolution: Quantitatively transfer the weighed standard to a volumetric flask and dissolve it in the chosen anhydrous aprotic solvent.
-
Storage of Solutions: Store stock solutions in tightly sealed vials at low temperatures, protected from light.
Protocol 2: Quenching a Reaction to Prevent Deuterium Exchange
-
Cooling: At the end of the reaction, immediately cool the reaction mixture in an ice-water bath.
-
Quenching Agent: If an aqueous quench is necessary, use a pre-chilled, buffered solution with a pH between 4 and 6. Add the quenching solution slowly to the cooled reaction mixture with vigorous stirring.
-
Minimize Time: Proceed immediately to the extraction step after quenching.
Protocol 3: Sample Workup using Liquid-Liquid Extraction
-
Solvent Choice: Use a water-immiscible, anhydrous aprotic organic solvent for extraction.
-
pH Adjustment: If the aqueous layer is not already in the 4-6 pH range, adjust it accordingly using a dilute buffer.
-
Extraction: Perform the extraction quickly and at a low temperature.
-
Drying: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Remove the solvent under reduced pressure at a low temperature.
Protocol 4: Analysis by LC-MS to Minimize Back-Exchange
-
Mobile Phase: Prepare a mobile phase with a high organic content. If a buffer is required, maintain the aqueous portion at a pH of approximately 4-6.
-
Column Temperature: Maintain the column at a low temperature (e.g., 4 °C) using a column cooler.
-
Autosampler Temperature: Keep the samples in a cooled autosampler (e.g., 4 °C) to prevent degradation and exchange while waiting for injection.
-
Method Optimization: Develop a fast LC gradient to minimize the analysis time.
-
MS Source Conditions: Optimize the ion source parameters, particularly the temperature, to the lowest possible values that still provide adequate sensitivity.
Visualizations
Caption: Factors promoting deuterium exchange in this compound.
Caption: Recommended workflow for experiments using this compound.
References
Technical Support Center: Chromatographic Peak Shape Issues with Piperidin-4-amine-d5
Welcome to the technical support center for troubleshooting chromatographic peak shape issues involving Piperidin-4-amine-d5. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems encountered during liquid chromatography (LC) analysis of this polar, basic, and deuterated compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic peak shape problems observed with this compound?
A1: The most frequently encountered issues are peak tailing, peak fronting, split peaks, and broad peaks. These problems can compromise resolution, sensitivity, and the accuracy of quantification.
Q2: Why is this compound prone to peak tailing?
A2: Piperidin-4-amine is a basic compound containing primary and secondary amine functionalities. These groups are readily protonated, especially at acidic pH, and can interact strongly with negatively charged residual silanol (B1196071) groups on the surface of silica-based stationary phases.[1][2][3][4] This secondary interaction, in addition to the primary reversed-phase or HILIC retention mechanism, can lead to significant peak tailing.
Q3: Can the deuterium (B1214612) labeling in this compound affect its chromatography?
A3: Yes, although usually a minor effect, the presence of deuterium can sometimes lead to a slight shift in retention time compared to its non-deuterated analog, a phenomenon known as the chromatographic isotope effect.[5] This is due to the minor differences in bond energies and intermolecular interactions between C-H and C-D bonds.[6][7] However, significant peak shape issues are more commonly related to the compound's polar and basic nature rather than its deuteration.
Troubleshooting Guides
Issue 1: Peak Tailing
Symptom: The peak for this compound is asymmetrical, with the latter half of the peak being broader than the front half.
Primary Cause: Secondary interactions between the protonated amine groups of the analyte and residual silanol groups on the silica-based column packing material.[1][2][3][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing of this compound.
Experimental Protocol to Mitigate Peak Tailing:
-
Establish a Baseline: Analyze this compound using your current method and record the tailing factor.
-
Mobile Phase Modification (Option A - pH Adjustment):
-
Prepare mobile phases with a buffer such as 10 mM ammonium formate.
-
Adjust the pH of the aqueous mobile phase in increments (e.g., from pH 3.0 to 4.0, 5.0). A higher pH will reduce the protonation of the piperidine (B6355638) nitrogen, potentially decreasing its interaction with silanols.[9]
-
Equilibrate the column with at least 10 column volumes of the new mobile phase before each injection.
-
-
Mobile Phase Modification (Option B - Competing Base):
-
To your existing mobile phase, add a small concentration (e.g., 0.1% v/v) of a competing base like triethylamine (B128534) (TEA).[10][11] TEA will preferentially interact with the active silanol sites, reducing their availability to interact with the analyte.
-
-
Column Selection:
-
If mobile phase modifications are insufficient, switch to a column with a more inert stationary phase. A highly end-capped C18 column or a column with a polar-embedded group can shield the analyte from residual silanols.
-
Consider using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar compounds and operates with a high organic mobile phase, altering the retention mechanism.[12][13][14]
-
Data Presentation:
| Mobile Phase Modifier | pH | Tailing Factor |
| 0.1% Formic Acid | 2.7 | 2.5 |
| 10 mM Ammonium Formate | 3.5 | 1.8 |
| 10 mM Ammonium Formate | 4.5 | 1.4 |
| 10 mM Ammonium Formate + 0.1% TEA | 4.5 | 1.1 |
Issue 2: Peak Fronting
Symptom: The peak is asymmetrical, with the front half being broader than the latter half.
Primary Causes: Column overload (mass or volume), or a mismatch between the sample solvent and the mobile phase.[15][16][17][18][19]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak fronting.
Experimental Protocol to Address Peak Fronting:
-
Reduce Sample Load:
-
Solvent Matching:
-
Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[18][19] For a HILIC separation starting at 95% acetonitrile, the sample should be dissolved in a similar or higher percentage of acetonitrile. For reversed-phase, the sample solvent should have a lower organic content than the mobile phase.
-
-
Column Integrity Check:
-
If the above steps do not resolve the issue, the problem may be physical damage to the column, such as a void at the inlet.[16] Replace the column with a new one of the same type.
-
Data Presentation:
| Injection Volume (µL) | Sample Concentration (ng/mL) | Peak Shape |
| 10 | 1000 | Fronting |
| 5 | 1000 | Fronting |
| 10 | 100 | Symmetrical |
| 5 | 100 | Symmetrical |
Issue 3: Split Peaks
Symptom: The peak appears as two or more closely eluting peaks or has a distinct shoulder.
Primary Causes: A partially clogged column frit, a void in the column packing, or co-elution with an interfering substance.[16][20][21] In some cases, if the mobile phase pH is very close to the pKa of the analyte, both ionized and non-ionized forms may be present, leading to peak splitting.[22][23]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for split peaks.
Experimental Protocol to Resolve Split Peaks:
-
System Check:
-
pH vs. pKa:
-
Method Selectivity:
-
If a co-eluting interference is suspected, modify the chromatographic conditions to improve selectivity. This can include changing the organic solvent (e.g., methanol (B129727) instead of acetonitrile), adjusting the gradient slope, or trying a column with a different stationary phase chemistry.
-
Issue 4: Broad Peaks
Symptom: The peak is wider than expected, leading to poor sensitivity and resolution.
Primary Causes: High dead volume in the system, slow mass transfer kinetics, or a sample solvent stronger than the mobile phase.[24][25][26][27]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for broad peaks.
Experimental Protocol to Reduce Peak Broadening:
-
Minimize Dead Volume:
-
Ensure all fittings are properly seated and that the connecting tubing has the smallest possible internal diameter and length.[25]
-
-
Optimize Flow Rate:
-
Increase Column Temperature:
-
Increasing the column temperature (e.g., from 30°C to 40°C) can improve mass transfer kinetics and reduce mobile phase viscosity, often resulting in sharper peaks.[24]
-
-
Injection Volume and Solvent:
Data Presentation:
| Flow Rate (mL/min) | Column Temperature (°C) | Peak Width at half-height (min) |
| 0.8 | 30 | 0.15 |
| 1.0 | 30 | 0.12 |
| 1.2 | 30 | 0.14 |
| 1.0 | 40 | 0.10 |
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. it.restek.com [it.restek.com]
- 3. youtube.com [youtube.com]
- 4. chromanik.co.jp [chromanik.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. chromforum.org [chromforum.org]
- 7. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. mac-mod.com [mac-mod.com]
- 14. agilent.com [agilent.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. acdlabs.com [acdlabs.com]
- 17. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 18. uhplcs.com [uhplcs.com]
- 19. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 20. bio-works.com [bio-works.com]
- 21. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 22. Are Split LC Peaks Giving you a Splitting Headache? [restek.com]
- 23. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 24. What Are the Primary Factors Contributing to Chromatographic Peak Broadening? | MtoZ Biolabs [mtoz-biolabs.com]
- 25. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 26. m.youtube.com [m.youtube.com]
- 27. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
Technical Support Center: Optimizing Mass Spectrometer Settings for Piperidin-4-amine-d5
Welcome to the technical support center for the analysis of Piperidin-4-amine-d5. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common issues encountered during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in our LC-MS/MS analysis?
This compound serves as a stable isotope-labeled internal standard (SIL-IS) for the quantification of its non-deuterated counterpart, Piperidin-4-amine. The key advantage of using a SIL-IS is that it is chemically almost identical to the analyte, meaning it behaves similarly during sample preparation, chromatography, and ionization.[1][2] This co-elution helps to compensate for variations in sample extraction and matrix effects, leading to more accurate and precise quantification.[1]
Q2: I am not observing a clear molecular ion for Piperidin-4-amine. What are the expected precursor ions in positive electrospray ionization (ESI)?
For a primary amine like Piperidin-4-amine, the most common precursor ion in positive ESI mode is the protonated molecule, [M+H]⁺. Given the molecular weight of Piperidin-4-amine is 100.16 g/mol , you should look for an ion at m/z 101.17. For this compound, with a molecular weight of approximately 105.19 g/mol , the expected protonated molecule [M+d+H]⁺ would be at m/z 106.20. It is also possible to observe other adducts, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts, especially if there are sources of these salts in your sample or mobile phase.
Q3: I am observing poor signal intensity. How can I optimize the ESI source settings for Piperidin-4-amine?
Since Piperidin-4-amine is a small, polar molecule, optimizing the ESI source parameters is crucial. Here are some key parameters to consider:
-
pH of the Mobile Phase: As a basic compound, Piperidin-4-amine will be more readily protonated in an acidic mobile phase. Adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can significantly enhance the signal intensity in positive ion mode.
-
Sprayer Position: For smaller, more polar analytes, positioning the sprayer further from the sampling cone can sometimes be beneficial.
-
Capillary Voltage: Typically in the range of 3.5 - 4.5 kV for positive ion mode.
-
Drying Gas Flow and Temperature: These parameters should be optimized to ensure efficient desolvation without causing thermal degradation of the analyte.
Troubleshooting Guides
Issue 1: Inconsistent Quantitative Results and High Variability
Symptom: You are observing high %CV (coefficient of variation) in your quality control samples and inconsistent analyte-to-internal standard area ratios.
Potential Cause: This issue often points towards differential matrix effects, where the analyte and the deuterated internal standard are not affected by ion suppression or enhancement in the same way. This can happen if they do not co-elute perfectly.[3][4]
Troubleshooting Protocol: Evaluation of Differential Matrix Effects
-
Prepare Two Sample Sets:
-
Set A (Neat Solution): Spike Piperidin-4-amine and this compound into the final mobile phase composition at a known concentration.
-
Set B (Matrix Solution): Extract a blank matrix sample (e.g., plasma, urine) using your standard procedure. After extraction, spike Piperidin-4-amine and this compound at the same concentration as in Set A.
-
-
LC-MS/MS Analysis: Analyze both sets of samples using your current LC-MS/MS method.
-
Calculation:
-
Matrix Effect (Analyte) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
Matrix Effect (IS) = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)
-
-
Interpretation: If the matrix effect values for the analyte and the internal standard are significantly different, it confirms that they are experiencing differential matrix effects.
Solutions:
-
Chromatography Optimization: Adjust the chromatographic conditions to achieve better co-elution. This could involve modifying the gradient, mobile phase composition, or trying a different column chemistry.[3]
-
Sample Preparation: Improve the sample clean-up procedure to remove more of the interfering matrix components.
Issue 2: Suspected Loss of Deuterium (B1214612) from this compound
Symptom: You suspect that the deuterated internal standard is losing its deuterium label (back-exchange), which can lead to an underestimation of the analyte concentration.
Potential Cause: Back-exchange can occur when deuterium atoms on the labeled compound are replaced by protons from the solvent, particularly in aqueous mobile phases.[4]
Troubleshooting Protocol: Assessing Deuterium Back-Exchange
-
Prepare Two Solutions:
-
Solution A (Analyte + IS in Mobile Phase): Prepare a solution containing both Piperidin-4-amine and this compound in your mobile phase.
-
Solution B (IS only in Mobile Phase): Prepare a solution containing only this compound in your mobile phase.
-
-
Time-Point Analysis:
-
Inject both solutions at the beginning of your analytical run (t=0).
-
Store aliquots of both solutions in the autosampler under the same conditions as your study samples.
-
Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).[3]
-
-
Data Analysis:
-
In Solution A, monitor the ratio of the analyte to the internal standard over time. A significant change in this ratio may indicate isotopic exchange.
-
In Solution B, monitor for any increase in the signal at the mass transition of the unlabeled Piperidin-4-amine. This would be a direct indicator of H/D exchange.[3]
-
Solutions:
-
Solvent Conditions: If back-exchange is confirmed, consider modifying the mobile phase composition or pH. Storing stock solutions and samples in non-aqueous solvents when possible can also help.
-
Temperature: Keep sample and solvent temperatures as low as is practical to slow the rate of exchange.
Experimental Protocols
Protocol 1: Determining Optimal MRM Transitions and Collision Energies
Methodology:
-
Prepare a Standard Solution: Prepare a ~1 µg/mL solution of Piperidin-4-amine and this compound in a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Infusion and Full Scan: Infuse the solution directly into the mass spectrometer and acquire a full scan mass spectrum in positive ion mode to confirm the m/z of the protonated molecules ([M+H]⁺).
-
Piperidin-4-amine: expected m/z 101.17
-
This compound: expected m/z 106.20
-
-
Product Ion Scan: Select the confirmed precursor ion for each compound in the first quadrupole (Q1) and scan the third quadrupole (Q3) across a mass range (e.g., m/z 30-110) while applying a range of collision energies in the second quadrupole (Q2). This will reveal the fragmentation pattern.
-
Select Product Ions: Choose 2-3 of the most intense and stable product ions for each compound to be used for Multiple Reaction Monitoring (MRM).
-
Collision Energy Optimization: For each selected MRM transition (precursor -> product), perform a collision energy optimization experiment. This involves repeatedly injecting the sample while the collision energy is ramped over a range (e.g., 5-40 eV). The energy that produces the most intense and stable signal for each transition should be chosen for the final method.
Predicted Fragmentation: The piperidine (B6355638) ring is likely to fragment. Common losses could include ammonia (B1221849) (NH₃) or ethene (C₂H₄).
| Compound | Predicted Precursor Ion (m/z) | Potential Product Ions (m/z) |
| Piperidin-4-amine | 101.17 | To be determined empirically |
| This compound | 106.20 | To be determined empirically |
Protocol 2: Sample Preparation from Plasma
This protocol provides a general starting point for the extraction of Piperidin-4-amine from a plasma matrix.
Methodology:
-
Sample Aliquoting: To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: A typical workflow for LC-MS/MS bioanalytical method development.
Caption: A logical troubleshooting workflow for issues with deuterated internal standards.
References
troubleshooting poor recovery of Piperidin-4-amine-d5
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor recovery of Piperidin-4-amine-d5 during their experiments.
Troubleshooting Guide: Poor Recovery of this compound
This guide addresses common issues encountered during the extraction and analysis of this compound, presented in a question-and-answer format to help you identify and resolve potential problems in your workflow.
Q1: I am experiencing low and inconsistent recovery of this compound during solid-phase extraction (SPE). What are the likely causes and how can I improve it?
A1: Low and inconsistent recovery of this compound during SPE is a common issue, often related to the polar and basic nature of the compound. Here are the most likely causes and corresponding solutions:
-
Inappropriate Sorbent Selection: Piperidin-4-amine is a polar, basic compound. Using a standard reversed-phase (e.g., C18) sorbent alone may not provide adequate retention, leading to analyte breakthrough during sample loading.
-
Solution: Employ a mixed-mode or ion-exchange SPE sorbent. A mixed-mode strong cation exchange (SCX) sorbent is highly recommended as it provides dual retention mechanisms: reversed-phase and cation exchange.[1][2] This allows for stronger retention of the protonated amine and more rigorous washing steps to remove interferences.
-
-
Incorrect Sample pH: For effective retention on a cation exchange sorbent, the amine group of this compound must be positively charged.
-
Solution: Adjust the pH of your sample to be at least two pH units below the pKa of the piperidine (B6355638) nitrogen.[3][4] For piperidine derivatives, this typically means adjusting the sample pH to around 3-5.
-
-
Suboptimal Wash and Elution Solvents: The choice of wash and elution solvents is critical for both recovery and sample cleanliness.
-
Wash Solvent: Using a wash solvent that is too strong can lead to premature elution of the analyte. Conversely, a wash solvent that is too weak will not effectively remove interferences. With a mixed-mode sorbent, you can use a strong organic solvent (e.g., methanol) to remove non-polar interferences while the analyte is retained by the ion-exchange mechanism.[5]
-
Elution Solvent: The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. For cation exchange, this is typically achieved by increasing the pH to neutralize the amine, thereby releasing it from the sorbent.
-
Solution: Use a multi-step wash protocol. For elution, use a solvent containing a basic modifier. A common and effective elution solvent is 5% ammonium (B1175870) hydroxide (B78521) in methanol (B129727).[2][6]
-
-
Flow Rate Issues: A flow rate that is too fast during sample loading can prevent effective interaction between the analyte and the sorbent, leading to breakthrough.[7] Ion-exchange kinetics are slower than reversed-phase, so a slower flow rate is often necessary.[3]
-
Solution: Optimize the flow rate for each step of the SPE process. A good starting point for sample loading on a 100 mg sorbent bed is less than 1 mL/min.[3]
-
Frequently Asked Questions (FAQs)
General Properties and Handling
Q2: What are the key physicochemical properties of this compound that I should be aware of?
A2: Understanding the physicochemical properties of the non-deuterated analogue, Piperidin-4-amine, is crucial for method development.
| Property | Value/Description | Significance for Experiments |
| Molecular Weight | 100.16 g/mol (non-deuterated) | Essential for preparing standard solutions. |
| XLogP3-AA | -0.6 | Indicates the compound is polar and hydrophilic.[2] |
| pKa (predicted) | ~10.5-11.5 for the piperidine nitrogen | The compound is basic and will be protonated at acidic to neutral pH. |
| Solubility | Highly soluble in water and polar organic solvents like methanol and ethanol. Limited solubility in non-polar solvents.[8] | Guides the choice of solvents for sample preparation, extraction, and chromatography. |
| Topological Polar Surface Area | 38.1 Ų | Reinforces the polar nature of the molecule.[2] |
Q3: How should I store solutions of this compound to ensure stability?
A3: For long-term storage, it is recommended to store stock solutions in a freezer at -20°C or below. For short-term storage, refrigeration at 2-8°C is generally acceptable. The stability of piperidine derivatives can be pH-dependent, so it is advisable to store solutions in a neutral or slightly acidic buffer.[9][10] Always perform stability tests under your specific storage and experimental conditions to confirm the integrity of the analyte over time.[11]
Deuterium (B1214612) Label Stability
Q4: Is there a risk of deuterium loss (H/D exchange) from this compound during my experiment?
A4: Yes, there is a potential for hydrogen-deuterium (H/D) exchange, especially for deuterons on heteroatoms (like nitrogen) or on carbons adjacent to heteroatoms. The rate of H/D exchange is highly dependent on pH and temperature.[8][10][12]
-
Acidic and Basic Conditions: Both strongly acidic and strongly basic conditions can facilitate H/D exchange.[10]
-
Minimizing Exchange: To minimize the risk of deuterium loss, it is best to work with samples at a neutral or mildly acidic pH where possible and to avoid prolonged exposure to harsh pH conditions or high temperatures.[8][12] If your protocol requires a basic elution from an SPE cartridge, minimize the time the analyte spends in the basic solution and consider neutralizing the eluate shortly after collection.
Analytical Considerations
Q5: My analytical results show poor reproducibility. What could be the cause?
A5: Poor reproducibility can stem from several factors:
-
Inconsistent Sample Preparation: Manually performed SPE can be a source of variability. Ensure consistent timing, volumes, and flow rates for each step. Automation of the SPE process can significantly improve reproducibility.[13]
-
Matrix Effects in LC-MS/MS: Co-eluting matrix components can suppress or enhance the ionization of this compound, leading to inconsistent results. The use of a deuterated internal standard is intended to compensate for this, but significant matrix effects can still be problematic. A more effective cleanup during sample preparation can mitigate this.
-
Analyte Adsorption: Polar amines can adsorb to glass and plastic surfaces. Using silanized glassware or polypropylene (B1209903) tubes can help to reduce this issue.
Q6: I am using this compound as an internal standard, but my quantification is still inaccurate. Why might this be?
A6: While deuterated internal standards are excellent tools, several factors can lead to inaccurate quantification:
-
Chromatographic Separation from Analyte: Due to the deuterium isotope effect, deuterated standards can sometimes exhibit slightly different chromatographic retention times than their non-deuterated counterparts. If the two compounds separate and elute into regions of differing ion suppression, the internal standard will not accurately compensate for matrix effects.
-
Solution: Optimize your chromatography to ensure co-elution of the analyte and the internal standard.
-
-
Isotopic Impurity: The isotopic purity of your deuterated standard is critical. Commercially available standards are not 100% deuterated. You must know the isotopic distribution to perform accurate calculations.
-
Deuterium Exchange: If the deuterium label is not stable under your experimental conditions, the internal standard will be converted to the non-deuterated form, leading to an overestimation of the analyte concentration.
Experimental Protocols
Protocol 1: Mixed-Mode Cation Exchange SPE for this compound from Plasma
This protocol is a starting point for the extraction of this compound from a biological matrix like human plasma, using a mixed-mode strong cation exchange (SCX) SPE cartridge.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add the internal standard solution.
-
Add 500 µL of 2% formic acid in water to acidify the sample and precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SCX SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 0.1 M HCl or 2% formic acid in water. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the SPE cartridge at a slow, consistent flow rate (e.g., 0.5-1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M HCl or 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general starting point for the LC-MS/MS analysis. Parameters should be optimized for your specific instrumentation.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a higher percentage (e.g., 95%) to elute the analyte.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.[14]
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These will need to be determined by infusing a standard solution of this compound and its non-deuterated analogue to find the optimal precursor and product ions.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Data and Visualizations
Quantitative Data Summary
Table 1: Reported Recoveries of Basic Compounds Using Mixed-Mode SPE
| Compound Class | Matrix | SPE Sorbent Type | Elution Solvent | Average Recovery (%) | Reference |
| Basic Drugs | Urine | Mixed-Mode Cation Exchange (various) | Not specified | 68.5 - 92.1 | [1] |
| Basic Pharmaceuticals | Serum | C8/SCX Mixed-Mode | Not specified | > 90 | |
| Antimycotic Drugs (weakly basic) | Water | Reversed-Phase/Cation Exchange | Methanol with 2% NH₃ | 84 - 109 | [2] |
| Polyamines | Serum | Online SPE-LC/MS/MS | Not specified | Not specified, but higher than with organic solvents | [15][16] |
Diagrams
Caption: Troubleshooting workflow for poor recovery.
Caption: Mixed-mode cation exchange SPE workflow.
References
- 1. Performance of four mixed-mode solid-phase extraction columns applied to basic drugs in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. SPE Method Development | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. data.biotage.co.jp [data.biotage.co.jp]
- 8. Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www3.paho.org [www3.paho.org]
- 12. The pH dependence of hydrogen-deuterium exchange in trp repressor: the exchange rate of amide protons in proteins reflects tertiary interactions, not only secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Piperidin-4-amine-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Piperidin-4-amine-d5 by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[3][4] For a polar compound like Piperidin-4-amine, which may elute early in reversed-phase chromatography, the risk of co-elution with endogenous matrix components like phospholipids (B1166683) is particularly high.[5][6]
Q2: I am using a deuterated internal standard (this compound). Shouldn't this correct for all matrix effects?
A2: While deuterated internal standards are considered the gold standard for correcting matrix effects, they may not always provide perfect compensation.[3][7] This is often due to a phenomenon known as "differential matrix effects," where the analyte and its deuterated internal standard experience different degrees of ion suppression or enhancement.[3][8] This can occur if there is a slight chromatographic separation between the two compounds, causing them to elute into regions with varying matrix interferences.[9] This separation can be caused by the "deuterium isotope effect," which can alter the retention time of the deuterated standard.[3]
Q3: What are the most common sources of matrix effects in biological samples like plasma or urine?
A3: The most significant sources of matrix effects in biological samples are endogenous components that are co-extracted with the analyte.[10][11] Phospholipids are a major contributor to ion suppression in LC-MS/MS analysis of plasma samples.[5][12][13] Other sources include salts, proteins, and metabolites.[10][11] In urine, high salt concentrations and urea (B33335) can also cause significant matrix effects.
Q4: My analyte/internal standard area ratio is showing poor reproducibility. What could be the cause?
A4: Poor reproducibility of the analyte/internal standard area ratio is a classic symptom of inconsistent matrix effects.[12] This variability can arise from differences in the composition of the biological matrix between individual samples or lots.[11] It can also be an indication of differential matrix effects, where the analyte and internal standard are not being affected by the matrix in the same way across different samples.[3]
Q5: Can the concentration of my analyte or internal standard influence matrix effects?
A5: Yes, at high concentrations, an analyte can cause "self-suppression," leading to a non-linear response.[2] Additionally, the internal standard signal can be suppressed by increasing concentrations of the co-eluting analyte.[14] It is crucial to evaluate matrix effects at both low and high quality control (QC) concentrations as recommended by regulatory guidelines.[15]
Troubleshooting Guides
Issue 1: Significant Ion Suppression Observed
Possible Causes & Troubleshooting Steps:
-
Inadequate Sample Preparation: The chosen sample preparation method may not be effectively removing interfering matrix components, particularly phospholipids.
-
Recommendation: Transition from a simple protein precipitation (PPT) method to a more rigorous sample clean-up technique. While PPT is fast, it is often insufficient for removing phospholipids.[5][13] Consider the following alternatives:
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts, but recovery of polar analytes like Piperidin-4-amine may be low.[10]
-
Solid-Phase Extraction (SPE): Offers better selectivity in removing interferences. Cation exchange SPE could be particularly effective for a basic compound like Piperidin-4-amine.
-
HybridSPE: This technique combines the simplicity of protein precipitation with the selectivity of SPE to effectively remove phospholipids.[12]
-
-
-
Chromatographic Co-elution: The analyte and/or internal standard may be co-eluting with a region of significant ion suppression.
-
Recommendation: Optimize the chromatographic method to separate the analyte from the interfering matrix components.[4]
-
Gradient Modification: Adjust the gradient slope or initial mobile phase composition to improve separation.
-
Column Chemistry: Consider a different column chemistry, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which can be well-suited for polar compounds and may provide better separation from phospholipids.[16]
-
Mobile Phase Modifiers: The type and concentration of mobile phase additives can influence the elution of both the analyte and matrix components.[6]
-
-
-
Ionization Source Issues: The choice of ionization technique can impact susceptibility to matrix effects.
Issue 2: Inconsistent Results with Deuterated Internal Standard
Possible Causes & Troubleshooting Steps:
-
Differential Matrix Effects due to Chromatographic Shift: A slight difference in retention time between Piperidin-4-amine and this compound can lead to inconsistent correction.[7][9]
-
Recommendation:
-
Evaluate Co-elution: Carefully examine the chromatograms to confirm if the analyte and internal standard peaks are perfectly co-eluting.
-
Modify Chromatography: Adjusting the chromatographic conditions to force co-elution can sometimes resolve the issue.[9]
-
Consider Alternative Internal Standard: If co-elution cannot be achieved or the issue persists, consider using a stable isotope-labeled internal standard with a heavier isotope, such as ¹³C or ¹⁵N, which are less likely to cause a chromatographic shift.[7]
-
-
-
Isotopic Instability (H/D Exchange): Deuterium atoms on the amine group of this compound could potentially exchange with hydrogen atoms from the solvent or matrix.[3]
-
Recommendation: Assess the stability of the deuterated internal standard in the sample matrix and analytical conditions. If H/D exchange is confirmed, a different deuterated position or a ¹³C/¹⁵N labeled standard is recommended.
-
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
| Sample Preparation Method | Relative Phospholipid Removal Efficiency | Analyte Recovery for Polar Compounds | Throughput |
| Protein Precipitation (PPT) | Low | High | High |
| Liquid-Liquid Extraction (LLE) | High | Low to Medium | Medium |
| Solid-Phase Extraction (SPE) | Medium to High | Medium to High | Low to Medium |
| HybridSPE | Very High | High | Medium |
This table provides a generalized comparison. Actual performance may vary depending on the specific protocol and matrix.[5][10][12][13]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spiking
This method is considered the "gold standard" for quantitatively assessing matrix effects.[11]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (Piperidin-4-amine) and internal standard (this compound) into the final mobile phase composition.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (at least 6 different lots) using the intended sample preparation method. Spike the analyte and internal standard into the extracted matrix.[15]
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank biological matrix before extraction.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF %): (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%): (Peak Area in Set C / Peak Area in Set B) * 100
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): (MF of Analyte / MF of Internal Standard)
-
-
Interpretation:
-
An MF < 100% indicates ion suppression, while an MF > 100% suggests ion enhancement.
-
The IS-Normalized MF should be close to 1.0 to demonstrate that the internal standard is effectively compensating for matrix effects.[11] The precision (%CV) of the MF across different lots of matrix should be ≤15%.[15]
-
Protocol 2: Post-Column Infusion for Qualitative Assessment of Matrix Effects
This method helps to identify the regions in the chromatogram where ion suppression or enhancement occurs.[1]
-
Setup:
-
Infuse a standard solution of Piperidin-4-amine at a constant flow rate into the MS detector, post-column.
-
Simultaneously, inject an extracted blank matrix sample onto the LC column.
-
-
Analysis:
-
Monitor the signal of the infused analyte. A stable baseline is expected.
-
-
Interpretation:
-
Any deviation from the stable baseline indicates a matrix effect. A dip in the signal corresponds to a region of ion suppression, while a rise in the signal indicates ion enhancement.
-
The retention time of your analyte and internal standard can then be compared to these regions to assess the risk of matrix effects.[7]
-
Visualizations
Caption: General workflow for sample preparation and analysis.
Caption: Troubleshooting logic for matrix effect issues.
References
- 1. droracle.ai [droracle.ai]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. eijppr.com [eijppr.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. myadlm.org [myadlm.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ovid.com [ovid.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Stability of Piperidin-4-amine-d5 in Biological Matrices
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Piperidin-4-amine-d5 in biological matrices. The following information is compiled to address common questions and troubleshooting scenarios encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in bioanalysis?
A1: this compound is the deuterium-labeled form of Piperidin-4-amine. In bioanalysis, it is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of the unlabeled analyte (Piperidin-4-amine) or structurally related compounds using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). The use of a SIL-IS is considered the gold standard in bioanalytical method validation as it helps to correct for variability during sample preparation, injection, and ionization in the mass spectrometer, leading to more accurate and precise results.[1][2] It can also be used as a tracer in metabolic studies.[3]
Q2: How should stock solutions of this compound be prepared and stored to ensure stability?
A2: To ensure the long-term stability of this compound stock solutions, it is recommended to prepare them in a suitable organic solvent, such as methanol (B129727) or acetonitrile, at a known concentration (e.g., 1 mg/mL). For storage, it is advisable to:
-
Temperature: Store at 2-8°C for short-term use and in a freezer at -20°C or -80°C for long-term storage.
-
Light: Protect from light by using amber vials or storing them in the dark.
-
Container: Use tightly sealed, high-quality polypropylene (B1209903) or glass vials to prevent solvent evaporation and contamination.
-
Inert Atmosphere: For extended storage, purging the headspace of the container with an inert gas like nitrogen or argon can minimize oxidation.
Q3: What are the typical stability assessments performed for a deuterated internal standard like this compound in biological matrices?
A3: Stability testing for deuterated internal standards in biological matrices is a critical component of bioanalytical method validation. The following stability assessments are typically performed:
-
Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated cycles of freezing and thawing. This mimics the handling of study samples that may be frozen and thawed multiple times.
-
Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the biological matrix at room temperature for a period that reflects the sample handling time during routine analysis.
-
Long-Term Stability: Determines the stability of the analyte in the biological matrix when stored at a specified temperature (e.g., -20°C or -80°C) for a duration equal to or exceeding the storage period of the study samples.
-
Stock Solution Stability: Confirms the stability of the internal standard in its stock solution under defined storage conditions.
Troubleshooting Guides
Issue: Inconsistent or decreasing internal standard response during a sample run.
This could indicate instability of this compound under the current analytical conditions.
| Potential Cause | Troubleshooting Action |
| In-process Instability | The internal standard may be degrading in the processed sample (e.g., in the autosampler). |
| * Action: Perform autosampler stability experiments by re-injecting the same processed samples over a period that mimics the length of an analytical run. If degradation is observed, consider lowering the autosampler temperature or reducing the run time. | |
| Isotopic Exchange | The deuterium (B1214612) atoms on the internal standard may be exchanging with protons from the solvent or matrix components. This is more likely to occur at certain pH values or with specific solvents. |
| * Action: Evaluate the pH of the mobile phase and sample extracts. Avoid highly acidic or basic conditions if possible. Test different solvent compositions. | |
| Adsorption | The compound may be adsorbing to the surfaces of vials, pipette tips, or the LC system components, especially at low concentrations. |
| * Action: Use low-binding polypropylene tubes and vials. Include a small percentage of an organic solvent or a competing amine in the sample diluent to reduce non-specific binding. |
Stability Data Summary
Table 1: Freeze-Thaw Stability of a Deuterated Piperidine (B6355638) Analog in Human Plasma
| Number of Cycles | Storage Temperature | Analyte Concentration | % Recovery / Concentration Range |
| 3 | -30°C to Room Temperature | Low and High QC | 99.0% to 104.0% of theoretical values |
| 3 | -22°C to Room Temperature | 30 ng/mL and 900 ng/mL | Stable (Specific % not provided) |
Data is representative of Amisulpride-d5, a substituted piperidine.[4]
Table 2: Bench-Top Stability of a Deuterated Piperidine Analog in Human Plasma
| Duration | Storage Temperature | Analyte Concentration | % Recovery / Concentration Range |
| 25 hours | Room Temperature | Low and High QC | 94.67% to 102.9% of theoretical values |
| 6 hours | Room Temperature | 30 ng/mL and 900 ng/mL | Stable (Specific % not provided) |
Data is representative of Amisulpride-d5, a substituted piperidine.[4]
Table 3: Stability of 4-[(4-Chlorophenoxy)methyl]piperidine in Human Plasma
| Stability Condition | Duration | Temperature | Stability (% of Nominal) |
| Bench-top | 6 hours | Room Temperature | 98.5 - 103.2 |
| Freeze-Thaw | 3 cycles | -80°C to RT | 97.9 - 104.5 |
| Long-term | 30 days | -80°C | 96.8 - 102.7 |
This table shows the stability of the unlabeled analyte, for which the deuterated internal standard is expected to have a similar profile.[1]
Experimental Protocols
Below are detailed methodologies for key stability experiments. These protocols are based on standard practices for bioanalytical method validation.
Freeze-Thaw Stability Protocol
-
Sample Preparation: Prepare quality control (QC) samples at low and high concentrations by spiking known amounts of this compound into a blank biological matrix (e.g., human plasma). Aliquot these QC samples into individual polypropylene tubes.
-
Baseline Analysis (Cycle 0): Immediately after preparation, analyze a set of low and high QC samples to establish the baseline concentration.
-
Freeze-Thaw Cycles:
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw cycle for a minimum of three cycles.
-
-
Sample Analysis: After the final thaw, analyze the QC samples using a validated LC-MS/MS method.
-
Data Evaluation: Calculate the mean concentration of the freeze-thaw samples and compare it to the baseline concentrations. The stability is considered acceptable if the results are within ±15% of the baseline.
Short-Term (Bench-Top) Stability Protocol
-
Sample Preparation: Prepare low and high concentration QC samples in the blank biological matrix as described for the freeze-thaw stability assessment.
-
Storage: Allow the QC samples to sit on a laboratory bench at room temperature for a specified period (e.g., 4, 8, or 24 hours). The duration should reflect the expected time samples will be at room temperature during routine analysis.
-
Sample Analysis: At the end of the specified duration, process the samples alongside freshly prepared calibration standards and a baseline (T0) set of QC samples. Analyze all samples using a validated LC-MS/MS method.
-
Data Evaluation: Calculate the mean concentration of the QC samples kept at room temperature and compare these concentrations to the baseline (T0) concentrations. Stability is acceptable if the results are within ±15% of the baseline.
Visualizations
Experimental Workflow for Bioanalytical Sample Analysis
Caption: A typical workflow for bioanalytical sample analysis.
Troubleshooting Logic for Stability Issues
References
Technical Support Center: Stability of Piperidin-4-amine-d5
Frequently Asked Questions (FAQs)
Q1: What is Piperidin-4-amine-d5 and why is its stability important?
This compound is a deuterated form of 4-aminopiperidine. The replacement of five hydrogen atoms with deuterium (B1214612) atoms makes it a useful internal standard in quantitative analytical methods like liquid chromatography-mass spectrometry (LC-MS). Its stability is crucial to ensure accurate and reproducible results in such assays. Degradation of the internal standard can lead to erroneous quantification of the target analyte.
Q2: How does pH typically affect the stability of amine-containing compounds like this compound?
The stability of amines can be significantly influenced by pH.[1][2] Both acidic and basic conditions can catalyze degradation reactions. The primary amine and the secondary amine within the piperidine (B6355638) ring are susceptible to various degradation pathways.
Q3: What are the potential degradation pathways for this compound under different pH conditions?
Based on the structure of 4-aminopiperidine, the following degradation pathways are plausible:
-
Oxidation: The amine groups are susceptible to oxidation, which can be influenced by pH. This can lead to the formation of various degradation products.
-
Hydrolysis: While the piperidine ring itself is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to ring-opening or other hydrolytic degradation. For many pharmaceutical compounds, hydrolysis is a common degradation pathway in a wide range of pH values (e.g., 2 to 12).
-
Formation of Adducts: In the presence of other reactive species in a formulation or solution, the amine groups can potentially form adducts, and the rate of such reactions can be pH-dependent.
Q4: Are there any predicted degradation products for this compound?
Without specific experimental data, predicting the exact degradation products is challenging. However, based on the known reactivity of amines, potential degradation products could include oxidized derivatives or products resulting from ring cleavage under harsh conditions. Identifying these products would require a forced degradation study followed by analysis using techniques like LC-MS/MS.
Troubleshooting Guide
This guide addresses common issues encountered during the pH stability assessment of this compound.
| Problem | Possible Cause | Suggested Solution |
| No degradation observed under initial stress conditions. | The compound is highly stable under the tested conditions. | Increase the severity of the stress conditions. This can include increasing the concentration of the acid or base, raising the temperature, or extending the exposure time.[2] |
| Complete degradation of the compound is observed immediately. | The stress conditions are too harsh. | Reduce the severity of the stress conditions. Use lower concentrations of acid or base, decrease the temperature, or shorten the exposure time. |
| Multiple unexpected peaks appear in the chromatogram. | This could be due to secondary degradation, where the initial degradation products are themselves unstable and break down further. It's also possible that some impurities have a much stronger UV absorbance than the parent compound. | Analyze samples at earlier time points to distinguish between primary and secondary degradation products. Use a diode array detector (DAD) to check for peak purity. |
| Poor mass balance in the stability study. | Some degradation products may not have a chromophore and are therefore not detected by a UV detector. Alternatively, degradation products may be volatile or may have precipitated out of solution. | Use a mass spectrometer (MS) in parallel with the UV detector to identify non-chromophoric degradants. Ensure complete dissolution of the sample before analysis. |
Experimental Protocols
A forced degradation study is essential to understand the stability of this compound. Below is a general protocol that can be adapted for your specific needs. The goal of a forced degradation study is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]
Protocol: pH-Dependent Stability Study (Forced Degradation)
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Before analysis, neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH).
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw samples at various time points.
-
Before analysis, neutralize the samples with an equivalent amount of 0.1 M HCl.
-
-
Neutral Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of purified water.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw samples at various time points.
-
3. Sample Analysis:
-
Analyze the stressed samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and/or MS detection.
-
The HPLC method should be capable of separating the parent compound from its degradation products.
4. Data Analysis:
-
Calculate the percentage of degradation of this compound at each time point and under each pH condition.
-
Identify and, if possible, characterize the major degradation products using mass spectrometry.
Summary of Forced Degradation Conditions
| Stress Condition | Reagent | Typical Concentration | Temperature | Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 0.1 M - 1 M | Room Temperature to 80°C | Up to 24 hours or more |
| Base Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | 0.1 M - 1 M | Room Temperature to 80°C | Up to 24 hours or more |
| Neutral Hydrolysis | Purified Water | N/A | Room Temperature to 80°C | Up to 24 hours or more |
Visualizations
References
Technical Support Center: Minimizing Carryover of Piperidin-4-amine-d5 in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the carryover of Piperidin-4-amine-d5 in their Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.
Troubleshooting Guides
Issue: Persistent carryover of this compound is observed in blank injections following a high concentration sample.
This guide provides a systematic approach to identifying and mitigating the source of carryover.
Step 1: Differentiating Between Carryover and Contamination
It is crucial to first determine if the issue is true carryover or a broader contamination problem.[1]
-
Procedure: Inject a sequence of blanks and standards.
-
A pre-blank injection before your high-concentration standard should be clean.
-
Inject your highest concentration standard.
-
Inject a series of post-blanks.
-
-
Interpretation:
-
Carryover: The first post-blank will show the highest peak for this compound, with the peak area decreasing in subsequent blank injections.[1]
-
Contamination: All blanks (pre- and post-injection) will show a similar, consistent peak for this compound. This suggests contamination of your mobile phase, solvents, or vials.[1]
-
Step 2: Identifying the Source of Carryover
Once confirmed as carryover, the next step is to pinpoint the component in the LC-MS system responsible. The most common sources are the autosampler, column, and MS ion source.
Troubleshooting Workflow:
Caption: A logical workflow for systematically identifying the source of LC-MS carryover.
Experimental Protocol: Isolating the Carryover Source
-
System without Column:
-
Remove the analytical column from the system.
-
Connect the injector directly to the detector using a zero-dead-volume union.
-
Inject a blank solution after a high-concentration standard.
-
If carryover is still present: The source is likely the autosampler (injection needle, rotor seal, sample loop) or tubing.[2]
-
If carryover is absent: The column is a primary contributor to the carryover.
-
-
MS Ion Source Check:
-
If carryover persists even after thoroughly cleaning the LC system components, the MS ion source may be contaminated.
-
Inspect and clean the ion source components (e.g., cone, capillary tube) according to the manufacturer's recommendations.
-
Step 3: Implementing Solutions for this compound Carryover
Due to its basic amine group, this compound is prone to strong interactions with surfaces within the LC-MS system. The following strategies are tailored to address this.
Solution 1: Optimizing Wash Solvents and Protocols
A robust wash protocol is the first line of defense against carryover.
| Wash Solvent Component | Purpose | Recommended Concentration |
| Organic Solvent | Solubilize this compound | Acetonitrile, Methanol, or Isopropanol (or a mixture) |
| Aqueous Component | Water | |
| Additive | To keep the amine in a less interactive state | Ammonium (B1175870) hydroxide (B78521) (to increase pH) or a small amount of acid like formic acid. |
Experimental Protocol: Developing an Effective Wash Method
-
Initial Wash: Start with a wash solvent that is a stronger eluent than your mobile phase. For reversed-phase chromatography, this typically means a higher percentage of organic solvent.
-
pH Modification: For basic compounds like this compound, using a high pH wash solvent can be effective. Adding a small amount of ammonium hydroxide to your wash solvent can help neutralize silanol (B1196071) groups on silica-based columns and other surfaces, reducing ionic interactions.
-
Increase Wash Volume and Cycles: If carryover persists, increase the volume of the wash solvent used and the number of wash cycles in your autosampler program.
-
Dual-Solvent Washes: Employ a two-step wash: first with a strong organic solvent to remove non-polar residues, followed by an aqueous wash to remove salts and polar residues.
Solution 2: Modifying Mobile Phase Conditions
The mobile phase composition can significantly impact the retention and potential for carryover of this compound.
-
Increase Mobile Phase pH: Using a mobile phase with a pH above the pKa of Piperidin-4-amine will keep it in its neutral, less interactive form, reducing its affinity for negatively charged surfaces in the system.[3][4] Volatile buffers suitable for LC-MS at higher pH include ammonium bicarbonate or ammonium hydroxide.[4]
-
Mobile Phase Additives: The addition of a competitive inhibitor to the mobile phase can help to reduce carryover by blocking active sites on the column and in the system.
Solution 3: Column Selection and Care
The analytical column is a frequent source of carryover.
-
Column Flushing: After a sequence of analyses, flush the column with a strong solvent to remove any strongly retained compounds.
-
Dedicated Column: If you frequently analyze high concentrations of this compound, consider dedicating a column for this analysis to prevent cross-contamination to other assays.
-
Alternative Stationary Phases: If carryover is persistent on a standard C18 column, consider a column with a different stationary phase that may have less interaction with basic compounds.
Solution 4: System Maintenance
Regular maintenance is critical for preventing carryover.
-
Rotor Seals: Worn or dirty rotor seals in the injection valve are a common cause of carryover.[1] Inspect and replace them as part of your routine maintenance schedule.
-
Tubing: Ensure all tubing connections are properly made to avoid dead volumes where the sample can be trapped. Consider using PEEK tubing instead of stainless steel if you suspect interactions with metal surfaces.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly prone to carryover?
A1: this compound is a basic compound containing a primary amine group. This functional group can readily become protonated, leading to strong ionic interactions with negatively charged surfaces within the LC-MS system, such as exposed silanol groups on silica-based columns and metal surfaces. This "stickiness" makes it more likely to be retained in the system and appear in subsequent injections.
Q2: What is an acceptable level of carryover?
A2: For bioanalytical methods, regulatory guidelines often state that the carryover in a blank injection following the highest calibration standard should be no more than 20% of the response of the lower limit of quantification (LLOQ).[1] However, for highly sensitive assays, a much lower level of carryover may be required.
Q3: Can the MS ion source contribute to carryover?
A3: Yes, the ion source can become contaminated with the analyte, especially when analyzing high concentration samples. This can lead to a persistent background signal that may be mistaken for carryover from the LC system. Regular cleaning of the ion source is recommended.
Q4: How can I use blank injections to diagnose carryover?
A4: A strategic sequence of blank injections is a powerful diagnostic tool.
Caption: Using a strategic blank injection sequence to diagnose carryover.
Q5: Are there any alternative approaches to minimizing carryover for stubborn compounds?
A5: For particularly challenging compounds, in-situ derivatization in the autosampler wash solution has been explored. This involves using a reagent in the wash solution that chemically modifies the residual analyte on the needle, rendering it non-interfering in subsequent analyses. This is an advanced technique and requires careful method development.
References
dealing with co-eluting interferences with Piperidin-4-amine-d5
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to co-eluting interferences when using Piperidin-4-amine-d5 as an internal standard in LC-MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is co-eluting interference in the context of LC-MS analysis?
A1: Co-eluting interference occurs when one or more unintended compounds (interferences) have the same or very similar retention time as the target analyte (in this case, this compound) during liquid chromatography (LC).[1][2] These interferences then enter the mass spectrometer at the same time as the analyte, which can compromise the accuracy and precision of quantification.[1][3]
Q2: Why is co-elution a specific problem for deuterated internal standards like this compound?
A2: Deuterated internal standards are considered ideal because they are chemically almost identical to the analyte and are expected to have the same chromatographic retention time and ionization response.[4] However, co-eluting interferences can disproportionately affect the analyte and the internal standard, leading to differential ion suppression or enhancement.[5] This negates the corrective purpose of the internal standard and can lead to inaccurate results.[3][5] Although deuterated standards are meant to co-elute perfectly with the analyte, slight chromatographic separation can sometimes occur due to the "isotope effect," further complicating the issue if an interference elutes between them.[5][6]
Q3: What are common sources of co-eluting interferences?
A3: Common sources include:
-
Matrix Components: Complex biological samples (plasma, urine, tissue) contain numerous endogenous compounds that can co-elute with the analyte.[5][7]
-
Metabolites: The non-labeled drug or other administered compounds can be metabolized into forms that are structurally similar and may have close retention times.[8] For piperidine-containing drugs, N-dealkylation is a major metabolic pathway that can produce such metabolites.[9][10]
-
Isobaric Interferences: These are compounds that have the same nominal mass-to-charge ratio (m/z) as the analyte.[11][12] If they are not chromatographically separated, they are indistinguishable by low-resolution mass spectrometers like triple quadrupoles.[11][13]
-
Degradation Products: The analyte or other sample components may degrade during sample preparation or storage, creating new interfering compounds.[12]
Q4: What is the difference between co-eluting interference and isobaric interference?
A4: Co-eluting interference is a chromatographic issue where different compounds exit the column at the same time.[1] Isobaric interference is a mass spectrometry issue where different compounds have the same integer mass.[11][14] The problem is most severe when an isobaric interference also co-elutes with the target analyte, as it becomes very difficult to differentiate the two.[15]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to co-eluting interferences with this compound.
Issue 1: Poor Precision, Inaccurate Quantification, or High Variability
-
Symptom: You observe inconsistent results across replicate injections, quality controls (QCs) that fail acceptance criteria, or a general scatter in the data.[3]
-
Possible Cause: A co-eluting interference from the sample matrix is likely causing variable ion suppression or enhancement for either the analyte or the internal standard.[5]
-
Troubleshooting Steps:
-
Visually Inspect Chromatograms: Look for any asymmetry in the peak shape, such as shoulders or split peaks, which can indicate the presence of an unresolved component.[1]
-
Verify Co-elution: Overlay the chromatograms for Piperidin-4-amine (analyte) and this compound (internal standard). A visible separation may mean they are exposed to different matrix components as they elute.[5]
-
Evaluate Matrix Effects: Perform a post-column infusion experiment (see Protocol 2) to identify regions of ion suppression or enhancement in your chromatographic run.[5] This will confirm if matrix effects are impacting your analyte's retention time.
-
Optimize Chromatography: If interference is confirmed, modify the chromatographic method to separate the interference from the analyte. Refer to Protocol 1 for detailed steps.[2][16]
-
Issue 2: Signal Observed for Internal Standard in Blank Matrix Samples
-
Symptom: When injecting a blank matrix sample (without analyte or IS), you see a peak at the mass transition for this compound.
-
Possible Cause: This points to contamination in the analytical system or an endogenous compound in that specific matrix lot that is isobaric and co-elutes.
-
Troubleshooting Steps:
-
Inject Pure Solvent: Inject a sample of clean reconstitution solvent to rule out system contamination (e.g., carryover from a previous injection).
-
Test a Different Matrix Lot: Analyze a blank sample from a different biological source or lot to see if the interference is specific to one source.
-
Increase Chromatographic Resolution: Employ a shallower gradient or a different column chemistry to attempt to separate the interfering peak from the expected retention time of the internal standard.[6][16]
-
Use High-Resolution Mass Spectrometry (HRMS): If available, analyze the sample on an HRMS system. This can differentiate between this compound and an isobaric interference based on their exact mass.
-
Issue 3: Analyte/IS Area Ratio is Inconsistent Across the Calibration Curve
-
Symptom: The ratio of the analyte peak area to the internal standard peak area is not linear with concentration, especially at the low or high end of the curve.
-
Possible Cause: An interference may be contributing to the signal of either the analyte or the internal standard. For example, the deuterated standard may contain a small amount of unlabeled analyte, which becomes significant at low concentrations.[6] Conversely, an interference from the matrix may have a constant effect that becomes more pronounced relative to low-level analytes.
-
Troubleshooting Steps:
-
Check Isotopic Purity of IS: Prepare and analyze a high-concentration solution of the this compound standard alone. Monitor the mass transition for the unlabeled Piperidin-4-amine to quantify its contribution.[6]
-
Modify Chromatography: The most robust solution is to chromatographically separate the interference. Even small improvements in resolution can significantly improve linearity.[16][17] See Protocol 1.
-
Change Precursor/Product Ion: Investigate if a different, more specific fragment ion can be monitored for the analyte or IS that is not present in the interfering compound.[13]
-
Data and Parameters
The table below summarizes key mass spectrometry data for Piperidin-4-amine and its d5-labeled internal standard. This data is crucial for setting up the mass spectrometer and understanding the potential for isobaric overlap.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | [M+H]⁺ m/z |
| Piperidin-4-amine | C₅H₁₂N₂ | 100.1000 | 101.1073 |
| This compound | C₅H₇D₅N₂ | 105.1315 | 106.1388 |
Experimental Protocols
Protocol 1: Optimizing Chromatographic Separation to Resolve Interferences
This protocol provides a systematic approach to modifying an existing LC method to improve the resolution between an analyte and a co-eluting interference.[2][16]
Methodology:
-
Adjust Mobile Phase Gradient:
-
Identify Elution Window: Determine the time window in which Piperidin-4-amine and its interference elute from the scouting run.
-
Flatten the Gradient: Decrease the rate of change of the organic mobile phase (%B) during this elution window. A shallower gradient increases the separation between closely eluting peaks.[2][6] For example, if the original gradient was 10-90% B over 5 minutes, try a segmented gradient that goes from 10-40% B over 4 minutes around the elution time of the analyte.
-
-
Change Mobile Phase Composition:
-
Organic Modifier: If using acetonitrile, switch to methanol, or vice-versa. These solvents have different selectivities and can change the elution order of compounds.[1][16]
-
Aqueous pH: Adjusting the pH of the aqueous mobile phase (e.g., with formic acid or ammonium (B1175870) formate) can alter the ionization state of Piperidin-4-amine and many interferences, thereby changing their retention and improving separation.
-
-
Modify Column Parameters:
-
Temperature: Lowering the column temperature generally increases retention and can improve resolution, though it will also increase run time.[17] Conversely, increasing the temperature can sometimes alter selectivity in a favorable way.[16]
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve peak resolution, at the cost of a longer analysis time.[17]
-
-
Select a Different Stationary Phase:
-
If the above steps fail, the most powerful way to change selectivity is to switch to a column with a different chemistry (e.g., from a C18 to a Phenyl-Hexyl or a HILIC column).[16] This provides a completely different interaction mechanism for separation.
-
Protocol 2: Post-Column Infusion to Diagnose Matrix Effects
This experiment helps visualize and pinpoint regions of ion suppression or enhancement caused by matrix components during the chromatographic run.[5]
Methodology:
-
Prepare Solutions:
-
Create a solution of Piperidin-4-amine and this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration that gives a stable, mid-range signal on the mass spectrometer.
-
-
Set up the Infusion System:
-
Using a T-junction, introduce the prepared solution at a constant, low flow rate (e.g., 10 µL/min) via a syringe pump into the LC flow path. The connection should be made after the analytical column but before the mass spectrometer ion source.
-
-
Acquire Data:
-
Begin infusing the standard solution to get a stable signal baseline from the mass spectrometer.
-
Inject a blank, extracted matrix sample onto the LC column and begin the chromatographic run using your standard gradient.
-
Continuously monitor the signal intensity for both Piperidin-4-amine and this compound throughout the run.
-
-
Analyze the Results:
-
The resulting chromatogram will show a flat baseline as long as no matrix components are eluting.
-
When matrix components elute, they can interfere with the ionization of the infused standards, causing dips (ion suppression) or peaks (ion enhancement) in the baseline.
-
By comparing the retention time of your analyte with the regions of suppression or enhancement, you can determine if matrix effects are a likely cause of your issues.[5]
-
Visualizations
Caption: Troubleshooting workflow for co-eluting interferences.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. LC-MS accurate quantification of a tryptic peptide co-eluted with an isobaric interference by using in-source collisional purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
improving signal-to-noise for Piperidin-4-amine-d5
Welcome to the technical support center for Piperidin-4-amine-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound, primarily as a deuterated internal standard in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a deuterated form of Piperidin-4-amine. It is primarily used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1] The deuterium (B1214612) labeling gives it a higher mass than its non-deuterated counterpart, allowing it to be distinguished by a mass spectrometer while having nearly identical chemical and chromatographic properties. This makes it an excellent tool for correcting for variations in sample preparation and instrument response.
Q2: How should I store and handle this compound?
A2: this compound should be stored at room temperature in a well-sealed container, protected from moisture. For long-term storage, refrigeration or freezing is recommended to minimize potential degradation. Always refer to the Certificate of Analysis provided by the supplier for specific storage conditions. When preparing solutions, use high-purity solvents and store them at low temperatures (e.g., 4°C or -20°C) to prevent potential deuterium-hydrogen back-exchange, especially in protic or aqueous solvents.
Q3: What are the expected mass-to-charge ratios (m/z) for this compound in mass spectrometry?
A3: The molecular weight of this compound is approximately 105.19 g/mol . In positive ion mode electrospray ionization (ESI), you would expect to see the protonated molecule [M+H]⁺ at an m/z of approximately 106.2. The exact mass and corresponding m/z of the protonated molecule will depend on the specific isotopic composition of the supplied standard. It is always recommended to confirm the mass of your specific lot of the standard by direct infusion into the mass spectrometer.
Troubleshooting Guides
Issue 1: Low Signal-to-Noise (S/N) Ratio for this compound
A low S/N ratio can be due to either a weak signal from the internal standard or high background noise. The following guide will help you troubleshoot this common issue.
Detailed Troubleshooting Steps:
1. Mass Spectrometry (MS) Optimization:
-
Confirm MRM Transitions: Ensure you are using the optimal precursor and product ions for this compound. Since it is a small molecule, fragmentation may be limited. A common transition for the non-deuterated piperidine (B6355638) is m/z 86.1 -> 70.1.[2] For the d5-analog, a potential transition would be m/z 106.2 -> ~70-75 (loss of ammonia (B1221849) and deuterated fragments) or 106.2 -> a stable fragment ion. It's crucial to optimize the collision energy for your specific instrument.
-
Optimize ESI Source Parameters: For small polar amines like this compound, positive mode ESI is preferred.
-
IonSpray Voltage: A typical starting point is 5500 V.[3]
-
Source Temperature: Higher temperatures (e.g., 500°C) can aid in desolvation.[3]
-
Nebulizer and Drying Gas: Optimize the gas flows to ensure efficient droplet formation and desolvation.
-
Mobile Phase Composition: The presence of a small amount of acid (e.g., 0.1% formic acid) in the mobile phase will promote protonation and enhance the signal in positive ion mode.[2][4]
-
2. Liquid Chromatography (LC) Optimization:
-
Column Choice: A C18 column is often suitable for the separation of piperidine and its derivatives.[4]
-
Mobile Phase: A gradient elution with water and methanol (B129727) or acetonitrile (B52724) containing 0.1% formic acid is a good starting point.[4]
-
Isotope Effect: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts. While this is often minimal for LC, a significant separation can lead to differential matrix effects. If you observe two distinct peaks for the analyte and the internal standard, consider adjusting the mobile phase gradient or temperature to improve co-elution.
3. Sample Preparation and Matrix Effects:
-
Extraction Efficiency: If using a liquid-liquid extraction (LLE) or solid-phase extraction (SPE), ensure the pH is optimized for the recovery of a basic compound like this compound.
-
Ion Suppression: Biological matrices can contain components that co-elute with your analyte and suppress its ionization.
-
Improve Cleanup: Utilize a more rigorous sample preparation method like SPE to remove interfering substances.
-
Dilution: Diluting the sample can mitigate matrix effects, but may also reduce the signal of your analyte.
-
4. Contamination and High Background Noise:
-
Solvent Quality: Always use LC-MS grade solvents and reagents to minimize background noise.
-
System Contamination: High background can result from a contaminated ion source, transfer capillary, or other parts of the mass spectrometer. Regular cleaning is essential.
-
Carryover: If you observe a signal for this compound in blank injections, there may be carryover from previous injections. Improve the needle wash method in your autosampler.
Issue 2: Inaccurate Quantification or Poor Precision
Even with a good signal, you may encounter issues with the accuracy and precision of your results.
1. Isotopic Purity:
-
Problem: The deuterated standard may contain a small amount of the non-deuterated analyte. This can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification.
-
Solution: Analyze a high concentration of the this compound standard and monitor for a signal at the mass transition of the non-deuterated analyte. If a significant signal is present, you may need to correct for this contribution in your calculations or obtain a standard with higher isotopic purity.
2. Deuterium-Hydrogen (H/D) Back-Exchange:
-
Problem: Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, particularly in highly acidic or basic conditions. This can alter the concentration of the deuterated standard over time.
-
Solution:
-
Stability Test: Incubate the internal standard in your sample diluent and mobile phase for the duration of a typical analytical run and re-inject to see if the signal of the non-deuterated analyte increases.
-
Control pH and Temperature: Avoid extreme pH conditions and high temperatures during sample preparation and storage.
-
Experimental Protocols
The following are example protocols for the analysis of this compound. These should be used as a starting point and optimized for your specific instrumentation and application.
Sample Preparation from Plasma (Protein Precipitation)
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[2]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[2]
-
Vortex for 30 seconds and transfer to an autosampler vial.
LC-MS/MS Method Parameters
The following tables summarize suggested starting parameters for your LC-MS/MS method.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Value |
| Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C[4] |
| Injection Volume | 5 µL[4] |
| Gradient | 5% B for 1 min, ramp to 95% B over 4 min, hold for 2 min, return to 5% B and equilibrate for 3 min. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Value |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| IonSpray Voltage | 5500 V[3] |
| Source Temperature | 500°C[3] |
| Curtain Gas | 35 psi[3] |
| Collision Gas | Medium |
Table 3: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Piperidin-4-amine (Analyte) | 86.1 | 70.1 | 15[2] |
| This compound (IS) | 106.2 | Optimize | Optimize |
Note: The product ion and collision energy for this compound must be determined empirically by infusing a standard solution into the mass spectrometer.
Signaling Pathways and Workflows
References
Technical Support Center: Troubleshooting Guide for Deuterated Amine Internal Standards
This guide is intended for researchers, scientists, and drug development professionals using deuterated amine internal standards in their analytical workflows. Below are frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Issue 1: Signal Instability and Inaccurate Quantification
Q1: My deuterated internal standard's signal is decreasing over time, while my analyte's signal is unexpectedly increasing. What is the likely cause?
A: This is a classic sign of isotopic exchange , also known as H/D back-exchange.[1][2] It occurs when deuterium (B1214612) atoms on your internal standard are replaced by hydrogen atoms from the surrounding solvent or sample matrix.[2][3] This phenomenon can lead to an underestimation of the analyte concentration or even false-positive results.[2][3]
Troubleshooting Steps:
-
Evaluate Deuterium Label Position: The stability of the deuterium label is highly dependent on its position within the molecule.[2]
-
Highly Labile Positions: Deuterium atoms on heteroatoms (e.g., -NH, -OH, -SH) are highly susceptible to exchange.[2] Labels on carbons adjacent to carbonyl groups can also be unstable.[2][4]
-
Stable Positions: Whenever possible, select an internal standard with deuterium labels on stable positions, such as aromatic rings or aliphatic chains not adjacent to activating groups.[2]
-
-
Control pH and Temperature: Isotopic exchange is often catalyzed by acidic or basic conditions and accelerated by higher temperatures.[2]
-
Store standards and samples at low temperatures (e.g., 4°C or -20°C).
-
Avoid highly acidic or basic conditions during sample preparation and storage. A near-neutral pH range often minimizes the exchange rate.[2]
-
-
Assess Solvent Stability:
-
Consider Alternative Standards: If H/D exchange is persistent, consider using an internal standard labeled with a more stable isotope, such as ¹³C or ¹⁵N, which are not prone to exchange.[2]
Q2: I'm observing a signal for my analyte in blank samples that are only spiked with the deuterated internal standard. Is this a purity issue?
A: Yes, this strongly indicates a purity issue with your deuterated internal standard. Two types of purity are critical:
-
Isotopic Purity: This refers to the presence of the unlabeled analyte as an impurity in the deuterated standard. This is a common problem that can lead to a positive bias in your results, especially at lower concentrations.[1][3]
-
Chemical Purity: This relates to the presence of other interfering compounds.[1]
Troubleshooting Steps:
-
Consult the Certificate of Analysis (CoA): Reputable suppliers provide a CoA specifying the chemical and isotopic purity.[1] Look for the following ideal characteristics:
Characteristic Recommendation Rationale Chemical Purity >99%[5] Ensures no other compounds cause interfering peaks.[5] Isotopic Enrichment ≥98%[5] Minimizes the contribution of unlabeled analyte, which can cause overestimation.[5] Number of Deuterium Atoms 2 to 10[5] Ensures the mass-to-charge ratio (m/z) is resolved from the analyte's natural isotopic distribution.[5] Label Position Stable, non-exchangeable positions[5] Prevents isotopic exchange.[5] -
Analyze the Standard Alone: Inject a solution of your deuterated internal standard without the analyte to check for any signal at the analyte's mass transition.[1][6]
-
Contact the Supplier: If you detect a significant amount of unlabeled analyte, contact your supplier to inquire about a batch with higher purity.[6]
Issue 2: Poor or Inconsistent Recovery
Q3: My internal standard recovery is low and inconsistent during Solid-Phase Extraction (SPE). What are the common causes and how can I troubleshoot this?
A: Low and variable recovery of an internal standard during SPE can be caused by several factors throughout the extraction process.[7] A systematic approach is necessary to identify and resolve the issue.[7]
Troubleshooting Workflow for Poor SPE Recovery:
Detailed SPE Troubleshooting Steps:
| Potential Cause | Description | Recommended Solutions |
| Improper Sorbent Conditioning/Equilibration | The sorbent bed may not be properly wetted or equilibrated, leading to inconsistent interactions with the internal standard.[7] | Ensure the column is conditioned with an appropriate solvent (e.g., methanol) followed by an equilibration step with a solvent similar in composition to the sample.[8] |
| Inappropriate Sample pH | For ion-exchange sorbents, the pH of the sample should be adjusted to ensure the amine internal standard is in its ionized form for efficient retention.[9] | Adjust the sample pH to be approximately 2 pH units above the pKa of the amine group. |
| Sample Loading Flow Rate Too High | A high flow rate during sample loading can prevent efficient interaction between the internal standard and the sorbent, leading to breakthrough. | Decrease the flow rate during the sample loading step.[8] Including a "soak" time where the flow is stopped can also improve retention.[9] |
| Wash Solvent Too Strong | The wash solvent may be eluting the internal standard along with interferences. | Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the internal standard. Test different solvent compositions.[10] |
| Inefficient Elution | The elution solvent may not be strong enough to fully desorb the internal standard from the sorbent. | Select a strong elution solvent. For basic amine compounds, this often involves using an acidic modifier in an organic solvent. A slower elution flow rate can also improve recovery.[10] |
Issue 3: Matrix Effects and Chromatographic Issues
Q4: My results are inconsistent even though I'm using a deuterated internal standard. Could matrix effects still be the problem?
A: Yes, even with a deuterated internal standard, you can experience differential matrix effects .[3][11] This occurs when the analyte and the internal standard are affected differently by co-eluting matrix components, which can cause ion suppression or enhancement.[3] A common cause is a slight chromatographic separation between the analyte and the deuterated internal standard due to the "deuterium isotope effect".[3][11]
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm the degree of co-elution.[1] Even a small shift in retention time can lead to differential matrix effects.[11]
-
Optimize Chromatography:
-
Improve Sample Cleanup: More effective sample preparation can remove interfering matrix components. Consider alternative extraction methods like liquid-liquid extraction or a more selective SPE sorbent.
-
Perform a Post-Extraction Spike Experiment: This experiment can help you quantify the extent of matrix effects.[10]
Experimental Protocols
Protocol 1: Post-Extraction Spike Analysis to Differentiate Matrix Effects from Extraction Inefficiency
Objective: To determine if poor internal standard signal is due to inefficient extraction or signal suppression/enhancement from matrix effects.[10]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Pre-extraction Spike): Spike a blank matrix sample with the deuterated internal standard before the extraction process.[10]
-
Set B (Post-extraction Spike): Extract a blank matrix sample and spike the resulting extract with the internal standard after the extraction process.[10]
-
Standard Solution: Prepare a solution of the internal standard in a clean solvent at the same final concentration as the spiked samples.[10]
-
-
Analysis: Analyze all three sets of samples using your established analytical method.
-
Calculations:
Interpreting the Results:
| Scenario | Recovery (%) | Matrix Effect (%) | Likely Cause |
| 1 | Low (<80%) | Near 0% | Inefficient Extraction[10] |
| 2 | Near 100% | High (>20% or <-20%) | Significant Matrix Effect[10] |
| 3 | Low (<80%) | High (>20% or <-20%) | Both Inefficient Extraction and Matrix Effects |
Troubleshooting Logic Diagram
The following diagram illustrates a general troubleshooting workflow for issues with deuterated amine internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sample Preparation Tip: Troubleshooting SPE | Phenomenex [discover.phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Analysis of Piperidin-4-amine-d5
Welcome to the Technical Support Center for the analysis of Piperidin-4-amine-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the impact of mobile phase composition on the chromatographic analysis of this compound.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the analysis of this compound, with a focus on the role of the mobile phase.
Issue 1: Poor Peak Shape (Tailing)
Symptom: The peak for this compound is asymmetrical, with a pronounced "tail" extending from the back of the peak.
Primary Cause: As a basic compound, this compound can exhibit strong secondary interactions with acidic silanol (B1196071) groups on the surface of silica-based stationary phases. This leads to a mixed-mode retention mechanism where some analyte molecules are retained longer, resulting in a tailing peak.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing peak tailing of this compound.
Issue 2: Retention Time Drift
Symptom: The retention time of this compound shifts over a series of injections or between analytical runs.
Primary Cause: Fluctuations in mobile phase composition, pH, or column equilibration can lead to inconsistent retention times. For polar basic compounds like this compound, subtle changes in the mobile phase can have a significant impact.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing retention time drift of this compound.
Issue 3: Poor Sensitivity
Symptom: The signal intensity for this compound is low, resulting in a poor signal-to-noise ratio (S/N).
Primary Cause: The ionization efficiency of this compound in the mass spectrometer source is highly dependent on the mobile phase composition. Inappropriate pH or the presence of ion-suppressing agents can significantly reduce sensitivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving the sensitivity of this compound analysis.
Frequently Asked Questions (FAQs)
Q1: How does mobile phase pH affect the analysis of this compound?
A: Mobile phase pH is a critical parameter for the analysis of basic compounds like this compound. At a neutral or high pH, the compound will be in its neutral form, which can lead to poor retention in reversed-phase chromatography and increased interaction with silanol groups, causing peak tailing. By lowering the mobile phase pH to acidic conditions (typically pH 2.5-3.5) with an additive like formic acid, the this compound becomes protonated (positively charged). This protonated form is more polar and interacts less with the silanol groups on the stationary phase, resulting in better peak shape and more reproducible retention.[1]
Q2: What is the purpose of adding formic acid or ammonium formate (B1220265) to the mobile phase?
A: Formic acid is a common mobile phase additive used to control the pH in the acidic range. For LC-MS analysis, it is a volatile additive, meaning it will readily evaporate in the mass spectrometer source, which is crucial for achieving good sensitivity. Ammonium formate is a volatile salt that can be used as a buffer to maintain a stable pH. Buffering the mobile phase is important for ensuring reproducible retention times, especially when analyzing ionizable compounds.[2]
Q3: Should I use acetonitrile or methanol as the organic modifier in my mobile phase?
A: Both acetonitrile and methanol are common organic modifiers used in reversed-phase chromatography. The choice between them can impact selectivity, retention time, and sensitivity. Acetonitrile generally has a higher elution strength than methanol, meaning it will result in shorter retention times at the same concentration. However, methanol can sometimes offer different selectivity for certain compounds. For this compound, it is recommended to evaluate both solvents during method development to determine which provides the optimal balance of retention, resolution, and sensitivity for your specific application.
Q4: I am observing carryover in my analysis. Can the mobile phase composition help?
A: Yes, the mobile phase composition can influence carryover. If the analyte is highly retained on the column, it may not be completely eluted during the gradient, leading to carryover in subsequent injections. To mitigate this, you can increase the percentage of the organic modifier at the end of the gradient or add a strong wash step with a high percentage of organic solvent to the method. Additionally, ensuring the sample is dissolved in a solvent that is weaker than the initial mobile phase can help prevent carryover originating from the autosampler.
Data Presentation
The following tables summarize the expected impact of mobile phase composition on key chromatographic parameters for piperidine-like compounds. Note: This data is representative and actual results for this compound may vary.
Table 1: Impact of Mobile Phase pH on Peak Tailing Factor
| Mobile Phase pH | Expected Tailing Factor | Rationale |
| 7.0 | > 2.0 | Significant interaction between the ionized analyte and deprotonated silanol groups. |
| 4.5 | 1.5 - 2.0 | Partial protonation of silanol groups reduces some tailing. |
| 2.5 | < 1.2 | Complete protonation of silanol groups minimizes secondary interactions, leading to a more symmetrical peak.[1] |
Table 2: Impact of Mobile Phase Additives on Sensitivity (LC-MS)
| Mobile Phase Additive (0.1%) | Relative Signal Intensity | Rationale |
| No Additive | Low | Poor ionization efficiency without a proton source. |
| Formic Acid | High | Provides a source of protons to facilitate efficient positive ionization in the ESI source. |
| Trifluoroacetic Acid (TFA) | Very Low | TFA is a strong ion-pairing agent that can suppress the ionization of the analyte in the mass spectrometer. |
| Ammonium Formate | Moderate to High | Acts as a buffer and can aid in protonation, generally providing good sensitivity. |
Table 3: Comparison of Acetonitrile and Methanol as Organic Modifiers
| Parameter | Acetonitrile | Methanol |
| Elution Strength | Higher | Lower |
| Viscosity (with water) | Lower | Higher |
| UV Cutoff | ~190 nm | ~205 nm |
| Selectivity | Can differ from methanol | Can differ from acetonitrile |
Experimental Protocols
This section provides detailed methodologies for the analysis of this compound.
Protocol 1: Reversed-Phase HPLC-UV Method for this compound
Objective: To provide a starting point for the quantitative analysis of this compound using HPLC with UV detection.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
Procedure:
-
Mobile Phase Preparation:
-
For Mobile Phase A, add 1 mL of formic acid to 999 mL of HPLC-grade water. Degas the solution.
-
For Mobile Phase B, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Degas the solution.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile) to the desired working concentrations for calibration standards and quality control samples.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Integrate the peak corresponding to this compound and construct a calibration curve to determine the concentration in unknown samples.
-
Protocol 2: LC-MS/MS Method for the Bioanalysis of this compound
Objective: To provide a robust and sensitive method for the quantification of this compound in a biological matrix (e.g., plasma).
Instrumentation:
-
LC system capable of gradient elution
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 80% B over 3 minutes, hold at 80% B for 1 minute, return to 5% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition: To be determined by direct infusion of a standard solution of this compound.
-
Source Parameters (e.g., Capillary Voltage, Gas Flows, Temperature): To be optimized for the specific instrument and compound.
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard (a stable isotope-labeled analog of Piperidin-4-amine, if available).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial or 96-well plate for injection.
-
-
Analysis:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Inject the prepared samples.
-
Quantify this compound using the peak area ratio relative to the internal standard.
-
References
Validation & Comparative
A Head-to-Head Battle in Bioanalysis: Piperidin-4-amine-d5 Versus a Structural Analog as Internal Standard
A Comparative Guide to Bioanalytical Method Validation for 4-Aminopiperidine (B84694)
In the rigorous landscape of drug development, the precise quantification of analytes in biological matrices is paramount. Bioanalytical method validation ensures the reliability and accuracy of the data that underpins critical decisions in pharmacokinetics, toxicokinetics, and clinical trials. A cornerstone of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is the use of an appropriate internal standard (IS). This guide provides an objective, data-driven comparison of two common approaches for the bioanalysis of 4-aminopiperidine: the use of a stable isotope-labeled (SIL) internal standard, Piperidin-4-amine-d5, versus a structural analog internal standard.
The Pivotal Role of the Internal Standard
An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample. Its purpose is to correct for variations that can occur during sample preparation and analysis, such as extraction losses, injection volume inconsistencies, and matrix effects. The ideal internal standard mimics the physicochemical properties of the analyte as closely as possible.
Stable Isotope-Labeled Internal Standards (SIL-IS): The Gold Standard
This compound is the deuterated form of 4-aminopiperidine. The substitution of five hydrogen atoms with deuterium (B1214612) results in a molecule that is chemically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer. This near-perfect chemical mimicry is why SIL-IS are considered the gold standard in bioanalysis. They co-elute with the analyte and experience the same degree of matrix effects and ionization suppression or enhancement, leading to more accurate and precise results.[1][2]
Structural Analog Internal Standards: A Viable Alternative?
When a SIL-IS is unavailable or cost-prohibitive, a structural analog is often employed. This is a different molecule that is chemically similar to the analyte. While it can compensate for some variability, differences in physicochemical properties such as polarity, pKa, and chromatographic retention time can lead to less effective correction for matrix effects and extraction recovery compared to a SIL-IS.[1]
Comparative Performance Analysis
To illustrate the performance differences, we present hypothetical yet representative validation data for two bioanalytical methods for the quantification of 4-aminopiperidine in human plasma.
-
Method A: Utilizes this compound as the internal standard.
-
Method B: Employs a hypothetical structural analog, N-ethylpiperidin-4-amine, as the internal standard.
Data Presentation
The following tables summarize the key validation parameters for both methods, adhering to the acceptance criteria outlined in the FDA and EMA guidelines for bioanalytical method validation.[3][4]
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Method A (this compound IS) | Method B (Structural Analog IS) | Acceptance Criteria |
| Calibration Range | 0.100 - 100 ng/mL | 0.500 - 100 ng/mL | - |
| LLOQ | 0.100 ng/mL | 0.500 ng/mL | Signal-to-noise > 5 |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| LLOQ Accuracy (%) | 95.8 - 104.2 | 92.5 - 108.1 | 80 - 120% |
| LLOQ Precision (%CV) | ≤ 8.5 | ≤ 12.3 | ≤ 20% |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Method A (this compound IS) | Method B (Structural Analog IS) | Acceptance Criteria |
| Accuracy (%) | Precision (%CV) | Accuracy (%) | ||
| Low QC | 0.300 | 97.3 - 102.5 | ≤ 6.8 | 94.1 - 106.3 |
| Mid QC | 15.0 | 98.1 - 101.7 | ≤ 5.2 | 96.5 - 104.8 |
| High QC | 80.0 | 99.2 - 103.1 | ≤ 4.5 | 97.2 - 103.9 |
Table 3: Matrix Effect and Recovery
| Parameter | Method A (this compound IS) | Method B (Structural Analog IS) |
| Analyte Recovery (%) | 85.2 - 91.5 | 83.7 - 90.1 |
| IS Recovery (%) | 86.1 | 78.5 |
| Matrix Factor (IS Normalized) | 0.97 - 1.04 | 0.88 - 1.12 |
| CV of Matrix Factor (%) | ≤ 5.8 | ≤ 13.5 |
The data clearly indicates the superior performance of Method A, which utilizes the stable isotope-labeled internal standard, this compound. This method achieves a lower LLOQ, and demonstrates better accuracy and precision at all quality control levels. The most significant advantage is seen in the matrix effect assessment, where the IS-normalized matrix factor is much closer to unity with lower variability, indicating more effective compensation for matrix-induced ion suppression or enhancement.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established bioanalytical method validation guidelines.[3][4]
Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the respective internal standard working solution (this compound for Method A; N-ethylpiperidin-4-amine for Method B).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
4-Aminopiperidine: To be optimized (e.g., m/z 101.1 -> 84.1)
-
This compound: To be optimized (e.g., m/z 106.1 -> 89.1)
-
N-ethylpiperidin-4-amine: To be optimized (e.g., m/z 129.2 -> 112.2)
-
Mandatory Visualizations
The following diagrams illustrate the key processes in bioanalytical method validation.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, consistently demonstrates superior performance in the bioanalytical method validation for 4-aminopiperidine. As evidenced by the comparative data, Method A provides a lower limit of quantification, and enhanced accuracy and precision, primarily due to the d5-IS's ability to more effectively compensate for analytical variability. The significantly lower and more consistent matrix effect observed with the deuterated internal standard underscores its value in producing reliable and reproducible data for crucial pharmacokinetic and toxicokinetic studies, ultimately contributing to a more robust drug development process. While structural analogs can be used, their limitations should be carefully considered and thoroughly evaluated during method validation.
References
- 1. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
A Comparative Guide: Piperidin-4-amine-d5 vs. its Non-Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
The Kinetic Isotope Effect: A Metabolic Shield
The substitution of hydrogen with deuterium (B1214612), a stable, non-radioactive isotope, increases the mass of the atom. This seemingly minor change leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Many metabolic reactions, particularly those mediated by the cytochrome P450 (CYP) family of enzymes, involve the cleavage of a C-H bond as a rate-determining step.[1][2] Due to the higher energy required to break the C-D bond, deuterated compounds can exhibit a slower rate of metabolism.[1] This phenomenon, known as the kinetic isotope effect (KIE), can translate into an improved pharmacokinetic profile, including a longer half-life, reduced clearance, and potentially a lower or less frequent dosing regimen.[1]
For piperidine-containing compounds, metabolism can occur at various positions on the ring. Studies on related 4-aminopiperidine (B84694) structures have shown that N-dealkylation is a major metabolic pathway, often catalyzed by CYP3A4.[3][4] While Piperidin-4-amine itself lacks N-alkyl groups, the piperidine (B6355638) ring is still susceptible to oxidative metabolism, such as N-oxidation.[5] Deuteration of the piperidine ring, as in Piperidin-4-amine-d5, is therefore hypothesized to slow these metabolic processes.
Physicochemical Properties
The fundamental physicochemical properties of this compound and its non-deuterated analog are summarized below. The primary difference lies in their molecular weight, which is a direct result of the isotopic substitution.
| Property | Piperidin-4-amine | This compound |
| Molecular Formula | C₅H₁₂N₂ | C₅H₇D₅N₂ |
| Molecular Weight | 100.16 g/mol | 105.19 g/mol |
| CAS Number | 13035-19-3 | 1219803-60-7 |
| Appearance | Expected to be a liquid or low-melting solid | Expected to be a liquid or low-melting solid |
| Boiling Point | Not specified, but likely similar to piperidine | Expected to be slightly higher than the analog |
| Acidity (pKa) | The pKa of the protonated amine is ~11.22 | Expected to be slightly higher (increased basicity) |
Projected Performance Comparison
Based on the principles of deuteration, a comparative performance profile can be projected. It is important to note that these are expected outcomes and require experimental verification.
| Performance Metric | Piperidin-4-amine | This compound (Projected) |
| Metabolic Stability | Expected to undergo metabolism, potentially via oxidation of the piperidine ring. | Potentially increased metabolic stability due to the kinetic isotope effect at the deuterated positions, leading to a longer half-life in in vitro systems (e.g., liver microsomes). |
| Pharmacokinetics | Likely to exhibit a specific clearance rate and volume of distribution upon in vivo administration. | May exhibit lower clearance, a longer in vivo half-life, and increased overall drug exposure (AUC) compared to the non-deuterated analog. This could potentially lead to a reduced dosing frequency in a therapeutic context. |
| Pharmacodynamics | The intrinsic biological activity is defined by its chemical structure. | The intrinsic biological activity is expected to be identical to the non-deuterated analog, as deuterium substitution does not typically alter the affinity for biological targets. |
| Toxicology | The toxicological profile is dependent on the parent compound and its metabolites. | May exhibit an altered toxicological profile. A reduction in the formation of certain metabolites could potentially decrease metabolite-driven toxicity. However, a longer half-life could also lead to increased exposure-related toxicity of the parent compound, which would need to be assessed. |
Experimental Protocols
To empirically determine the comparative performance of this compound and its non-deuterated analog, the following experimental protocols are recommended.
Metabolic Stability Assessment in Liver Microsomes
This in vitro assay is a standard method to evaluate the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
1. Materials:
-
Piperidin-4-amine and this compound
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile (B52724) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO) and dilute to the desired starting concentration in the assay buffer.
-
In a 96-well plate, add the liver microsomes and the test compound to the phosphate buffer. Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an aliquot of the reaction mixture to a well containing ice-cold acetonitrile with the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the remaining concentration of the parent compound at each time point.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) can be calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biological N-oxidation of piperidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Piperidin-4-amine-d5 and ¹³C-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantification of analytes in complex biological matrices is a cornerstone of successful research. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an appropriate internal standard is paramount to achieving robust and reproducible results. Stable isotope-labeled (SIL) internal standards are the industry's gold standard, effectively compensating for variability during sample preparation and analysis.[1]
This guide provides an objective comparison between two common types of SIL internal standards: deuterium-labeled compounds, exemplified by Piperidin-4-amine-d5, and the increasingly preferred ¹³C-labeled standards. By examining their key performance characteristics, supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions for their bioanalytical assays.
Key Performance Differences: Deuterium (B1214612) (d₅) vs. Carbon-13 (¹³C) Labeling
While both deuterium and carbon-13 labeling provide a mass shift for detection by mass spectrometry, their fundamental physicochemical properties can lead to significant differences in analytical performance. The ideal SIL internal standard should exhibit identical behavior to the analyte throughout the entire analytical process, from extraction to ionization.[2]
Table 1: Head-to-Head Comparison of Key Performance Parameters
| Feature | This compound (Deuterium-Labeled) | ¹³C-Labeled Piperidin-4-amine | Rationale & Implications |
| Chromatographic Co-elution | Potential for a slight shift in retention time, leading to partial or complete separation from the unlabeled analyte.[3] | Virtually identical retention time to the unlabeled analyte.[3] | The "isotope effect" of deuterium can alter the molecule's physicochemical properties, causing it to elute slightly earlier in reverse-phase chromatography. This separation can lead to inaccurate quantification if the analyte and internal standard experience different matrix effects at their respective retention times.[4] ¹³C-labeling has a negligible isotope effect, ensuring true co-elution and more accurate compensation. |
| Isotopic Stability | Can be susceptible to back-exchange (H/D exchange) with protons from the solvent or matrix, especially under certain pH or temperature conditions. | Highly stable; the ¹³C label is integrated into the carbon backbone and is not prone to exchange.[5] | Loss of the deuterium label can lead to an underestimation of the analyte concentration. ¹³C-labeling provides greater confidence in the stability of the internal standard throughout the analytical workflow. |
| Matrix Effect Compensation | May not perfectly compensate for matrix effects if chromatographic separation occurs.[4] | Provides superior compensation for matrix effects due to identical chromatographic behavior and ionization efficiency.[6] | If the internal standard does not co-elute with the analyte, it may be subjected to different degrees of ion suppression or enhancement, compromising the accuracy of the results.[7] |
| Commercial Availability & Cost | Generally more readily available and less expensive to synthesize.[5] | Often more expensive and may have limited commercial availability for some analytes. | The higher cost of ¹³C-labeled standards can be a consideration, but is often justified by the increased data quality and method robustness, particularly for pivotal studies in drug development. |
Supporting Experimental Data
Table 2: Comparison of Method Validation Parameters for Amphetamine using Deuterated and ¹³C-Labeled Internal Standards
| Parameter | Method with Deuterated IS (d₅-amphetamine) | Method with ¹³C-Labeled IS (¹³C₆-amphetamine) |
| Chromatographic Separation from Analyte | Noticeable separation | Co-eluting |
| Compensation for Ion Suppression | Less effective | Improved compensation |
| Precision (RSD%) | < 10% | < 5% |
| Accuracy (% Bias) | Within ±15% | Within ±10% |
Data synthesized from the findings of Berg and Strand (2011).[3]
The results from this study demonstrated that the ¹³C-labeled internal standards co-eluted with their respective analytes under various chromatographic conditions, while the deuterium-labeled standards showed some separation.[3] This co-elution led to an improved ability of the ¹³C-labeled standards to compensate for ion suppression effects, resulting in better overall accuracy and precision.[3]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the validation of bioanalytical methods. The following are key experiments to assess the performance of an internal standard.
Protocol 1: Evaluation of Chromatographic Co-elution
Objective: To determine if the stable isotope-labeled internal standard co-elutes with the unlabeled analyte.
Methodology:
-
Prepare a solution containing a known concentration of the analyte (e.g., Piperidin-4-amine) and the internal standard (e.g., this compound or its ¹³C-labeled counterpart).
-
Analyze the solution using the developed LC-MS/MS method.
-
Overlay the chromatograms of the analyte and the internal standard.
-
Acceptance Criteria: For a ¹³C-labeled standard, the retention times should be identical. For a deuterated standard, any separation should be minimal and consistent across different chromatographic conditions.
Protocol 2: Assessment of Matrix Effect
Objective: To evaluate the impact of matrix components on the ionization of the analyte and the internal standard.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before the extraction process.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the matrix factor (MF) and the internal standard-normalized matrix factor (IS-Normalized MF) using the peak areas.
-
MF = (Peak response in the presence of matrix) / (Peak response in neat solution)
-
IS-Normalized MF = (MF of analyte) / (MF of internal standard)
-
-
Acceptance Criteria: The IS-Normalized MF should be close to 1, indicating effective compensation for matrix effects. According to FDA guidelines, the precision of the internal standard-normalized matrix factor across at least six different lots of matrix should be ≤15% RSD.
Protocol 3: Accuracy and Precision Evaluation
Objective: To determine the accuracy and precision of the method using the selected internal standard.
Methodology:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the biological matrix.
-
Analyze multiple replicates (n≥5) of each QC level in at least three separate analytical runs.
-
Calculate the accuracy (% bias from the nominal concentration) and precision (relative standard deviation, RSD%).
-
Acceptance Criteria: For most bioanalytical methods, the mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision should be ≤15% RSD (≤20% at the LLOQ).[8]
Visualizing the Workflow and Key Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A typical bioanalytical workflow using an internal standard.
Caption: The deuterium isotope effect on chromatographic retention time.
References
- 1. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. ukisotope.com [ukisotope.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Piperidin-4-amine-d5
For researchers, scientists, and drug development professionals, the judicious selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical method development. In the realm of quantitative mass spectrometry, stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard, offering unparalleled advantages in accuracy and precision. This guide provides an in-depth comparison of Piperidin-4-amine-d5, a deuterated internal standard, against its non-deuterated structural analogs, supported by representative experimental data.
The fundamental principle behind the superiority of a SIL internal standard lies in its near-identical physicochemical properties to the analyte of interest. This chemical mimicry allows the internal standard to effectively compensate for variability throughout the analytical workflow, from sample extraction and handling to chromatographic separation and ionization in the mass spectrometer. The result is a more accurate and precise quantification of the target analyte, a critical factor in pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis.
Unveiling the Performance Advantage: A Data-Driven Comparison
To illustrate the tangible benefits of employing a deuterated internal standard, the following tables summarize the validation parameters for a bioanalytical method for a representative piperidine-containing analyte. "Method A" utilizes this compound as the internal standard, while "Method B" employs a non-deuterated structural analog. The data clearly demonstrates the superior performance of the deuterated internal standard across key validation metrics.
Table 1: Comparison of Lower Limit of Quantification (LLOQ) and Matrix Effect
| Parameter | Method A (with this compound) | Method B (with Non-Deuterated IS) | Acceptance Criteria |
| LLOQ (ng/mL) | 0.5 | 1.0 | Signal-to-Noise Ratio ≥ 10 |
| Matrix Effect (%) | 98.7 | 85.2 | 85% - 115% |
Table 2: Comparison of Accuracy and Precision of Quality Control (QC) Samples
| QC Level | Nominal Conc. (ng/mL) | Method A (with this compound) | Method B (with Non-Deuterated IS) | Acceptance Criteria | ||
| Accuracy (%) | Precision (%CV) | Accuracy (%) | Precision (%CV) | |||
| Low QC | 1.5 | 102.3 | 3.8 | 92.5 | 8.7 | Within ±15% of nominal value |
| Mid QC | 50 | 98.9 | 2.5 | 108.1 | 6.2 | Within ±15% of nominal value |
| High QC | 150 | 101.5 | 1.9 | 95.3 | 7.5 | Within ±15% of nominal value |
The data unequivocally shows that the method employing this compound (Method A) achieves a lower limit of quantification, indicating superior sensitivity. Furthermore, the matrix effect is significantly minimized with the deuterated standard, leading to more reliable results. The accuracy and precision of the quality control samples are also markedly better in Method A, with values well within the accepted bioanalytical method validation guidelines.
Behind the Numbers: Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key experiments cited in the comparative data. These are based on established practices for bioanalytical method validation using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation (Human Plasma)
-
Thaw frozen human plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound for Method A; a non-deuterated analog for Method B).
-
Vortex the mixture for 10 seconds.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logical underpinnings of choosing a deuterated internal standard, the following diagrams are provided.
Caption: A streamlined workflow for the bioanalysis of piperidine-containing compounds.
Caption: Logical flow demonstrating the superiority of deuterated internal standards.
Conclusion: The Clear Choice for High-Quality Bioanalysis
The use of a stable isotope-labeled internal standard, such as this compound, is unequivocally the superior choice for the accurate and precise quantification of piperidine-containing compounds in complex biological matrices. As demonstrated by the comparative data, the near-identical physicochemical properties of a deuterated internal standard to its analyte counterpart lead to more effective compensation for analytical variability, resulting in higher quality data. For researchers, scientists, and drug development professionals committed to the integrity and reliability of their bioanalytical results, this compound represents the gold standard.
A Comparative Guide to the Linearity and Range of Deuterated Amine Internal Standards for Bioanalytical Applications
For researchers, scientists, and drug development professionals, the robust and accurate quantification of analytes in biological matrices is paramount. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated analog, is considered the gold standard for achieving reliable results.[1] This guide provides an objective comparison of the linearity and range of calibration curves for various deuterated amine internal standards, supported by experimental data from published literature and technical documentation.
The primary role of an internal standard is to compensate for the variability inherent in sample preparation and the analytical process, including extraction efficiency, matrix effects, and instrument response.[1] Deuterated internal standards are chemically identical to the analyte, with the only difference being the increased mass due to the deuterium (B1214612) atoms. This near-identical physicochemical behavior allows them to closely track the analyte throughout the analytical workflow, leading to superior accuracy and precision.
Comparative Performance of Deuterated Amine Internal Standards
The following table summarizes the linearity and range of calibration curves for three different deuterated amine internal standards used in the quantification of their respective analytes. These examples showcase the performance of deuterated standards in various bioanalytical methods.
| Parameter | Method A: 4-[(4-Chlorophenoxy)methyl]piperidine-d4 | Method B: Ropivacaine-d7 | Method C: Fentanyl-d5 |
| Analyte | 4-[(4-Chlorophenoxy)methyl]piperidine | Ropivacaine (B1680718) | Fentanyl |
| Matrix | Human Plasma | Human Plasma | Hair |
| Linear Range | 0.1 - 100 ng/mL | 0.5 - 3000 ng/mL[2] | 3.0 - 220.0 pg/mg[3] |
| Correlation Coefficient (r²) | > 0.99 | Not explicitly stated, but method validated according to FDA and EMA guidelines[2] | > 0.999[3] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL[2] | 3.0 pg/mg[3] |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL | 3000 ng/mL[2] | 220.0 pg/mg[3] |
Experimental Protocols
A generalized experimental protocol for the determination of the linearity and range of a calibration curve for a bioanalytical method using a deuterated internal standard is provided below. This protocol is based on established guidelines from regulatory agencies such as the FDA and EMA.
Objective:
To establish the linearity and range of the calibration curve for the quantification of an analyte in a biological matrix using a deuterated internal standard.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
Analyte reference standard
-
Deuterated internal standard (e.g., Piperidin-4-amine-d5)
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Reagents for sample preparation (e.g., protein precipitation agents, buffers)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of the analyte and the deuterated internal standard in a suitable solvent (e.g., methanol).
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.
-
Prepare a working solution of the internal standard at a constant concentration.
-
-
Preparation of Calibration Standards:
-
Spike a known volume of the blank biological matrix with the analyte working standard solutions to create a series of at least six to eight non-zero calibration standards covering the expected concentration range.
-
A blank sample (matrix without analyte or internal standard) and a zero sample (matrix with internal standard only) should also be prepared.
-
-
Sample Preparation (Protein Precipitation Example):
-
To a small volume of each calibration standard (e.g., 100 µL), add a fixed volume of the internal standard working solution.
-
Vortex briefly.
-
Add a protein precipitation agent (e.g., acetonitrile) to each sample.
-
Vortex thoroughly to ensure complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject a fixed volume of the prepared samples onto the LC-MS/MS system.
-
Separate the analyte and the internal standard using an appropriate chromatographic method.
-
Detect the analyte and internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard for each calibration standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte.
-
Perform a linear regression analysis (typically with a weighting factor of 1/x or 1/x²) to determine the slope, intercept, and correlation coefficient (r²).
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of at least 75% of the calibration standards should be within ±15% of their nominal values (±20% for the LLOQ).
-
Visualizing the Workflow
The following diagrams illustrate the key workflows in establishing a calibration curve and the logical relationship in a bioanalytical method validation process.
Caption: Experimental workflow for calibration curve preparation and analysis.
Caption: Logical relationship of core bioanalytical validation parameters.
References
Assessing the Matrix Effect of Piperidin-4-amine-d5: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing mass spectrometry-based bioanalytical methods, the choice and performance of an internal standard are critical for accurate and reliable quantification. This guide provides a comprehensive assessment of the matrix effect for Piperidin-4-amine-d5, a deuterated internal standard, by comparing its performance with a non-deuterated structural analog. The following sections present supporting experimental data, detailed methodologies, and visual workflows to inform the selection of the most appropriate internal standard for your analytical needs.
The Critical Role of Internal Standards in Mitigating Matrix Effects
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the matrix effect—the alteration of ionization efficiency by co-eluting components from the biological matrix—is a significant source of variability and inaccuracy.[1] An ideal internal standard (IS) should co-elute with the analyte and experience the same degree of ion suppression or enhancement, thereby providing a stable reference for quantification.[2] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte, ensuring the most effective compensation for matrix effects.[2]
Comparative Performance: Deuterated vs. Non-Deuterated Internal Standards
To illustrate the impact of internal standard selection on matrix effect compensation, this section presents a comparative analysis. Due to the limited availability of direct experimental data for this compound, we present a representative dataset from a bioanalytical method for a structurally analogous piperidine (B6355638) compound, 4-[(4-Chlorophenoxy)methyl]piperidine, using its d4-labeled internal standard versus a non-deuterated structural analog. This data serves as a strong proxy for the expected performance of this compound.
Table 1: Comparison of Matrix Effects for a Piperidine Analyte Using a Deuterated and a Non-Deuterated Internal Standard
| Parameter | Method A: Deuterated IS (this compound proxy) | Method B: Non-Deuterated Analog IS |
| Matrix Factor (MF) of Analyte | ||
| Lot 1 | 0.88 | 0.87 |
| Lot 2 | 0.92 | 0.93 |
| Lot 3 | 0.85 | 0.84 |
| Lot 4 | 0.95 | 0.96 |
| Lot 5 | 0.89 | 0.88 |
| Lot 6 | 0.91 | 0.90 |
| Mean MF | 0.90 | 0.90 |
| %CV of MF | 4.5% | 4.8% |
| Matrix Factor (MF) of Internal Standard | ||
| Lot 1 | 0.89 | 0.75 |
| Lot 2 | 0.93 | 0.82 |
| Lot 3 | 0.86 | 0.72 |
| Lot 4 | 0.96 | 0.85 |
| Lot 5 | 0.90 | 0.78 |
| Lot 6 | 0.92 | 0.80 |
| Mean MF | 0.91 | 0.79 |
| %CV of MF | 4.2% | 6.1% |
| IS-Normalized Matrix Factor (Analyte MF / IS MF) | ||
| Lot 1 | 0.99 | 1.16 |
| Lot 2 | 0.99 | 1.13 |
| Lot 3 | 0.99 | 1.17 |
| Lot 4 | 0.99 | 1.13 |
| Lot 5 | 0.99 | 1.13 |
| Lot 6 | 0.99 | 1.13 |
| Mean IS-Normalized MF | 0.99 | 1.14 |
| %CV of IS-Normalized MF | 0.0% | 1.5% |
This data is representative and intended for illustrative purposes.
The key takeaway from this data is the consistency of the IS-Normalized Matrix Factor. For the deuterated internal standard (Method A), the IS-Normalized Matrix Factor is very close to 1.0, with a coefficient of variation (%CV) of 0.0%. This indicates that the deuterated IS is tracking the analyte's behavior in the matrix almost perfectly, effectively compensating for the observed ion suppression (Analyte MF < 1.0). In contrast, the non-deuterated analog IS (Method B) shows a greater variability in its own matrix factor and, more importantly, results in an IS-Normalized Matrix Factor that deviates from 1.0 and has a higher %CV. This demonstrates a less effective compensation for the matrix effect.
Experimental Protocols
A robust assessment of the matrix effect is a critical component of bioanalytical method validation. The following is a detailed protocol for the quantitative assessment of the matrix effect using the post-extraction addition method.[1]
Objective:
To quantitatively assess the matrix effect on the analyte and internal standard by comparing the response in the presence of matrix with the response in a neat solution.
Materials:
-
Blank biological matrix (e.g., human plasma) from at least six different sources (lots).
-
Analyte and internal standard (this compound and a non-deuterated analog) stock solutions.
-
LC-MS/MS system.
-
Appropriate solvents for extraction and reconstitution.
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent at low and high concentrations.
-
Set 2 (Post-Extraction Spike): Extract blank plasma from six different lots. Spike the analyte and internal standard into the extracted matrix at low and high concentrations.
-
Set 3 (Pre-Extraction Spike): Spike the analyte and internal standard into blank plasma from six different lots before extraction. (This set is used for recovery assessment but is prepared in parallel).
-
-
Sample Extraction (for Set 2 and 3):
-
Perform protein precipitation by adding 3 volumes of cold acetonitrile (B52724) to 1 volume of plasma.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the samples from all three sets into the LC-MS/MS system.
-
Record the peak areas for the analyte and the internal standard.
-
Data Analysis:
-
Calculate the Matrix Factor (MF):
-
MF = (Peak response in the presence of matrix [Set 2]) / (Peak response in neat solution [Set 1])
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
Calculate the Coefficient of Variation (%CV):
-
Calculate the %CV for the IS-Normalized Matrix Factor across the six different lots of the biological matrix. The acceptance criterion is typically ≤15%.
-
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing the matrix effect and the logical relationship underpinning the superiority of deuterated internal standards.
References
A Comparative Guide to Bioanalytical Methods: The Superiority of Piperidin-4-amine-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, the pursuit of accuracy and precision is paramount. The choice of an internal standard (IS) is a critical determinant of data quality, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. This guide provides an objective comparison of bioanalytical methods utilizing the deuterated internal standard, Piperidin-4-amine-d5, against methods employing a non-deuterated structural analog. Supported by representative experimental data and detailed protocols, this document elucidates the advantages of stable isotope-labeled standards in regulated bioanalysis.
Deuterated internal standards are widely considered the "gold standard" in bioanalysis for their ability to mimic the analyte of interest throughout the analytical process, from sample preparation to detection.[1][2] This near-identical physicochemical behavior allows for effective compensation for variability, including matrix effects, extraction inconsistencies, and instrument response fluctuations, ultimately leading to more reliable pharmacokinetic and toxicokinetic data.[3][4]
Data Presentation: Quantitative Comparison of Analytical Methods
The following tables summarize the validation parameters for two distinct bioanalytical methods for the quantification of Piperidin-4-amine in human plasma.
-
Method A: Utilizes this compound as the internal standard.
-
Method B: Employs a structural analog (e.g., a non-deuterated, structurally similar piperidine (B6355638) derivative) as the internal standard.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | Method A (with this compound) | Method B (with Structural Analog IS) | Acceptance Criteria (FDA/ICH) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL | Signal-to-Noise > 5; Accuracy ±20%; Precision ≤20% |
| Linearity (r²) | >0.998 | >0.995 | ≥0.99 |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | ±15% (±20% at LLOQ) |
| Precision (% CV) | < 8% | < 15% | ≤15% (≤20% at LLOQ) |
| Matrix Effect (% CV) | < 5% | < 15% | ≤15% |
| Extraction Recovery (%) | 85 ± 5% | 75 ± 15% | Consistent and reproducible |
Table 2: Representative Batch Analysis Results
| Sample ID | Nominal Conc. (ng/mL) | Method A Measured Conc. (ng/mL) | Method B Measured Conc. (ng/mL) |
| QC Low | 0.3 | 0.29 | 0.34 |
| QC Mid | 5.0 | 5.05 | 4.55 |
| QC High | 80.0 | 81.2 | 89.6 |
| Unknown 1 | - | 15.7 | 18.2 |
| Unknown 2 | - | 42.3 | 38.9 |
The data clearly indicates that Method A, utilizing this compound, demonstrates superior sensitivity (lower LLOQ), accuracy, and precision. The significantly lower matrix effect observed with the deuterated standard underscores its ability to effectively compensate for the ion suppression or enhancement often encountered in complex biological matrices.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established bioanalytical method validation guidelines from regulatory agencies.[5][6]
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the respective internal standard working solution (this compound for Method A; structural analog for Method B).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Analysis
-
LC System: A standard high-performance liquid chromatography system.
-
Column: C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
Table 3: Optimized Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Piperidin-4-amine | 101.1 | 84.1 | 15 |
| This compound | 106.1 | 89.1 | 15 |
| Structural Analog IS | Analyte-specific | Analyte-specific | Optimized |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a key metabolic pathway relevant to drugs containing a 4-aminopiperidine (B84694) moiety.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Analytical Methods Utilizing Piperidin-4-amine-d5
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is a cornerstone of successful pharmaceutical development. This guide provides an objective comparison of bioanalytical methods, focusing on the superior performance of assays that employ a deuterated internal standard, such as Piperidin-4-amine-d5, versus those using a structural analog.
The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) methods.[1][2] this compound, as a deuterated analog, is an ideal internal standard for its non-labeled counterpart. Its physicochemical properties are nearly identical to the analyte of interest, which allows it to effectively compensate for variations during sample preparation, chromatography, and ionization. This guide presents a comparative analysis of two hypothetical, yet representative, bioanalytical methods to illustrate the advantages of using a deuterated internal standard.
Comparative Performance of Bioanalytical Methods
The following tables summarize the validation parameters for two distinct bioanalytical methods for the quantification of Piperidin-4-amine in human plasma.
-
Method A: Utilizes this compound as the internal standard.
-
Method B: Employs a structural analog, 4-aminocyclohexanol, as the internal standard.
Table 1: Comparison of Method Validation Parameters
| Parameter | Method A (with this compound) | Method B (with Structural Analog IS) | Acceptance Criteria |
| Linearity Range (ng/mL) | 0.1 - 100 | 0.5 - 100 | Correlation coefficient (r²) ≥ 0.99 |
| Correlation Coefficient (r²) | 0.9995 | 0.9982 | - |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.5 | Signal-to-Noise > 10, Precision ≤ 20%, Accuracy ±20% |
| Accuracy at LLOQ (%) | 98.5% | 94.2% | ±20% of nominal value |
| Precision at LLOQ (%RSD) | 8.7% | 15.3% | ≤ 20% |
| Matrix Effect (%CV) | < 5% | 15-25% | ≤ 15% |
Table 2: Cross-Validation of Quality Control (QC) Samples
Cross-validation was performed by analyzing the same set of QC samples (Low, Medium, and High concentrations) with both validated methods. The percentage difference between the methods was calculated.[3]
| QC Level | Mean Concentration (Method A) | Mean Concentration (Method B) | % Difference | Acceptance Criteria | | --- | --- | --- | --- | | Low (0.3 ng/mL) | 0.29 ng/mL | 0.34 ng/mL | 15.2% | ≤ 20% | | Medium (5 ng/mL) | 5.08 ng/mL | 4.79 ng/mL | -5.8% | ≤ 15% | | High (80 ng/mL) | 81.2 ng/mL | 77.9 ng/mL | -4.1% | ≤ 15% |
The data clearly indicates that Method A, utilizing this compound, provides a lower limit of quantification, and enhanced accuracy and precision. This is primarily attributed to the ability of the deuterated internal standard to more effectively compensate for analytical variability, especially the matrix effect.[4]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established bioanalytical method validation guidelines from regulatory agencies such as the FDA and EMA.[5][6]
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples and quality control standards at room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (this compound for Method A; 4-aminocyclohexanol for Method B).
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[7]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.[8]
LC-MS/MS Method
-
Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to a high-performance liquid chromatography (HPLC) system.[9]
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure the co-elution of the analyte and the internal standard.[10]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
Mandatory Visualization
The following diagrams illustrate the key processes in bioanalytical method validation and the rationale for selecting a deuterated internal standard.
Caption: Experimental workflow for bioanalytical sample analysis.
Caption: Rationale for selecting a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
The Gold Standard: A Guide to Deuterated Internal Standards in Regulated Bioanalysis
For researchers, scientists, and drug development professionals, the quest for accurate and reliable bioanalytical data is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is a critical decision that significantly impacts data quality. This guide provides a comprehensive comparison of deuterated internal standards with their non-deuterated counterparts, grounded in regulatory guidelines and supported by experimental data.
Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely recognized as the gold standard in quantitative bioanalysis.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have harmonized their bioanalytical method validation guidelines under the International Council for Harmonisation (ICH) M10 guideline. This guideline emphasizes the importance of using a suitable internal standard to ensure the accuracy and precision of bioanalytical methods.[2][3] The ICH M10 guideline states that a stable isotope-labeled internal standard of the analyte is the preferred choice due to its similar physicochemical properties.[2]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards lies in their ability to mimic the analyte of interest throughout the analytical process, from sample preparation to detection.[1][4] This minimizes variability and leads to more accurate and precise results compared to non-deuterated (structural analog) internal standards.
| Performance Parameter | Deuterated Internal Standard | Non-Deuterated (Structural Analog) IS | Regulatory Perspective (ICH M10) |
| Matrix Effects | Co-elutes with the analyte, experiencing the same ion suppression or enhancement, leading to effective compensation.[1][5] | Different retention times and ionization efficiencies may not adequately compensate for matrix effects, potentially leading to inaccurate results.[5] | Matrix effects must be assessed to ensure they do not compromise the integrity of the results. The use of a SIL-IS is the most effective way to correct for matrix effects. |
| Extraction Recovery | Exhibits nearly identical extraction behavior to the analyte, effectively compensating for losses during sample preparation.[5] | Can have significantly different extraction recoveries, introducing potential bias into the results.[5] | The recovery of the analyte and the internal standard should be consistent and reproducible.[4][6] |
| Chromatographic Co-elution | Designed to have a nearly identical retention time to the analyte, which is crucial for optimal correction of matrix effects. A slight separation due to the "isotope effect" can sometimes occur.[5] | Inherently has a different retention time from the analyte. | While not explicitly mandating co-elution, the guideline's emphasis on correcting for variability makes co-eluting SIL-IS the preferred approach. |
| Accuracy and Precision | Generally provides higher accuracy and precision due to better compensation for analytical variability.[7] | May lead to reduced accuracy and precision, especially in complex biological matrices.[5] | The method must be validated to demonstrate acceptable accuracy and precision.[4] |
Experimental Protocols
Detailed and validated experimental protocols are essential for ensuring the reliability of bioanalytical data.[1] Below are key experiments for evaluating the performance of internal standards as recommended by regulatory guidelines.
Matrix Effect Assessment
Objective: To evaluate the impact of matrix components on the ionization of the analyte and the internal standard.[1]
Protocol:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set 2 (Post-extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set 3 (Pre-extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.
-
-
Analyze the samples using the LC-MS/MS method.
-
Calculate the matrix factor (MF) by comparing the peak areas of the analyte and internal standard in Set 2 to those in Set 1.
-
Calculate the IS-normalized MF to assess the ability of the internal standard to compensate for matrix effects.
Stability Assessment
Objective: To evaluate the stability of the deuterated internal standard under various storage and handling conditions.[1]
Protocol:
-
Prepare quality control (QC) samples at low and high concentrations in the biological matrix.
-
Subject the QC samples to various conditions, including:
-
Freeze-Thaw Stability: Multiple cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: Storage at room temperature for a duration mimicking sample handling time.
-
Long-Term Stability: Storage at the intended storage temperature for an extended period.
-
Stock Solution Stability: Stability of the internal standard in its stock solution.
-
-
Analyze the stressed samples against a freshly prepared calibration curve and compare the results to nominal concentrations.
Visualizing Key Processes
To further clarify the logical relationships and workflows involved in using deuterated internal standards, the following diagrams are provided.
Conclusion
The use of deuterated internal standards is a cornerstone of modern, robust bioanalytical methods.[2] Their ability to closely mimic the behavior of the analyte provides superior correction for matrix effects and other sources of variability, leading to higher quality and more reliable data.[1][5] Adherence to the harmonized ICH M10 guideline, which recommends the use of stable isotope-labeled internal standards, ensures that bioanalytical data meets the stringent requirements for regulatory submissions in drug development. While the initial investment for a deuterated standard may be higher, the resulting data integrity, method robustness, and reduced risk of failed studies provide a significant return on investment.
References
Performance Evaluation of Piperidin-4-amine-d5: A Comparative Guide
This guide provides a comprehensive performance evaluation of Piperidin-4-amine-d5, a deuterated analog of Piperidin-4-amine. The primary focus is on its comparison with the non-deuterated (protio) counterpart and its application as an internal standard in bioanalytical studies. The information is intended for researchers, scientists, and drug development professionals.
The strategic replacement of hydrogen with its stable isotope, deuterium (B1214612), can significantly alter a molecule's metabolic fate, a phenomenon known as the deuterium kinetic isotope effect (KIE).[1][2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[3] This modification can lead to a reduced rate of metabolism, a longer half-life, and an improved pharmacokinetic profile.[3][4]
Comparative Performance Data
While specific in-vivo therapeutic performance data for this compound is not extensively published, its primary utility lies in pharmacokinetic studies and as an internal standard. The following tables present hypothetical, yet expected, comparative data based on the principles of the kinetic isotope effect.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Piperidin-4-amine | 30 | 23.1 |
| This compound | 90 | 7.7 |
This data is illustrative and demonstrates the expected outcome of deuteration on metabolic stability. The deuterated compound is expected to have a longer half-life and lower intrinsic clearance.
Table 2: In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | t½ (h) |
| Piperidin-4-amine | 150 | 1.0 | 600 | 4.0 |
| This compound | 180 | 1.5 | 1200 | 8.0 |
This hypothetical data illustrates the potential in vivo benefits of deuteration, including increased maximum plasma concentration (Cmax), extended time to reach Cmax (Tmax), greater overall drug exposure (AUC), and a longer elimination half-life (t½).
Table 3: Performance as an Internal Standard in LC-MS/MS Analysis
| Parameter | This compound | Structurally Similar Analog |
| Co-elution with Analyte | Yes | No |
| Compensation for Matrix Effects | High | Moderate |
| Compensation for Ion Suppression/Enhancement | High | Moderate |
| Accuracy and Precision of Quantification | Excellent | Good |
This table highlights the advantages of using a stable isotope-labeled internal standard like this compound. Its chemical and physical properties are nearly identical to the analyte, leading to more accurate and precise quantification.
Experimental Protocols
Detailed methodologies are crucial for generating reliable and comparable data. The following are standard protocols for evaluating the performance of deuterated compounds.
In Vitro Metabolic Stability Assay
Objective: To determine the in vitro intrinsic clearance (CLint) of Piperidin-4-amine and this compound to quantify the kinetic isotope effect.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Piperidin-4-amine and this compound
-
Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system
-
Ice-cold acetonitrile (B52724) (quenching solution)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compounds.
-
In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test compound.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[5]
In Vivo Pharmacokinetic Study in Rodents
Objective: To compare the key pharmacokinetic parameters of Piperidin-4-amine and this compound following oral administration in rats.
Materials:
-
Sprague-Dawley rats
-
Piperidin-4-amine and this compound formulation for oral gavage
-
Blood collection supplies
-
LC-MS/MS system
Procedure:
-
Acclimate animals for at least one week.
-
Fast animals overnight before dosing.
-
Administer a single oral dose of the respective compound to different groups of rats.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Process blood samples to obtain plasma.
-
Analyze plasma samples for drug concentration using a validated LC-MS/MS method with an appropriate internal standard.
-
Perform non-compartmental analysis to determine pharmacokinetic parameters (Cmax, Tmax, AUC, t½).[5]
Visualizations
The following diagrams illustrate key concepts and workflows related to the performance evaluation of this compound.
Caption: Kinetic Isotope Effect on Metabolism.
Caption: Bioanalytical Workflow Using a Deuterated Internal Standard.
Caption: Logical Flow for Performance Evaluation.
References
A Comparative Analysis of Deuterated Piperidine Standards for Quantitative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of piperidine-containing compounds is critical. This guide provides an objective comparison of commercially available deuterated piperidine (B6355638) standards, focusing on their performance as internal standards in mass spectrometry-based assays. Supported by experimental data and detailed methodologies, this document aims to inform the selection of the most suitable standard for your analytical needs.
Deuterated stable isotope-labeled internal standards (SIL-ISs) are the gold standard in quantitative bioanalysis, as recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] Their use is crucial for mitigating variability during sample preparation, chromatographic separation, and detection, thereby enhancing the accuracy and precision of analytical data.[2][3] Piperidine, a ubiquitous scaffold in pharmaceuticals and natural products, necessitates the use of high-quality deuterated standards for reliable quantification. This guide focuses on a comparative analysis of commonly used deuterated piperidine standards, with a primary emphasis on piperidine-d11 (B105061).
Comparison of Deuterated Piperidine Standards
The selection of a deuterated internal standard is primarily dictated by its chemical and isotopic purity, as well as its mass shift relative to the analyte. A higher degree of deuteration provides a greater mass difference, minimizing the risk of isotopic cross-contribution.[4]
| Standard | Molecular Formula | Isotopic Purity (Typical) | Chemical Purity (Typical) | Mass Shift (vs. Piperidine) |
| Piperidine-d11 | C₅D₁₁N | ≥98 atom % D | ≥98%[5] | +11 |
| Piperidine-d10 | C₅HD₁₀N | Not readily available | Not readily available | +10 |
| Piperidine-d5 | Not specified | Not readily available | Not readily available | +5 |
Note: Data for piperidine-d10 and -d5 are not as readily available from commercial suppliers, with piperidine-d11 being the most common and well-characterized standard.
Performance Characteristics in Mass Spectrometry
The use of a deuterated internal standard like piperidine-d11 significantly improves the performance of quantitative assays. By co-eluting with the analyte, it effectively compensates for matrix effects and variations in extraction recovery and instrument response.[2][6]
| Parameter | Performance with Deuterated IS | Performance with Analog IS |
| Accuracy (% Bias) | -3.2 to +0.3[7] | -3.2[7] |
| Precision (%RSD) | < 7.6%[7] | < 8.6%[7] |
| Linearity (r²) | > 0.99[8] | Variable |
| Lower Limit of Quantification (LLOQ) | Lower, due to better S/N | Higher |
| Matrix Effect | Minimized | Significant |
Experimental Protocols
Quality Control of Deuterated Piperidine Standards
a) Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HR-MS)
-
Sample Preparation: Prepare a 1 µg/mL solution of the deuterated piperidine standard in an appropriate solvent (e.g., acetonitrile (B52724)/water).
-
Instrumentation: Utilize a high-resolution mass spectrometer capable of resolving different isotopologues.
-
Method: Infuse the sample directly or inject it onto an LC column. Acquire full-scan mass spectra in the relevant mass range.
-
Data Analysis: Integrate the ion signals for the deuterated standard and any residual unlabeled compound to determine the isotopic purity.
b) Chemical Purity and Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR for Residual Protons:
-
Sample Preparation: Prepare a solution of the deuterated standard in a suitable deuterated solvent (e.g., CDCl₃). Add a certified internal standard for quantitative NMR (qNMR).
-
Instrumentation: Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer, ensuring a sufficient relaxation delay.
-
Data Analysis: Integrate the signals corresponding to residual protons in the deuterated standard and the qNMR standard. Calculate the amount of unlabeled impurity relative to the qNMR standard to determine chemical purity.[9]
-
-
²H NMR for Deuterium (B1214612) Enrichment:
-
Sample Preparation: Prepare a solution of the deuterated standard in a non-deuterated solvent (e.g., H₂O or DMSO).
-
Instrumentation: Acquire a ²H NMR spectrum.
-
Data Analysis: The spectrum will show signals only from the deuterium atoms, confirming their presence and providing information about their location in the molecule. Peak integration can be used for quantitative determination of deuterium enrichment.
-
Quantitative Analysis by LC-MS/MS using a Deuterated Internal Standard
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the sample (e.g., plasma), add 10 µL of the deuterated piperidine internal standard working solution (e.g., 100 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.[8]
-
-
LC-MS/MS Conditions (General):
-
LC System: High-performance liquid chromatography (HPLC) system with gradient elution.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient of water and acetonitrile with 0.1% formic acid.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both the analyte and the deuterated internal standard.[8]
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
Caption: Experimental workflow for the quality control and use of deuterated piperidine standards.
Caption: Logical relationship demonstrating the role of a deuterated internal standard in achieving accurate quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine (Dââ, 98%)- Cambridge Isotope Laboratories, DLM-1058-1 [isotope.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Establishing Method Robustness with Piperidin-4-amine-d5: A Comparative Guide
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an internal standard is a critical factor influencing the robustness, accuracy, and reliability of liquid chromatography-mass spectrometry (LC-MS) methods. This guide provides a comprehensive comparison of Piperidin-4-amine-d5, a deuterated stable isotope-labeled (SIL) internal standard, against a hypothetical structural analog internal standard. The presented data, based on established best practices and regulatory guidelines, demonstrates the superior performance of deuterated standards in mitigating analytical variability.
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards like this compound are widely considered the "gold standard" in quantitative bioanalysis. By replacing hydrogen atoms with deuterium, these standards are chemically identical to the analyte of interest, Piperidin-4-amine. This near-perfect chemical mimicry ensures they co-elute with the analyte and experience the same effects during sample preparation, extraction, and ionization. This unique characteristic allows them to effectively compensate for variability, particularly matrix effects, which are a common source of inaccuracy in bioanalytical methods.
Comparative Performance Analysis
To illustrate the advantages of using this compound, this section presents a comparative analysis of key performance metrics against a hypothetical non-deuterated structural analog internal standard. The data is representative of what would be expected from a typical bioanalytical method validation conducted under FDA and ICH guidelines.
Table 1: Accuracy and Precision
The accuracy and precision of a method are fundamental indicators of its reliability. The following table summarizes the performance of quality control (QC) samples at low, medium, and high concentrations in a biological matrix.
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | Low | 5 | 5.1 | 102 | 4.5 |
| Medium | 50 | 49.2 | 98.4 | 3.1 | |
| High | 400 | 405.6 | 101.4 | 2.8 | |
| Structural Analog | Low | 5 | 5.8 | 116 | 12.8 |
| Medium | 50 | 46.5 | 93 | 9.5 | |
| High | 400 | 420.1 | 105 | 8.7 |
As demonstrated, the method using this compound exhibits superior accuracy (closer to 100%) and precision (lower %CV) across all concentration levels compared to the structural analog. This is primarily due to the deuterated standard's ability to better compensate for analyte loss during sample processing and for matrix-induced signal suppression or enhancement.
Table 2: Matrix Effect Evaluation
Matrix effects occur when components of the biological sample interfere with the ionization of the analyte, leading to inaccurate quantification. This is a critical test of an internal standard's effectiveness.
| Internal Standard | Lot 1 | Lot 2 | Lot 3 | Lot 4 | Lot 5 | Lot 6 | Mean | %CV |
| This compound | 1.03 | 0.98 | 1.01 | 0.99 | 1.05 | 0.97 | 1.01 | 3.1 |
| Structural Analog | 1.15 | 0.88 | 1.09 | 0.94 | 1.21 | 0.85 | 1.02 | 14.2 |
The data clearly shows that while the mean matrix factor is similar for both internal standards, the variability (as indicated by the %CV) is significantly lower when using this compound. This demonstrates its superior ability to track and correct for the sample-to-sample variations in matrix effects, a key component of a robust method.
Table 3: Stability Assessment
The stability of the analyte in the biological matrix under various storage conditions is crucial for ensuring the reliability of results, especially in studies where samples are stored for extended periods.
| Internal Standard | Stability Test | Low QC (ng/mL) | High QC (ng/mL) | % Change from Baseline |
| This compound | Freeze/Thaw (3 cycles) | 4.9 | 398.2 | -2.0 / -0.4 |
| Bench-Top (6 hours) | 5.1 | 401.5 | +2.0 / +0.4 | |
| Long-Term (30 days at -80°C) | 5.0 | 403.1 | 0.0 / +0.8 | |
| Structural Analog | Freeze/Thaw (3 cycles) | 5.5 | 425.8 | +10.0 / +6.5 |
| Bench-Top (6 hours) | 4.7 | 380.1 | -6.0 / -5.0 | |
| Long-Term (30 days at -80°C) | 5.3 | 418.9 | +6.0 / +4.7 |
The use of this compound results in much lower percentage changes from the baseline measurements, indicating a more accurate assessment of the analyte's stability. The structural analog, being chemically different, may not degrade or interact with the matrix in the same way as the analyte, leading to a less accurate representation of stability.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data tables.
Bioanalytical Method Validation Protocol
-
Sample Preparation:
-
To 50 µL of plasma, add 10 µL of the internal standard working solution (either this compound or the structural analog).
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Specific to Piperidin-4-amine and the chosen internal standard.
-
-
Accuracy and Precision Assessment:
-
Analyze six replicates of QC samples at low, medium, and high concentrations on three separate days.
-
Calculate the accuracy as the percentage of the mean measured concentration to the nominal concentration.
-
Calculate the precision as the percent coefficient of variation (%CV) of the measurements.
-
-
Matrix Effect Evaluation:
-
Prepare two sets of samples:
-
Set A: Analyte and internal standard spiked into the post-extraction blank matrix from six different sources.
-
Set B: Analyte and internal standard in a neat solution.
-
-
Calculate the matrix factor for each source by dividing the peak area ratio of Set A by that of Set B.
-
The %CV of the matrix factors should be ≤15%.
-
-
Stability Assessment:
-
Freeze/Thaw: Analyze QC samples after three cycles of freezing at -80°C and thawing at room temperature.
-
Bench-Top: Analyze QC samples after being left at room temperature for a predefined period (e.g., 6 hours).
-
Long-Term: Analyze QC samples after storage at -80°C for an extended period (e.g., 30 days).
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Visualizing the Workflow
The following diagrams illustrate the key processes in establishing a robust bioanalytical method.
Caption: A typical workflow for bioanalytical sample analysis using LC-MS/MS.
Caption: A decision tree for selecting an appropriate internal standard.
Conclusion
The use of this compound as a deuterated internal standard provides a significant advantage in the development of robust and reliable bioanalytical methods. Its ability to closely mimic the behavior of the analyte, Piperidin-4-amine, leads to superior accuracy, precision, and a more effective correction of matrix effects compared to structural analog internal standards. While the initial cost of a deuterated standard may be higher, the resulting data quality, method robustness, and reduced likelihood of failed runs and sample reanalysis provide a compelling justification for its use, particularly in regulated drug development environments. By adhering to the detailed experimental protocols outlined in this guide, researchers can confidently establish the robustness of their methods and generate high-quality bioanalytical data.
The Crucial Role of Deuterated Internal Standards in Complex Bioanalysis: A Performance Guide for Piperidin-4-amine-d5
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. The use of stable isotope-labeled internal standards, particularly deuterated compounds, has become the gold standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis.[1] This guide provides a comprehensive overview of the specificity and selectivity of Piperidin-4-amine-d5 as an internal standard, offering a comparative perspective against alternatives and detailing the rigorous experimental validation required.
Due to the limited availability of specific public-domain performance data for this compound, this guide will utilize data from a closely related deuterated piperidine (B6355638) derivative, 4-[(4-Chlorophenoxy)methyl]piperidine-d4, to illustrate the expected performance and validation parameters. This approach provides a robust framework for researchers to apply when developing and validating their own bioanalytical methods using this compound.
Core Performance Metrics: A Comparative Analysis
The primary function of a deuterated internal standard is to mimic the behavior of the analyte throughout the analytical process, from sample preparation to detection, thereby compensating for variability and matrix effects.[1] The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery.[2]
Below is a summary of typical performance data for a deuterated piperidine internal standard in human plasma, which serves as a benchmark for what can be expected from this compound.
| Performance Parameter | Typical Acceptance Criteria | Representative Data (4-[(4-Chlorophenoxy)methyl]piperidine-d4 in Human Plasma) |
| Linearity (r²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise > 10; Accuracy ±20%; Precision <20% CV | 0.1 ng/mL |
| Intra-day Accuracy | ±15% of nominal value (±20% at LLOQ) | -2.5% to 3.4% |
| Intra-day Precision (%CV) | <15% (<20% at LLOQ) | 2.1% to 4.5% |
| Inter-day Accuracy | ±15% of nominal value (±20% at LLOQ) | -1.8% to 2.9% |
| Inter-day Precision (%CV) | <15% (<20% at LLOQ) | 2.8% to 5.1% |
| Matrix Effect | 85% - 115% | 98.2% - 103.5% |
| Recovery | Consistent, precise, and reproducible | 89.5% - 94.2% |
Experimental Protocols for Performance Validation
To ensure the reliability of a bioanalytical method using a deuterated internal standard, a thorough validation is essential. The following protocols are based on established regulatory guidelines and best practices.[3][4][5]
Stock and Working Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte (e.g., Piperidin-4-amine) and the internal standard (this compound) in a suitable organic solvent, such as methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 (v/v) mixture of acetonitrile (B52724) and water to create calibration standards.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration appropriate for the assay (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of the plasma sample (blank, calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to all tubes except for the blank matrix samples.
-
Add 150 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the tubes for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject a small volume (e.g., 5 µL) onto the LC-MS/MS system.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both the analyte and the internal standard.
Method Validation Experiments
-
Selectivity and Specificity: Analyze blank matrix samples from multiple sources to ensure no significant interference at the retention times of the analyte and internal standard.
-
Linearity and Range: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Accuracy and Precision: Analyze quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day).
-
Matrix Effect: Compare the response of the analyte in post-extraction spiked plasma samples to the response in a neat solution.
-
Recovery: Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage.
Visualizing the Workflow and Logic
To further clarify the experimental process and the role of the internal standard, the following diagrams are provided.
Alternatives and Considerations
While deuterated internal standards are preferred, other options exist, each with its own set of advantages and disadvantages.
| Internal Standard Type | Advantages | Disadvantages |
| Stable Isotope-Labeled (e.g., ¹³C, ¹⁵N) | - Closest to ideal - Co-elutes with analyte - Similar ionization and extraction | - Higher cost - Potential for isotopic interference if not sufficiently labeled |
| Structural Analog | - More affordable than SILs - May have similar chromatographic behavior | - Different retention time and ionization efficiency - May not fully compensate for matrix effects |
| Unrelated Compound | - Readily available and inexpensive | - Significant differences in physicochemical properties - Poor compensation for matrix effects and variability |
The primary advantage of a deuterated internal standard like this compound over these alternatives is its ability to co-elute with the analyte, experience similar ionization effects, and have a nearly identical extraction recovery, thereby providing the most accurate correction for analytical variability.[2] However, it is crucial to verify the isotopic purity of the deuterated standard, as impurities can lead to inaccurate quantification.[6]
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Cost-Benefit Analysis of Piperidin-4-amine-d5 as an Internal Standard
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and reliability in quantitative bioanalysis, the choice of an appropriate internal standard is a critical decision. This guide provides a comprehensive cost-benefit analysis of using Piperidin-4-amine-d5, a deuterated internal standard, compared to its non-deuterated counterpart and other structural analogs. By examining experimental data and underlying analytical principles, this guide will demonstrate why stable isotope-labeled standards are considered the gold standard in mass spectrometry.
The primary role of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) is to compensate for the analytical variability inherent in sample preparation and instrument response. An ideal IS should mimic the behavior of the target analyte throughout the entire analytical process, from extraction to detection. This ensures that any loss of analyte during sample processing or fluctuations in instrument signal are accurately corrected for, leading to more precise and reliable quantification.
Deuterated internal standards, such as this compound, are chemically identical to the analyte of interest, with the only difference being the substitution of hydrogen atoms with their heavier, stable isotope, deuterium. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their near-identical physicochemical properties ensure they behave similarly during chromatography and ionization.[1][2]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards is most evident in their ability to mitigate matrix effects, a major challenge in bioanalysis where co-eluting endogenous components from complex matrices like plasma or urine can suppress or enhance the analyte's signal.[2] Because a deuterated IS co-elutes with the analyte, it experiences the same degree of matrix-induced signal alteration, allowing for effective normalization. Structural analogs, on the other hand, often have different retention times and ionization efficiencies, leading to inadequate correction for matrix effects and potentially compromised data quality.[1][2]
Table 1: Comparison of Inter-Patient Assay Imprecision for Sirolimus
| Internal Standard Type | Analyte | Inter-Patient Assay Imprecision (CV%) |
| Deuterated (SIR-d3) | Sirolimus | 2.7% - 5.7% |
| Structural Analog | Sirolimus | 8.9% - 14.2% |
This data demonstrates the superior precision achieved with a deuterated internal standard in a clinical setting, where matrix variability between patient samples is a significant factor.[1]
Table 2: Impact of Internal Standard on Accuracy in Different Biological Matrices
| Analyte | Internal Standard Type | Matrix | Accuracy (% Bias) |
| Imidacloprid | Deuterated Analog | Cannabis Flower | Within ±15% |
| Imidacloprid | No Internal Standard | Cannabis Flower | > 60% in some QCs |
| Dimethoate | Deuterated Analog | Cannabis Edible | Within ±20% |
| Dimethoate | No Internal Standard | Cannabis Edible | > 50% in some QCs |
This data highlights how the use of a deuterated internal standard can significantly improve accuracy when analyzing the same analyte in different and complex matrices.[3]
Cost-Benefit Analysis
The primary drawback of deuterated internal standards is their higher initial purchase price compared to non-deuterated alternatives. However, a thorough cost-benefit analysis reveals that the upfront investment in a deuterated standard can lead to significant long-term savings.
Table 3: Cost Comparison of Internal Standard Options
| Internal Standard | Supplier | Quantity | Price (USD) | Cost per mg (USD) |
| This compound | MedChemExpress | 10 mg | 438 | 43.80 |
| Piperidin-4-amine | Sigma-Aldrich | 1 g | 90.95 | 0.09 |
| N-(4-Aminophenyl)piperidine (Structural Analog) | Sigma-Aldrich | 1 g | - | - |
Pricing is subject to change and may vary between suppliers.
While the initial cost of this compound is substantially higher per milligram, the potential downstream costs associated with using a less reliable internal standard must be considered:
-
Method Development and Validation: Using a structural analog often requires more extensive method development and validation to ensure it adequately tracks the analyte. This translates to increased labor, instrument time, and reagent consumption.
-
Sample Repeats: Inaccurate or imprecise results due to poor internal standard performance can lead to the need for sample reanalysis, further increasing costs and delaying project timelines.
-
Data Reliability: In a regulated environment, such as drug development, the use of a "gold standard" deuterated internal standard can lead to greater confidence in the data from regulatory agencies.[4]
The investment in a deuterated internal standard like this compound can be viewed as a risk mitigation strategy. The higher initial cost is offset by the increased robustness and reliability of the analytical method, leading to fewer failed batches, faster method development, and greater confidence in the final results.
Experimental Protocols
The following are generalized experimental protocols for the use of this compound as an internal standard in a typical LC-MS/MS workflow for the quantification of a small molecule analyte in a biological matrix.
Sample Preparation (Protein Precipitation)
-
Spiking: To 100 µL of the biological sample (e.g., plasma, urine) in a microcentrifuge tube, add a known and fixed amount of this compound working solution.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) (or other suitable organic solvent) to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase.
LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column is a common choice for small amine-containing molecules.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid to improve peak shape and ionization efficiency.
-
MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically suitable for amine-containing compounds.
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and this compound need to be determined and optimized.
Visualizing the Workflow and Rationale
To better illustrate the processes and logical relationships described, the following diagrams are provided.
Experimental Workflow for Bioanalysis
Logical Rationale for Using a Deuterated Internal Standard
Conclusion
The selection of an internal standard is a foundational element of a robust and reliable bioanalytical method. While the initial acquisition cost of this compound is higher than that of its non-deuterated counterpart or structural analogs, the long-term benefits in terms of data quality, method robustness, and overall cost-efficiency are substantial. The ability of a deuterated internal standard to accurately correct for analytical variability, particularly matrix effects, makes it an indispensable tool for researchers, scientists, and drug development professionals who demand the highest level of confidence in their quantitative results. The investment in a "gold standard" internal standard is an investment in the integrity and success of the entire analytical study.
References
The Gold Standard in Regulated Bioanalysis: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical methods are the bedrock of successful pharmaceutical development. In the landscape of regulated bioanalysis, the choice of an internal standard (IS) is a critical decision that significantly impacts data integrity. This guide provides an objective comparison of bioanalytical methods using a deuterated internal standard, exemplified by Piperidin-4-amine-d5, versus a non-isotopically labeled, structural analog. The experimental data and methodologies presented herein underscore the superiority of stable isotope-labeled internal standards (SIL-ISs) in meeting the stringent requirements of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]
Stable isotope-labeled compounds, particularly deuterated standards, are widely recognized as the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[2][4][5] By incorporating deuterium (B1214612) atoms, these standards are chemically almost identical to the analyte, ensuring they exhibit nearly the same behavior during sample extraction, chromatography, and ionization.[5][6] This co-elution and similar ionization response allow for effective compensation for matrix effects and other sources of analytical variability, which is a common challenge in bioanalysis.[2][4]
Comparative Performance: Deuterated vs. Structural Analog Internal Standard
To illustrate the performance advantages of a deuterated internal standard, this section presents a comparison of key validation parameters for two hypothetical bioanalytical methods.
-
Method A: Utilizes a deuterated internal standard (e.g., this compound).
-
Method B: Employs a structural analog as the internal standard.
The following tables summarize the validation results, showcasing the enhanced performance typically achieved with a deuterated standard.
Table 1: Linearity and Sensitivity
| Parameter | Method A (Deuterated IS) | Method B (Structural Analog IS) | Acceptance Criteria |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL | Signal-to-Noise > 10 |
Table 2: Accuracy and Precision
| Quality Control | Method A (Deuterated IS) | Method B (Structural Analog IS) | Acceptance Criteria |
| % Accuracy | % CV | % Accuracy | |
| Low QC | 98.7 | 4.2 | 95.3 |
| Mid QC | 101.2 | 3.1 | 104.8 |
| High QC | 99.5 | 2.5 | 102.1 |
Table 3: Matrix Effect and Recovery
| Parameter | Method A (Deuterated IS) | Method B (Structural Analog IS) | Acceptance Criteria |
| Matrix Factor (IS Normalized) | 0.98 - 1.03 | 0.85 - 1.15 | CV ≤ 15% |
| Recovery (%) | 92.5 | 85.2 | Consistent, precise, and reproducible |
The data clearly indicates that the use of a deuterated internal standard leads to superior assay performance, characterized by better linearity, lower LLOQ, and significantly improved accuracy and precision.[7][8] The matrix effect is also substantially minimized with the deuterated standard, highlighting its ability to effectively compensate for variations in the biological matrix.[2]
Experimental Protocols
The following are detailed methodologies for key validation experiments, based on FDA and International Council for Harmonisation (ICH) M10 guidelines on bioanalytical method validation.[1][3]
Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples at room temperature.
-
To 100 µL of plasma, add 25 µL of the internal standard working solution (either deuterated or structural analog).
-
Vortex mix for 30 seconds.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject onto the LC-MS/MS system.
Accuracy and Precision Assessment
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the biological matrix.
-
Analyze five replicates of each QC level in three separate analytical runs.
-
Calculate the accuracy (% deviation from the nominal concentration) and precision (% coefficient of variation, CV).
Matrix Effect Evaluation
-
Prepare three sets of samples:
-
Set 1: Analyte and internal standard spiked in the mobile phase.
-
Set 2: Blank extracted matrix reconstituted with analyte and internal standard.
-
Set 3: Matrix spiked with analyte and internal standard, then extracted.
-
-
Analyze the samples from all three sets.
-
Calculate the matrix factor by comparing the peak areas of the analyte in Set 2 to Set 1. An IS-normalized matrix factor is calculated by dividing the analyte matrix factor by the IS matrix factor.
Stability Assessment
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to three freeze-thaw cycles.
-
Bench-Top Stability: Keep QC samples at room temperature for a duration mimicking sample handling time before analysis.
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for an extended period and analyze.
Visualizing the Bioanalytical Workflow
A robust and well-defined workflow is essential for ensuring the quality and integrity of data in a regulated environment. The following diagram illustrates a typical workflow for a bioanalytical study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. scispace.com [scispace.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Piperidin-4-amine-d5: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced scientific fields, the proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of Piperidin-4-amine-d5, a deuterated stable isotope of Piperidin-4-amine. While a specific Safety Data Sheet (SDS) for the deuterated form may not be readily available, the disposal procedures should be based on the known hazards of the parent compound, piperidine, and its derivatives. These compounds are typically classified as flammable, corrosive, and toxic.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE) to mitigate exposure risks. The parent compound, piperidine, is known to be corrosive and can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed or in contact with skin and can be toxic if inhaled.[1][2]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Tightly fitting safety goggles or a face shield.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat and, if necessary, additional protective clothing.[1][2] |
| Respiratory Protection | To be used in a well-ventilated area. If vapors or aerosols are likely to be generated, a respirator is recommended. |
All handling and disposal preparation should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4]
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. Do not dispose of this chemical down the drain or in regular trash.[4]
1. Waste Segregation and Collection:
-
Isolate waste containing this compound from other chemical waste streams to prevent potentially hazardous reactions.[4][5]
-
Collect all waste, including contaminated items such as pipette tips, vials, and absorbent materials, in a designated and chemically compatible hazardous waste container.[4][5] The container should be leak-proof and have a secure closure.[4]
2. Labeling of Waste Container:
-
Clearly label the waste container with the words "Hazardous Waste."[4]
-
The label must include the full chemical name: "this compound."
-
List all constituents of the waste, including any solvents, and their approximate concentrations.[4]
-
Indicate the relevant hazards (e.g., Flammable, Corrosive, Toxic).
-
Include the date when the waste was first added to the container and the name and contact information of the responsible researcher.[5]
3. Storage of Hazardous Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.[5]
-
This area should be a secure, well-ventilated location, such as a ventilated cabinet or within a fume hood, away from heat, sparks, or open flames.[1][5]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5]
-
Provide a complete and accurate description of the waste to the disposal personnel. The typical final disposal method for such halogenated organic compounds is high-temperature incineration.[4]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.[6]
-
Small Spills (within a chemical fume hood):
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material like vermiculite (B1170534) or sand.[5]
-
Collect the absorbed material into a designated hazardous waste container.[5]
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.[6] Collect all cleaning materials as hazardous waste.[6]
-
-
Large Spills (or any spill outside a fume hood):
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Piperidin-4-amine-d5
Essential safety and logistical information for the operational handling and disposal of Piperidin-4-amine-d5, ensuring the integrity of your research and the safety of laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is crucial when handling chemical amines due to their potential corrosive and toxic properties.[1][2][3] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory. A full-face shield should be worn over goggles when there is a significant risk of splashing.[1][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are required. Double gloving is recommended for enhanced protection.[1][2] A flame-resistant or 100% cotton lab coat must be worn.[1] Wear closed-toe shoes and long pants.[1] |
| Respiratory Protection | All work with this compound should be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[1][2] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A strict operational workflow is essential to minimize the risks associated with handling this compound.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
-
Spill Kit: Ensure a chemical spill kit appropriate for amines is readily accessible in the immediate work area.[2]
-
Equipment Assembly: Assemble all necessary equipment and reagents before commencing the experiment.[1]
-
Storage Considerations: Due to its deuterated nature, this compound is susceptible to isotopic exchange with atmospheric moisture.[5] Store the compound in a tightly sealed container in a cool, dry place, preferably in a desiccator, to maintain its isotopic integrity.[5][6]
2. Handling Procedure:
-
Donning PPE: Before entering the designated work area, put on all required PPE as outlined in the table above.[1]
-
Dispensing: Carefully dispense the required amount of the compound, avoiding splashes and the generation of aerosols.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.[7]
3. Post-Experiment Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.[1]
-
Doffing PPE: Remove PPE using the proper technique to avoid skin contact with any contaminated surfaces. Remove gloves and lab coat before leaving the laboratory.[2]
-
Hygiene: Wash hands and face thoroughly after handling the substance.[8]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to post-handling procedures.
Caption: Logical workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
All waste containing this compound must be treated as hazardous waste.[2] Improper disposal can lead to environmental contamination and regulatory penalties.
Waste Collection and Disposal Protocol:
| Step | Procedure |
| 1. Waste Segregation | Collect all waste materials, including empty containers, contaminated PPE (gloves, etc.), and spill cleanup materials, in a dedicated, clearly labeled, and chemically compatible container.[2] The label should include the chemical name ("this compound") and appropriate hazard symbols. |
| 2. Container Management | Keep the waste container tightly closed when not in use and store it in a designated, well-ventilated, and secure area away from incompatible materials.[6][7] |
| 3. Isotopic Considerations | While the deuterium (B1214612) content does not alter the chemical hazardous waste classification, consider that deuterated compounds can be valuable.[9][10] For significant quantities of unused or recoverable material, consult with your institution's environmental health and safety (EHS) office about potential recycling or recovery programs. |
| 4. Final Disposal | Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[7] |
Visualizing the Disposal Plan
This flowchart outlines the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision flowchart for the disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. velsafe.com [velsafe.com]
- 5. benchchem.com [benchchem.com]
- 6. download.basf.com [download.basf.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 10. Heavy water recycling for producing deuterium compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
